Technical Documentation Center

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
  • CAS: 1185309-48-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Abstract (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a substituted pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a substituted pyrimidine and a piperidine ring, are common in molecules targeting a range of biological pathways. This guide provides a comprehensive overview of the core physicochemical properties of this compound, which are critical determinants of its behavior in biological systems and its viability as a drug candidate. Understanding these properties is paramount for researchers in optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as for developing robust analytical methodologies and stable formulations.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a formality but a foundational pillar of successful development.[1][2][3] These properties govern a molecule's journey from administration to its target site and ultimately influence its efficacy and safety.[2][3] For (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, a molecule with multiple functional groups capable of engaging in various intermolecular interactions, this analysis is particularly crucial. The presence of a chloropyrimidine ring, a secondary amine, and a piperidine moiety suggests a nuanced profile of solubility, lipophilicity, and acid-base behavior.[4][5] This guide will dissect these key parameters, providing both theoretical context and practical data to aid researchers in their investigations.

The core structure is a derivative of anilinopyrimidine, a class of compounds known for a wide range of biological activities, including anticancer and antimicrobial effects.[6] The specific arrangement of the piperidinyl-amine at the 4-position and the chloro group at the 6-position of the pyrimidine ring creates a unique electronic and steric environment, which in turn dictates its interaction with biological macromolecules. This compound is often used as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[7]

Compound Identification and Core Molecular Properties

A precise characterization of a molecule begins with its fundamental identifiers and structural properties. These data form the basis for all subsequent experimental and in silico analyses.

PropertyValueSource
Chemical Name (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochlorideEchemi[8]
Synonyms 6-Chloro-N-(piperidin-3-yl)pyrimidin-4-amine hydrochlorideEchemi[8]
CAS Number 1185309-48-1Echemi[8], Hunan Longxianng Runhui Trading Co.,Ltd[9]
Molecular Formula C₉H₁₄Cl₂N₄Guidechem[10], Echemi[8]
Molecular Weight 249.14 g/mol Guidechem[10], Echemi[8]
Exact Mass 248.0595519 uGuidechem[10]

Chemical Structure:

Caption: Chemical structure of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride.

Key Physicochemical Parameters

The interplay of various physicochemical properties dictates the "drug-likeness" of a compound.[2] Below is a summary of computed and experimentally relevant parameters for this molecule.

ParameterValue/PredictionSignificance in Drug DevelopmentSource
Hydrogen Bond Donors 3Influences solubility and binding to biological targets.Guidechem[10]
Hydrogen Bond Acceptors 4Affects solubility, permeability, and target interaction.Guidechem[10]
Rotatable Bond Count 2Relates to conformational flexibility and binding entropy.Guidechem[10]
Topological Polar Surface Area (TPSA) 49.8 ŲA key indicator of membrane permeability and oral bioavailability.Guidechem[10]
Complexity 178A measure of the intricacy of the molecular structure.Guidechem[10]
Solubility

Solubility is a critical factor for drug absorption and formulation. As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form. The presence of multiple nitrogen atoms capable of protonation contributes to its interaction with polar solvents like water. However, the chloropyrimidine and piperidine rings also introduce lipophilic character. The balance between these features will determine its solubility profile across different pH values, a crucial aspect for its behavior in the gastrointestinal tract.

Lipophilicity (LogP/LogD)
Ionization Constant (pKa)

The pKa values of a molecule indicate the pH at which it will exist in its ionized and non-ionized forms. For (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, there are multiple basic nitrogen atoms: the two pyrimidine nitrogens and the two piperidine nitrogens. The piperidine nitrogen is expected to be the most basic, followed by the exocyclic amine. The pyrimidine nitrogens are significantly less basic. The pKa will strongly influence the compound's solubility, absorption, and interaction with acidic and basic residues in target proteins.

Analytical Characterization and Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates and active ingredients.[11] A typical reverse-phase HPLC method would be suitable for assessing the purity of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride.

Example Protocol: Purity Assessment by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC System Compound (6-Chloro-pyrimidin-4-yl)-... Solvent 50:50 Water/ACN Compound->Solvent Sample 1 mg/mL Solution Solvent->Sample Injector Injector (10 µL) Sample->Injector Inject Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Data Chromatogram Detector->Data

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrimidine ring, as well as complex multiplets for the protons on the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) would be a suitable method, likely showing a prominent ion corresponding to the protonated free base [M+H]⁺.

Synthesis and Chemical Reactivity

This compound is typically synthesized via nucleophilic aromatic substitution. The chlorine atom on the pyrimidine ring is susceptible to displacement by nucleophiles, a common reaction in the synthesis of pyrimidine-based drugs.[4][12] A general synthetic route involves reacting 4,6-dichloropyrimidine with 3-aminopiperidine. The reaction conditions can be controlled to favor monosubstitution.

The primary chemical reactivity of interest is the nucleophilic substitution of the chlorine atom.[4] This allows for the facile introduction of other functional groups to build more complex molecules, which is why it is considered a valuable pharmaceutical intermediate.[9][13]

G Reactant1 4,6-Dichloropyrimidine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 3-Aminopiperidine Reactant2->Reaction Product (6-Chloro-pyrimidin-4-yl)- piperidin-3-yl-amine Reaction->Product FinalProduct Hydrochloride Salt Product->FinalProduct Acid HCl Acid->FinalProduct

Caption: Generalized synthetic pathway.

Stability and Storage

As a hydrochloride salt, the compound is likely a crystalline solid with better stability and handling properties compared to the free base. However, like many amine-containing compounds, it may be susceptible to degradation via oxidation. The chloropyrimidine moiety is generally stable but can undergo hydrolysis under harsh acidic or basic conditions.

Recommended Storage: The compound should be stored in a cool, dry place, away from light and strong oxidizing agents. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

Conclusion

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride possesses a profile of physicochemical properties that make it a valuable building block in drug discovery. Its calculated TPSA and hydrogen bonding characteristics are within the ranges typically associated with orally bioavailable drugs. The presence of a reactive chlorine atom provides a synthetic handle for further chemical modification, enabling its use in the creation of diverse chemical libraries for screening against various biological targets. A comprehensive understanding and careful consideration of its solubility, lipophilicity, pKa, and stability are essential for any researcher aiming to utilize this compound in the development of novel therapeutics. This guide serves as a foundational resource to support such endeavors.

References

  • Smolecule. 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine.
  • Guidechem. 6-chloro-N-[(3S)-3-piperidinyl]-4-pyrimidinamine;hydrochloride.
  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • MySkinRecipes. (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-aminehydrochloride.
  • PubChem. 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride.
  • ResearchGate. Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
  • Google Patents. US5525724A - Process for the preparation of chloropyrimidines.
  • Vulcanchem. N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide.
  • Echemi. (6-Chloro-pyriMidin-4-yl)-piperidin-3-yl-aMine hydrochloride, 98+% C9H14Cl2N4, MW: 249.14.
  • Hunan Longxianng Runhui Trading Co.,Ltd. (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride CAS NO.1185309-48-1.
  • BLDpharm. 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride.
  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
  • PubMed. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • WuXi AppTec DMPK. Physicochemical Property Study.
  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Importance of Physicochemical Properties In Drug Discovery. (Review Article).
  • Boron Molecular. Buy 2,4-diamino-6-(piperidin-1-yl)pyrimidine.
  • PMC - NIH. Developments of pyridodipyrimidine heterocycles and their biological activities.
  • ResearchGate. Physical Properties in Drug Design.
  • chemicalbook. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

Sources

Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, (6-Chloro-...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. As a Senior Application Scientist, this document moves beyond a mere recitation of facts to offer a strategic, causality-driven approach to target identification, validation, and pathway analysis. We will explore the core hypothesis that this molecule functions as a kinase inhibitor, a premise rooted in the well-established pharmacological profile of its constituent chemical scaffolds.

Introduction: Deconstructing the Molecule to Predict its Function

The chemical architecture of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride provides critical clues to its potential biological activity. The presence of the aminopyrimidine core is a hallmark of a vast class of clinically relevant kinase inhibitors.[1] This scaffold's nitrogen arrangement mimics the purine ring of ATP, enabling competitive binding within the highly conserved ATP-binding pocket of protein kinases.[1] Furthermore, the 6-chloro substituent on the pyrimidine ring introduces a potential for covalent interaction with nucleophilic residues, such as cysteine, within the kinase active site, a mechanism employed by several targeted therapies to achieve enhanced potency and duration of action.[2]

The piperidine moiety, a common feature in kinase inhibitors, often serves to modulate solubility, cell permeability, and to provide a vector for interaction with solvent-exposed regions of the kinase, thereby influencing selectivity.[3] Based on this structural analysis, we posit that (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a putative kinase inhibitor. The subsequent sections of this guide will outline a systematic and rigorous experimental workflow to test this hypothesis and precisely define its mechanism of action.

The Strategic Pursuit of a Target: A Multi-pronged Approach to Target Identification and Deconvolution

Identifying the specific kinase(s) targeted by our compound of interest is the foundational step in characterizing its mechanism of action. A multi-faceted approach, combining broad screening with focused validation, is essential for generating high-confidence data.

Initial Target Landscape Exploration: Kinase Panel Screening

The most efficient initial step is to perform a broad in vitro kinase panel screen. This experiment will assess the inhibitory activity of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride against a large and diverse set of recombinant kinases.

Rationale: A comprehensive kinase panel provides an unbiased overview of the compound's selectivity profile. By testing against hundreds of kinases at a fixed concentration (e.g., 1 µM), we can rapidly identify high-affinity targets and gain initial insights into potential off-target effects.[4] This approach is critical for guiding subsequent, more focused experiments.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

  • Compound Preparation: Prepare a 10 mM stock solution of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (peptide or protein), and ATP (at or near the Km for each kinase).[5]

  • Initiation of Reaction: Add the test compound at the desired final concentration to the kinase reaction mixture. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Phosphorylation Reaction: Initiate the phosphorylation reaction by adding [γ-33P]ATP. Incubate at 30°C for a predetermined time, ensuring the reaction remains within the linear range.[6]

  • Termination and Detection: Stop the reaction by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP.

  • Data Analysis: Quantify the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Presentation: Kinome Scan Results

The results of the kinase panel screen should be summarized in a table, highlighting the kinases that exhibit significant inhibition (e.g., >50% at 1 µM).

Kinase TargetFamily% Inhibition at 1 µM
Kinase ATyrosine Kinase95%
Kinase BSerine/Threonine Kinase88%
Kinase CTyrosine Kinase45%
.........

This initial screen will generate a list of primary candidate targets for further investigation.

Target Deconvolution in a Cellular Context

To complement the in vitro screen, it is crucial to identify the targets engaged by the compound within a living system. This can be achieved through chemical proteomics approaches.[7]

Rationale: Cellular target engagement studies confirm that the compound can access and bind to its putative targets in a more physiologically relevant environment.[8] These methods can also uncover targets that may not have been present in the in vitro panel or whose activity is dependent on cellular context.

Experimental Workflow: Affinity-Based Chemical Proteomics

This workflow involves synthesizing a derivative of the parent compound that can be used as a "bait" to capture its interacting proteins from a cell lysate.

G cluster_0 Probe Synthesis & Cell Treatment cluster_1 Target Capture & Identification A Synthesize Affinity Probe: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine linked to a biotin tag via a linker. B Treat cultured cells with the affinity probe or a competitor (parent compound). A->B C Lyse cells and incubate lysate with streptavidin-coated beads to capture biotinylated probe-protein complexes. B->C D Wash beads to remove non-specifically bound proteins. C->D E Elute bound proteins. D->E F Identify eluted proteins by LC-MS/MS. E->F

Figure 1: Workflow for affinity-based target identification.

Validating the Interaction: Quantifying Binding Affinity and Cellular Activity

Once primary targets have been identified, the next critical phase is to validate the direct interaction between the compound and these targets and to assess the functional consequences of this interaction in cells.

Direct Binding Affinity Determination

Rationale: Quantifying the binding affinity (e.g., Kd or IC50) provides a direct measure of the compound's potency for its target. This is essential for establishing a structure-activity relationship (SAR) and for correlating target engagement with cellular effects.[9]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of the purified recombinant target kinase in a suitable buffer. Prepare a solution of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in the same buffer.

  • ITC Experiment: Load the kinase solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the kinase solution while measuring the heat change associated with binding.

  • Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation: Binding Affinity Data

Target KinaseKd (nM)Stoichiometry (n)
Kinase A251.1
Kinase B1500.9
Cellular Target Engagement and Downstream Signaling

Rationale: Demonstrating that the compound engages its target in living cells and modulates its downstream signaling pathway is the ultimate validation of its mechanism of action.[10]

Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates

  • Cell Treatment: Treat cultured cells that express the target kinase with increasing concentrations of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase. Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

G cluster_0 Signaling Pathway cluster_1 Inhibitor Action A Target Kinase (e.g., Kinase A) B Downstream Substrate A->B Phosphorylation C Phosphorylated Substrate (Active) D Cellular Response (e.g., Proliferation, Survival) C->D Inhibitor (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride Inhibitor->A Inhibition

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action

By systematically executing the experimental workflows outlined in this guide, researchers can build a robust and comprehensive understanding of the mechanism of action of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. The convergence of data from in vitro kinase profiling, cellular target engagement, direct binding assays, and downstream signaling analysis will provide a high-confidence elucidation of its primary targets and its impact on cellular physiology. This methodical approach, grounded in scientific rigor, is paramount for the successful progression of this and other novel chemical entities in the drug discovery and development pipeline.

References

  • BenchChem. (2025).
  • PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • ResearchGate. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3.
  • PubMed. (2008). 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)
  • PMC. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • PubMed. (2006). Synthetic studies on novel Syk inhibitors.
  • ACS Publications. (2016). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.
  • MySkinRecipes. (n.d.). (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-aminehydrochloride.
  • PubMed Central. (2025). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease.
  • PubMed. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors.
  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • PubMed. (2013). Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK)
  • PMC. (2012). Determining target engagement in living systems.
  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
  • Journal of Medicinal Chemistry. (2021). Target Engagement Assays in Early Drug Discovery.
  • Drug Hunter. (2023).
  • NCBI. (2012). Assay Development for Protein Kinase Enzymes.
  • PMC. (2020). Importance of Quantifying Drug-Target Engagement in Cells.
  • BMG LABTECH. (2020). Kinase assays.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • American Chemical Society. (2020). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • PubChem. (n.d.). 6-(4-amino-4-methylpiperidin-1-yl)-3-(3-chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video.
  • ResearchGate. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode.
  • Novel 4-Aminopyrazolo[3,4-d]Pyrimidine Derivatives: Design, Synthesis And High-Throughput In-Vitro Anti-Cancer Evalu

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in Common Laboratory Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. In the absence of extensive public data on this specific compound, this document outlines a robust, first-principles approach to solubility assessment. It emphasizes the rationale behind experimental design, adherence to established methodologies, and the accurate interpretation of results. By following the protocols within, users can generate reliable solubility profiles essential for downstream applications, from reaction optimization to formulation development.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability, processability, and formulation of an active pharmaceutical ingredient (API). For a compound like (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, a substituted pyrimidine derivative of interest in medicinal chemistry, understanding its solubility in various solvents is paramount. A comprehensive solubility profile enables:

  • Optimization of Reaction Conditions: Selecting appropriate solvents for synthesis and purification to ensure efficient reactions and high yields.

  • Informed Formulation Strategies: Developing viable dosage forms by identifying solvents or solvent systems in which the API can be dissolved to the desired concentration.

  • Prediction of in vivo Behavior: Aqueous solubility, in particular, is a critical determinant of oral absorption and bioavailability, as defined by the Biopharmaceutics Classification System (BCS)[1][2][3].

This guide provides a self-validating experimental workflow to empower researchers to generate this critical data in-house.

Physicochemical Properties of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

A foundational understanding of the compound's intrinsic properties is essential for designing relevant solubility studies.

PropertyValueSource
CAS Number 1185309-48-1[4][5]
Molecular Formula C₉H₁₄Cl₂N₄[4][6]
Molecular Weight 249.14 g/mol [4][6][7]
Appearance Likely a solid (crystalline or amorphous)Inferred
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bond Count 2[6]

The presence of multiple nitrogen atoms suggests potential for hydrogen bonding, which will significantly influence its interaction with protic solvents. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO)[1][8]. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute.

Rationale for Solvent Selection

The choice of solvents should span a range of polarities and functionalities to build a comprehensive solubility profile. The following solvents are recommended for an initial screen:

Solvent ClassRecommended SolventsRationale
Aqueous Buffers pH 1.2, 4.5, 6.8, and 7.4To simulate physiological conditions and assess pH-dependent solubility, crucial for BCS classification[2][9][10].
Alcohols Methanol, Ethanol, IsopropanolProtic solvents capable of hydrogen bonding.
Ketones AcetoneApolar aprotic solvent.
Ethers Tetrahydrofuran (THF)Aprotic solvent with moderate polarity.
Esters Ethyl AcetateCommon solvent in organic synthesis and purification.
Halogenated Dichloromethane (DCM)Apolar aprotic solvent used in synthesis.
Amides N,N-Dimethylformamide (DMF)Polar aprotic solvent with high solubilizing power.
Other Acetonitrile, Dimethyl sulfoxide (DMSO)Common solvents in analytical chemistry and as stock solution vehicles.
Step-by-Step Experimental Protocol

Materials and Equipment:

  • (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

  • Selected solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker or rotator with temperature control (set to 25°C and/or 37°C)[1]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). This will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride to a pre-weighed vial. An amount that is visually in excess is sufficient (e.g., 5-10 mg).

    • Record the exact weight of the compound added.

    • Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing[1].

    • Allow the samples to equilibrate for a sufficient time. A common duration is 24 to 48 hours. It is advisable to take time points (e.g., 4, 8, 24, and 48 hours) to ensure equilibrium has been reached (i.e., the concentration of the solute no longer increases)[1][11].

  • Sample Clarification:

    • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter[1][11]. This step is critical to avoid artificially high concentration readings.

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of the stock standard.

    • Analyze the standards and the clarified saturated solutions by a validated analytical method, such as HPLC.

    • Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key stages of the equilibrium solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_clarify Clarification cluster_quant Quantification A Weigh excess compound B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Centrifuge or Filter (0.22 µm) C->D F Analyze supernatant by HPLC D->F E Prepare calibration curve E->F G Calculate solubility F->G G Solubility Compound Solubility Polarity Solvent Polarity Solubility->Polarity Influenced by H_Bonding Hydrogen Bonding Solubility->H_Bonding Influenced by pH Aqueous pH Solubility->pH Dependent on (for aqueous)

Caption: Factors Influencing Compound Solubility.

Generally, for a hydrochloride salt, higher solubility is expected in polar, protic solvents (like water and alcohols) due to favorable ion-dipole and hydrogen bonding interactions. Solubility in non-polar solvents is likely to be lower. The pH of aqueous media will be a critical factor, with solubility expected to be higher at lower pH values where the amine functionalities are fully protonated.

Conclusion and Future Directions

This guide presents a standardized and scientifically grounded methodology for determining the solubility of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. By adhering to this protocol, researchers can generate reliable and reproducible data that is fit for purpose in a drug discovery and development setting. The generated solubility profile will be instrumental in guiding subsequent synthetic, formulation, and preclinical development activities.

References

Sources

Foundational

Literature review on pyrimidine-based kinase inhibitors

The Pyrimidine Architect: A Technical Guide to Kinase Inhibitor Design Executive Summary: The Adenine Mimic In the realm of small-molecule drug discovery, the pyrimidine heterocycle is not merely a structural component;...

Author: BenchChem Technical Support Team. Date: February 2026

The Pyrimidine Architect: A Technical Guide to Kinase Inhibitor Design

Executive Summary: The Adenine Mimic

In the realm of small-molecule drug discovery, the pyrimidine heterocycle is not merely a structural component; it is the "privileged scaffold" par excellence. Its ubiquity in FDA-approved kinase inhibitors stems from a fundamental biological mimicry: the pyrimidine ring acts as an isostere of the purine core found in Adenosine Triphosphate (ATP).

This guide deconstructs the pyrimidine scaffold's dominance in kinase inhibition, moving beyond basic medicinal chemistry into the causal relationships between structural modifications, binding kinetics, and clinical efficacy. We will analyze the transition from monocyclic aminopyrimidines to complex fused systems, detailing the synthetic logic and validation protocols required to develop the next generation of targeted therapies.

Structural Biology & Mechanism of Action

2.1 The Hinge Binding Hypothesis

The human kinome (approx. 518 kinases) shares a highly conserved ATP-binding pocket. The success of pyrimidine-based inhibitors relies on their ability to occupy this pocket, specifically interacting with the "hinge region" connecting the N- and C-terminal lobes of the kinase.

  • Adenine Mimicry: The N1 and N3 nitrogens of the pyrimidine ring often serve as hydrogen bond acceptors, while substituents (e.g., amino groups at C2 or C4) act as donors. This mimics the hydrogen bonding pattern of ATP’s adenine base.

  • The Gatekeeper Residue: Substitutions at the C5 position of the pyrimidine ring are critical.[1] They project into the hydrophobic pocket adjacent to the "gatekeeper" residue (often Threonine or Methionine). Bulky groups here can achieve selectivity by exploiting size differences in the gatekeeper pocket between different kinases.

2.2 Binding Modes[2][3]
  • Type I (ATP-Competitive): The inhibitor binds to the active conformation (DFG-in).[2] Most pyrimidine inhibitors (e.g., Palbociclib) fall into this category.

  • Type II (Allosteric/Adjacent): The inhibitor stabilizes the inactive conformation (DFG-out), occupying an additional hydrophobic pocket exposed by the movement of the activation loop.

  • Covalent Inhibition: An electrophilic warhead (e.g., acrylamide) attached to the pyrimidine scaffold forms a covalent bond with a non-catalytic cysteine residue (e.g., Cys481 in BTK), leading to irreversible inhibition (e.g., Ibrutinib).

Classification of Pyrimidine-Based Inhibitors

The versatility of the scaffold allows for extensive modification. We categorize these into three primary architectural classes.

Table 1: Comparative Analysis of Pyrimidine Architectures
Scaffold ClassStructural CoreRepresentative DrugTargetMechanismKey Structural Feature
Monocyclic 2-AminopyrimidineImatinib BCR-ABLType IIPyrimidine ring links a pyridyl group and an amide linker to reach the allosteric pocket.
Fused (Bicyclic) QuinazolineGefitinib EGFRType IFused benzene ring increases hydrophobic contact; 4-anilino group binds deep in the pocket.
Fused (Purine-like) Pyrrolo[2,3-d]pyrimidineRuxolitinib JAK1/2Type INitrogen placement mimics purine exactly; critical for JAK selectivity.
Fused (Purine-like) Pyrazolo[3,4-d]pyrimidineIbrutinib BTKCovalentContains an acrylamide warhead for Cys481 targeting.
Fused (Tricyclic) Pyrido[2,3-d]pyrimidinePalbociclib CDK4/6Type IBulky side chains ensure selectivity for Cyclin-Dependent Kinases.

Technical Workflow: Synthesis & Validation

Synthetic Protocol: Regioselective Functionalization

Objective: Synthesize a 2,4-disubstituted pyrimidine core. This is the foundational workflow for creating libraries of kinase inhibitors. Causality: The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2 due to the inductive effect of the adjacent nitrogens. Therefore, nucleophilic attack occurs preferentially at C4, allowing sequential, controlled substitution.

Step-by-Step Methodology:

  • Starting Material: 2,4-Dichloropyrimidine (1.0 equiv).

  • C4 Substitution (SNAr):

    • Dissolve scaffold in ethanol or DMF.

    • Add amine nucleophile (e.g., aniline derivative) (1.0 equiv) and base (DIPEA, 2.0 equiv).

    • Reaction Condition: Stir at 0°C to RT for 2-4 hours.

    • Validation: Monitor by TLC/LC-MS. Product is the 4-amino-2-chloropyrimidine.

  • C2 Substitution (Suzuki Coupling or SNAr):

    • Option A (Suzuki - for Carbon-Carbon bonds):

      • Suspend the 4-amino-2-chloropyrimidine intermediate in Dioxane/Water (4:1).

      • Add Boronic Acid/Ester (1.2 equiv), Pd(dppf)Cl2 (5 mol%), and Na2CO3 (3.0 equiv).

      • Reaction Condition: Heat to 90-100°C under Argon for 12 hours.

    • Option B (Buchwald-Hartwig - for Carbon-Nitrogen bonds):

      • Use Pd2(dba)3 / Xantphos catalyst system with Cs2CO3 in Toluene at 100°C to introduce a second amine.

  • Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

SynthesisWorkflow Start 2,4-Dichloropyrimidine Step1 C4-Nucleophilic Substitution (SNAr, 0°C) Start->Step1 + Amine 1 Inter Intermediate: 4-Substituted-2-Chloropyrimidine Step1->Inter Regioselective Step2 C2-Coupling (Suzuki/Buchwald, 100°C) Inter->Step2 + Boronic Acid / Amine 2 Final Target: 2,4-Disubstituted Pyrimidine Step2->Final Pd Catalysis

Figure 1: Regioselective synthesis logic for pyrimidine scaffolds. The electronegativity difference allows distinct functionalization at C4 then C2.

Biological Validation: ADP-Glo™ Kinase Assay

Objective: Quantify kinase activity inhibition (IC50) using a bioluminescent ADP detection system. Trustworthiness: This assay is self-validating because it measures the direct product of the kinase reaction (ADP) rather than indirect downstream effects, and includes an ATP-to-ADP conversion curve to normalize data.

Protocol:

  • Kinase Reaction:

    • Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

    • Add 5 µL of Inhibitor (serial dilution in DMSO) to a white 384-well plate.

    • Add 5 µL of Kinase Enzyme (e.g., EGFR, JAK2) diluted in buffer. Incubate 10 min.

    • Add 5 µL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) + UltraPure ATP).

    • Incubation: 60 minutes at Room Temperature (RT).[4]

  • ADP-Glo Reagent Addition (Termination):

    • Add 15 µL of ADP-Glo™ Reagent.

    • Incubation: 40 minutes at RT.[4][5]

    • Mechanism:[6] Stops the kinase reaction and depletes all remaining unreacted ATP.[7][8]

  • Detection Reagent Addition:

    • Add 30 µL of Kinase Detection Reagent.

    • Incubation: 30 minutes at RT.[4]

    • Mechanism:[6] Converts the generated ADP back to ATP, which then drives a Luciferase/Luciferin reaction.[7][8][9]

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Signaling Pathway Visualization

To illustrate the downstream impact of these inhibitors, we visualize the JAK-STAT pathway, a primary target for pyrrolo[2,3-d]pyrimidine inhibitors like Ruxolitinib.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Pyrimidine Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Blocks ATP Site pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: The JAK-STAT signaling cascade. Pyrimidine-based inhibitors competitively bind the JAK ATP-pocket, preventing STAT phosphorylation and subsequent gene transcription.

References

  • Pyrimidine Scaffold Dual-Target Kinase Inhibitors for Cancer Diseases. Archiv der Pharmazie, 2025. Link

  • Pyrazolo[3,4-d]pyrimidines as a Privileged Scaffold for Kinase Inhibitors. RSC Medicinal Chemistry, 2020. Link

  • ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation. Link

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry, 2021. Link

  • Imatinib: The First FDA-Approved Kinase Inhibitor. Nature Reviews Drug Discovery. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Abstract This document provides a comprehensive, in-depth guide for the synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS No. 1185309-48-1), a key intermediate in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS No. 1185309-48-1), a key intermediate in contemporary drug discovery and development.[1][2][3] The protocol herein is built upon the foundational principles of nucleophilic aromatic substitution (SNAr), followed by salt formation to enhance the compound's stability and handling properties. This guide is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical logic, in-process controls, and critical safety considerations to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

The 4-amino-6-chloropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core component in the development of targeted therapeutics, particularly kinase inhibitors for oncology.[1] The title compound, (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, serves as a crucial building block, enabling chemists to introduce a substituted piperidine moiety onto the pyrimidine ring.

The synthetic strategy hinges on a well-established nucleophilic aromatic substitution reaction. The pyrimidine ring in the starting material, 4,6-dichloropyrimidine, is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms are effective leaving groups. By carefully controlling the reaction conditions, a selective monosubstitution can be achieved by reacting 4,6-dichloropyrimidine with one equivalent of 3-aminopiperidine. The primary amine of the piperidine acts as the nucleophile. The reaction generates hydrochloric acid as a byproduct, which must be neutralized by an organic base in situ to prevent the protonation of the nucleophile and drive the reaction to completion.

The resulting free base is typically an oil or a solid with limited stability. Conversion to its hydrochloride salt is a standard and highly recommended final step. This process not only facilitates purification through crystallization but also yields a stable, crystalline solid that is easier to handle, weigh, and store, which is a critical consideration for subsequent synthetic transformations.

Chemical Reaction Pathway

The overall synthesis is a two-step, one-pot process involving a nucleophilic aromatic substitution followed by an acid-base reaction for salt formation.

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Hydrochloride Salt Formation R1 4,6-Dichloropyrimidine Intermediate Free Base (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine R1->Intermediate SNAr Reaction R2 3-Aminopiperidine R2->Intermediate Base Triethylamine (Base) Base->Intermediate Solvent Isopropanol (Solvent) Solvent->Intermediate HCl HCl in Isopropanol Product Final Product (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride HCl->Product Intermediate->Product Protonation Byproduct Triethylamine HCl Salt Intermediate->Byproduct Neutralization Byproduct

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMW ( g/mol )Recommended Purity
4,6-Dichloropyrimidine1193-21-1C₄H₂Cl₂N₂148.98>98%
(R/S)-3-Aminopiperidine68573-53-5C₅H₁₂N₂100.16>97%
Triethylamine (TEA)121-44-8C₆H₁₅N101.19>99%, anhydrous
Isopropanol (IPA)67-63-0C₃H₈O60.10Anhydrous
Hydrochloric Acid7647-01-0HCl36.46~2M in Isopropanol
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04ACS Grade
Equipment
  • Three-neck round-bottom flask with appropriate stoppers

  • Reflux condenser and inert gas inlet (Nitrogen or Argon)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Dropping funnel

  • Thermometer

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (Silica gel 60 F254) and developing chamber

  • pH indicator strips (range 1-14)

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution
  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Place the entire setup under a positive pressure of dry nitrogen.

    • Causality Explanation: An inert atmosphere is crucial to prevent the reaction of reagents with atmospheric moisture, which could lead to unwanted side products. All glassware must be thoroughly dried beforehand.

  • Reagent Charging: To the flask, add 4,6-dichloropyrimidine (10.0 g, 67.1 mmol, 1.0 eq) and anhydrous isopropanol (200 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base and Nucleophile: In a separate beaker, dissolve (R/S)-3-aminopiperidine (6.72 g, 67.1 mmol, 1.0 eq) and triethylamine (13.6 g, 18.7 mL, 134.2 mmol, 2.0 eq) in anhydrous isopropanol (50 mL).

    • Causality Explanation: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the substitution. Using two equivalents ensures the reaction medium remains basic, preventing the protonation and deactivation of the 3-aminopiperidine nucleophile.

  • Reaction Execution: Transfer the amine/base solution to a dropping funnel and add it dropwise to the stirred solution of 4,6-dichloropyrimidine over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C during the addition, using a water bath if necessary.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 4-6 hours.

    • Self-Validating System: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) with a mobile phase of 10% Methanol in Dichloromethane. The starting material (4,6-dichloropyrimidine) is significantly less polar than the product. The reaction is considered complete when the starting dichloropyrimidine spot is no longer visible by UV light.

Step 2: Isolation and Hydrochloride Salt Formation
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The byproduct, triethylamine hydrochloride, will precipitate as a white solid. Filter the mixture through a Büchner funnel to remove the salt and wash the filter cake with a small amount of cold isopropanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and the washes and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid residue (the free base).

  • Redissolution: Dissolve the crude residue in isopropanol (100 mL). Gentle warming may be required.

  • Salt Formation: While stirring vigorously, slowly add a 2M solution of HCl in isopropanol dropwise. A white precipitate of the desired hydrochloride salt will begin to form. Continue adding the HCl solution until the pH of the mixture is between 1 and 2 (check with a pH strip).

    • Causality Explanation: The acidic conditions protonate the basic nitrogen atoms on the product, leading to the formation of the insoluble hydrochloride salt, which precipitates out of the isopropanol solution.

  • Crystallization: Stir the resulting thick slurry at room temperature for an additional 1-2 hours to ensure complete precipitation. For improved crystal formation, the slurry can be cooled in an ice bath for 30 minutes before filtration.

  • Product Collection and Drying: Collect the white solid product by vacuum filtration. Wash the filter cake with a generous amount of cold diethyl ether (3 x 50 mL) to remove any remaining non-polar impurities and residual isopropanol.

    • Causality Explanation: Diethyl ether is used as a wash solvent because the desired hydrochloride salt is insoluble in it, while many organic impurities are soluble.

  • Final Drying: Dry the product in a vacuum oven at 50°C for 12-18 hours or until a constant weight is achieved. The final product should be a fine, white to off-white crystalline solid.

    • Expected Yield: 13.5 - 15.2 g (81 - 91%).

    • Purity (by HPLC): >98%.

Overall Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.

  • 4,6-Dichloropyrimidine: Corrosive and an irritant. Avoid contact with skin and eyes. Handle as a toxic substance.

  • Triethylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. The vapor is harmful if inhaled.

  • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

  • Solvents (Isopropanol, Diethyl Ether): Highly flammable liquids and vapors. Use in a well-ventilated area away from ignition sources.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. Do not pour waste down the drain.

References

  • Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds (CN102516182B).
  • Google Patents. (n.d.). Synthesis of chlorinated pyrimidines (WO2002000628A2).
  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved from [Link]

  • Google Patents. (n.d.). SYNTHESIS OF CHLORINATED PYRIMIDINES (EP1301489B1).
  • MySkinRecipes. (n.d.). (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-aminehydrochloride. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloropyrimidines (US5525724A).
  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Google Patents. (n.d.). Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).
  • Chemexper. (n.d.). (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride CAS NO.1185309-48-1. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014). Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in Cancer Research

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a key chemical intermediate that has garnered significant attention in the field of oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Kinase Inhibitor Discovery

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a key chemical intermediate that has garnered significant attention in the field of oncology drug discovery.[1][2] Its structural architecture, featuring a reactive chloropyrimidine ring and a versatile piperidine moiety, makes it a valuable building block for the synthesis of potent and selective kinase inhibitors.[3][4] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors that target specific kinases has become a cornerstone of modern cancer therapy. This document provides a comprehensive overview of the application of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in this context, including its chemical properties, the mechanism of action of its derivatives, and detailed protocols for their evaluation in cancer research.

Chemical Properties and Synthesis

The utility of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride as a synthetic intermediate stems from its distinct chemical features. The chlorine atom on the pyrimidine ring is a good leaving group, making it susceptible to nucleophilic substitution.[5] This allows for the facile introduction of various substituents to modulate the biological activity and pharmacokinetic properties of the resulting compounds. The piperidine amine group can also be further functionalized.[5]

The synthesis of chloropyrimidines often involves the treatment of hydroxypyrimidines with phosphoryl chloride (POCl₃), sometimes with the addition of an amine hydrochloride.[6] The piperidine component can be synthesized through various routes, including the reduction of corresponding aminopyridines.

Mechanism of Action of Derivatives: Targeting Key Signaling Pathways

Derivatives of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride are frequently designed to be ATP-competitive inhibitors of protein kinases. The pyrimidine core can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common feature of many kinase inhibitors. The substituents introduced via the chloro and amine functionalities can then be optimized to interact with other regions of the kinase, thereby conferring potency and selectivity.

One important class of kinases often targeted by derivatives of this scaffold is the cyclin-dependent kinases (CDKs).[7] CDKs are critical regulators of the cell cycle, and their aberrant activity is a common driver of uncontrolled cell proliferation in cancer.[7] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F CDK4_6->E2F releases CyclinD Cyclin D CyclinD->CDK4_6 activates CDK2_E CDK2 Proliferation Cell Proliferation CDK2_E->Proliferation drives CyclinE Cyclin E CyclinE->CDK2_E activates CDK1_A_B CDK1 CDK1_A_B->Proliferation drives CyclinA_B Cyclin A/B CyclinA_B->CDK1_A_B activates Rb->E2F inhibits E2F->CyclinE promotes transcription Inhibitor Derivative of (6-Chloro-pyrimidin-4-yl)- piperidin-3-yl-amine HCl Inhibitor->CDK4_6 Inhibitor->CDK2_E Inhibitor->CDK1_A_B

Caption: Generalized CDK signaling pathway and points of inhibition.

Application in Cancer Research: A Representative Workflow

The following protocols outline a typical workflow for evaluating a novel kinase inhibitor derived from (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation kinase_assay Cell-Free Kinase Assay (IC50 Determination) cell_proliferation Cell-Based Proliferation Assay (GI50 Determination) kinase_assay->cell_proliferation Potent compounds advance western_blot Target Engagement Assay (e.g., Western Blot) cell_proliferation->western_blot Active compounds advance pk_pd Pharmacokinetics & Pharmacodynamics western_blot->pk_pd Confirmed on-target activity xenograft Xenograft Efficacy Study pk_pd->xenograft Favorable PK/PD profile compound Novel Kinase Inhibitor compound->kinase_assay

Caption: Experimental workflow for evaluating a novel kinase inhibitor.

Protocol 1: In Vitro Cell-Free Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin E)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • Test compound stock solution (in DMSO)

  • 384-well plates

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Kinase assay buffer

    • Test compound dilution or DMSO (for control)

    • Kinase solution

    • Substrate/ATP mixture

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.

  • Data Acquisition: Incubate for 10 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: In Vitro Cell-Based Proliferation Assay

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (GI50).

Materials:

  • Cancer cell line (e.g., HCT116 colon cancer)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Spectrophotometer or plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add the medium containing the test compound or DMSO (for control).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO-treated control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI50 value.

Protocol 3: In Vivo Xenograft Model Study

Objective: To evaluate the anti-tumor efficacy of a test compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation (e.g., HCT116)

  • Matrigel (optional, for enhancing tumor take)

  • Test compound formulation (e.g., in a solution suitable for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal welfare-approved facilities and protocols

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to their respective groups according to a predefined schedule (e.g., once daily by oral gavage).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study for a specified duration or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Data Presentation

Table 1: Representative Kinase Inhibition Profile of a Hypothetical Derivative

Kinase TargetIC50 (nM)
CDK1/Cyclin B15
CDK2/Cyclin E5
CDK4/Cyclin D18
VEGFR2>10,000
EGFR>10,000

Table 2: Representative In Vivo Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg, QD)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound A25600 ± 15060
Compound A50225 ± 9085

Conclusion

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a valuable and versatile starting material in medicinal chemistry for the development of novel anti-cancer agents, particularly kinase inhibitors. The protocols and workflow described herein provide a robust framework for the preclinical evaluation of compounds derived from this important scaffold. Through systematic in vitro and in vivo testing, researchers can identify and optimize lead candidates with the potential for clinical development.

References

  • MySkinRecipes. (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-aminehydrochloride.
  • Smolecule. [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride.
  • American Chemical Society. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications.
  • PubChem. 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride.
  • National Institutes of Health. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. PubMed Central.
  • Echemi. (6-Chloro-pyriMidin-4-yl)-piperidin-3-yl-aMine hydrochloride, 98+%.
  • Google Patents. Process for the preparation of chloropyrimidines.
  • PubMed. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity.
  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Hunan Longxianng Runhui Trading Co.,Ltd. (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride CAS NO.1185309-48-1.
  • BLDpharm. 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride.
  • Alchem Pharmtech, Inc. 6-Chloro-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride.
  • PubMed Central. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Vulcanchem. N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide.
  • Google Patents. Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubChem. 6-Chlorouracil.
  • Benchchem. 4-Chloro-6-(piperidin-4-yloxy)pyrimidine.

Sources

Method

Application Notes and Protocols for the Derivatization of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Hydrochloride for SAR Studies

Abstract This technical guide provides a comprehensive framework for the strategic derivatization of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, a privileged scaffold in modern medicinal chemistry. Reco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, a privileged scaffold in modern medicinal chemistry. Recognizing the critical need for systematic Structure-Activity Relationship (SAR) exploration, this document details robust, field-proven protocols for selective modification at key positions of the molecule. We present a strategic workflow that begins with the selective protection of the piperidine nitrogen, followed by parallel derivatization of the exocyclic primary amine and the C6-chloro position of the pyrimidine ring. Detailed, step-by-step methodologies for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are provided, alongside protocols for final deprotection and rigorous analytical characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently generate compound libraries for screening and lead optimization programs, particularly in the context of kinase inhibitor discovery.

Introduction: The Strategic Value of the Pyrimidine-Piperidine Scaffold

The pyrimidine ring is a cornerstone heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2] Its ability to form key hydrogen bond interactions within enzyme active sites makes it a highly sought-after scaffold. When coupled with a substituted piperidine moiety, the resulting architecture offers a three-dimensional diversity that is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[3] The (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine core, in particular, presents three primary vectors for chemical modification, making it an exceptionally versatile starting point for SAR studies.

The goal of any SAR campaign is to systematically probe the chemical space around a core scaffold to understand how modifications influence biological activity.[4] For the title compound, these modifications are strategically directed at:

  • The Exocyclic Primary Amine: Ideal for introducing a variety of amide functionalities to probe interactions with solvent-exposed regions or form specific hydrogen bonds.

  • The C6-Chloro Position: The chloro group on the electron-deficient pyrimidine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[5][6]

  • The Endocyclic Piperidine Amine: Modification at this position can influence solubility, cell permeability, and metabolic stability, and can be used to probe for additional binding interactions.

This guide provides a validated strategic workflow to selectively and efficiently access derivatives at these positions.

Strategic Overview: A Chemoselective Approach to Derivatization

The primary challenge in derivatizing (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine is the presence of multiple reactive sites: a primary exocyclic amine, a secondary endocyclic amine, and an electrophilic C-Cl bond. A successful derivatization strategy hinges on chemoselectivity. Our validated approach, outlined below, prioritizes selective protection of the more nucleophilic piperidine nitrogen, thereby enabling controlled, sequential modification of the other two positions.

G cluster_0 Preparation cluster_1 Derivatization Pathways cluster_2 Final Products & Analysis Start Start: (6-Chloro-pyrimidin-4-yl)- piperidin-3-yl-amine HCl Freebase Step 1: Neutralization (Free Base Generation) Start->Freebase BocProtect Step 2: Selective Boc Protection (Intermediate A) Freebase->BocProtect Acylation Pathway 1: N-Acylation of Primary Amine BocProtect->Acylation Suzuki Pathway 2: Suzuki Coupling at C6-Position BocProtect->Suzuki Buchwald Pathway 3: Buchwald-Hartwig Amination at C6-Position BocProtect->Buchwald Final_A Final Amide Derivatives Acylation->Final_A Deprotect_S Step 4: Boc Deprotection Suzuki->Deprotect_S Deprotect_B Step 4: Boc Deprotection Buchwald->Deprotect_B Final_S Final Suzuki Derivatives Deprotect_S->Final_S Final_B Final Amination Derivatives Deprotect_B->Final_B Analysis Characterization (NMR, LC-MS, HPLC) & SAR Analysis Final_A->Analysis Final_S->Analysis Final_B->Analysis

Caption: Strategic workflow for derivatization.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and Material Safety Data Sheets (MSDS) should be consulted prior to use.

Step 1 & 2: Preparation of Key Intermediate A - tert-butyl 3-amino-3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate

Rationale: The secondary amine of the piperidine ring is generally more nucleophilic than the primary exocyclic amine due to steric and electronic factors. By carefully controlling the reaction conditions (low temperature, controlled stoichiometry of the Boc-anhydride), we can achieve selective protection at the piperidine nitrogen. This protection is crucial as it prevents di-acylation, polymerization, or undesired side reactions during the subsequent coupling steps. The tert-butoxycarbonyl (Boc) group is chosen for its stability under the basic conditions of acylation and palladium catalysis, and its facile removal under acidic conditions.[7][8]

  • Materials:

    • (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (1.0 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

    • Dichloromethane (DCM), anhydrous

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water

    • Brine (saturated aq. NaCl)

    • Magnesium sulfate (MgSO₄), anhydrous

  • Protocol:

    • Suspend (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (1.0 eq) in a mixture of DCM (10 mL/g) and deionized water (10 mL/g).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Add sodium bicarbonate (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C to ensure complete neutralization to the free base.

    • Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude free base. Note: The free base can be used directly in the next step.

    • Dissolve the crude free base in anhydrous THF (20 mL/g of starting HCl salt).

    • Cool the solution to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (1.05 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction progress by TLC or LC-MS. The product should be significantly less polar than the starting material.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Intermediate A as a white to off-white solid.

Pathway 1: N-Acylation of the Primary Amine

Rationale: With the piperidine nitrogen protected, the exocyclic primary amine is now the sole site for acylation. Standard amide coupling conditions using acyl chlorides or activated carboxylic acids can be employed. This protocol uses an acyl chloride, which is highly reactive and typically provides good yields. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction.[9][10]

  • Materials:

    • Intermediate A (1.0 eq)

    • Desired acyl chloride (R-COCl) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • Dissolve Intermediate A (1.0 eq) in anhydrous DCM (20 mL/g).

    • Add TEA or DIPEA (1.5 eq) and cool the solution to 0 °C.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated derivative.

Pathway 2: Suzuki-Miyaura Coupling at the C6-Position

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples the C6-chloro position with a variety of boronic acids or esters.[5] The choice of palladium catalyst, ligand, and base is critical for achieving high yields with electron-deficient chloropyrimidines. A catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.[11] An inorganic base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid for transmetalation.[12]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R-B(OH)₂ + Base RPdII Ar-Pd(II)(R)L₂ Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 + Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

  • Materials:

    • Intermediate A (1.0 eq)

    • Desired aryl/heteroaryl boronic acid (1.2-1.5 eq)

    • Pd₂(dba)₃ (0.02-0.05 eq)

    • XPhos (or similar ligand) (0.04-0.10 eq)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Protocol:

    • To a reaction vessel, add Intermediate A (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

    • In a separate vial, pre-mix the Pd₂(dba)₃ and the ligand in a small amount of the reaction solvent.

    • Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture (dioxane/water) to the main vessel, followed by the catalyst/ligand pre-mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, then dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the Boc-protected coupled product. This product must then undergo Boc deprotection (Step 4).

Pathway 3: Buchwald-Hartwig Amination at the C6-Position

Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the C6-chloro position with a primary or secondary amine.[13][14] Similar to the Suzuki reaction, this transformation relies on a palladium catalyst with specialized bulky, electron-rich phosphine ligands. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the amine coupling partner.[15]

  • Materials:

    • Intermediate A (1.0 eq)

    • Desired primary or secondary amine (1.2 eq)

    • Pd₂(dba)₃ (0.02-0.05 eq)

    • Xantphos (or similar ligand) (0.04-0.10 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene or Dioxane, anhydrous and degassed

  • Protocol:

    • To an oven-dried reaction vessel under an inert atmosphere, add NaOtBu (1.4 eq), the ligand, and Pd₂(dba)₃.

    • Add Intermediate A (1.0 eq) and the anhydrous, degassed solvent.

    • Add the amine coupling partner (1.2 eq).

    • Seal the vessel and heat to 90-110 °C for 6-18 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the Boc-protected aminated product. This product must then undergo Boc deprotection (Step 4).

Step 4: Final Boc Deprotection

Rationale: The final step for derivatives from Pathways 2 and 3 is the removal of the Boc protecting group to liberate the piperidine secondary amine. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.[16][17] The reaction is typically fast and clean, yielding the final product as a salt.

  • Materials:

    • Boc-protected derivative (from Pathway 2 or 3) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Protocol:

    • Dissolve the Boc-protected compound in DCM (10 mL/g).

    • Add TFA (10-20% v/v) and stir at room temperature for 1-3 hours. Monitor deprotection by LC-MS (look for the disappearance of the starting material and the appearance of a more polar product with the expected mass loss).

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Co-evaporate with DCM or toluene (2-3 times) to remove residual TFA.

    • Triturate the resulting oil or solid with diethyl ether to precipitate the final product, which is typically isolated as the TFA salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Analytical Characterization and Data Presentation

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation. Key diagnostic signals include the appearance of new aromatic protons (Suzuki coupling), amide NH protons (acylation), or new N-H or N-alkyl protons (Buchwald-Hartwig amination), as well as the disappearance of the Boc group protons (~1.4 ppm) after deprotection.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for monitoring reaction progress and confirming the molecular weight of intermediates and final products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the final purity of the compounds, which should typically be >95% for use in biological assays.

Data Presentation: For SAR analysis, it is critical to present data in a clear, comparable format. A summary table is highly recommended.

Table 1: Exemplar Data for a Synthesized Derivative Library

Compound IDPathwayR GroupMW ( g/mol )LC-MS [M+H]⁺Purity (HPLC %)IC₅₀ (nM)
START --Cl214.68215.1>98%>10,000
INT-A --Cl (Boc-prot.)314.78315.2>98%>10,000
DER-01 1-CO-Ph418.89419.2>97%5,620
DER-02 2 (deprot.)-Ph256.33257.1>98%850
DER-03 2 (deprot.)4-MeO-Ph286.35287.1>99%215
DER-04 3 (deprot.)-NH-cPr257.35258.2>97%1,130
DER-05 3 (deprot.)-Morpholino287.36288.2>98%45

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and versatile platform for the systematic derivatization of the (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine scaffold. The strategic use of a Boc protecting group enables the selective and high-yielding synthesis of diverse analogs through N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By generating a library of well-characterized compounds, researchers can effectively map the structure-activity landscape of this important chemical series, accelerating the identification of potent and selective lead candidates for drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 29, 2026, from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 29, 2026, from [Link]

  • Thirunavukkarasu, A., et al. (2020). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry, 44(35), 15065-15072. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 29, 2026, from [Link]

  • Singh, U. P., & Singh, R. P. (2018). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(8), 12537-12553. [Link]

  • Casalvieri, K. A., et al. (2020). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 31, 105953. [Link]

  • Bissy, D., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(8), 13749-13772. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (2023). Pyrimidine. Retrieved January 29, 2026, from [Link]

  • YouTube. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved January 29, 2026, from [Link]

  • Drápela, K., et al. (2021). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 26(23), 7298. [Link]

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. [Link]

  • Gray, D. L., et al. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. ACS Infectious Diseases, 7(2), 397-408. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10436-10456. [Link]

  • Al-Suhaibani, S. S., & Ahmed, N. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(10), 17945-17957. [Link]

  • ResearchGate. (2014). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH?. Retrieved January 29, 2026, from [Link]

  • YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. Retrieved January 29, 2026, from [Link]

  • El Kihel, A., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 83(10), 1145-1154. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 29, 2026, from [Link]

  • Ghosh, S., et al. (2011). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 123(5), 607-613. [Link]

  • ResearchGate. (2016). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of.... Retrieved January 29, 2026, from [Link]

  • Thompson, A. E., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters, 13(13), 3348-3351. [Link]

  • Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. Retrieved January 29, 2026, from [Link]

  • Kamal, A., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(8), 13749-13772. [Link]

  • Hussain, Z., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(24), 5909. [Link]

Sources

Application

High-throughput screening with (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Focus: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride Abstract & Scope This application note details the protocol for utilizing (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (hereafter referr...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Abstract & Scope

This application note details the protocol for utilizing (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (hereafter referred to as CPPA-HCl ) in High-Throughput Screening (HTS) campaigns.

CPPA-HCl represents a "privileged scaffold" in medicinal chemistry, specifically targeting the ATP-binding pocket of protein kinases (e.g., JAK, CDK, and AURK families). Its 4,6-disubstituted pyrimidine core mimics the adenine ring of ATP, while the piperidine moiety provides a solubilizing handle and a vector for exploring the solvent-exposed region of the kinase cleft.

This guide focuses on two primary applications:

  • Fragment-Based Screening: Using CPPA-HCl as a reference probe to validate assay sensitivity.

  • Library Screening: Protocols for screening derivative libraries where the reactive 6-chloro handle is substituted to explore Structure-Activity Relationships (SAR).

Compound Profile & Pre-Screening Validation

Before initiating HTS, the physicochemical behavior of the scaffold must be validated to prevent false positives (artifacts).

2.1 Physicochemical Properties
PropertySpecificationCritical HTS Implication
Molecular Formula C

H

Cl

N

Low MW (249.14 Da) fits "Fragment" criteria (Rule of 3).
Solubility >50 mM in DMSOHigh solubility prevents aggregation-based false positives.
Reactive Handle 6-Chloro groupCRITICAL: Susceptible to S

Ar. Avoid buffers with high concentrations of strong nucleophiles (e.g., >5mM DTT) at pH > 8.0 during long incubations.
Salt Form Hydrochloride (HCl)Must be buffered. Acidic shift in unbuffered DMSO stocks can affect fluorescence of some tracers.
2.2 Stability & Handling Protocol

The 6-chloro substituent is moderately reactive. While stable in DMSO at room temperature, it can undergo hydrolysis or nucleophilic attack in assay buffers over extended periods (24h+).

  • Stock Preparation: Dissolve CPPA-HCl to 10 mM in anhydrous DMSO. Store at -20°C in amber glass or polypropylene to prevent light-induced degradation.

  • Freeze-Thaw Cycles: Limit to 3 cycles. The HCl salt is hygroscopic; allow the vial to reach room temperature before opening to prevent water condensation.

HTS Workflow Strategy

The following diagram illustrates the integrated workflow for screening CPPA-HCl derivatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: TR-FRET Assay cluster_analysis Phase 3: Analysis Compound_Stock CPPA-HCl Stock (10mM DMSO) Echo_Dispense Acoustic Dispensing (Echo 550) Compound_Stock->Echo_Dispense Dilution Enzyme_Add Add Kinase + Antibody (Eu-Anti-His) Echo_Dispense->Enzyme_Add 10-50 nL Tracer_Add Add Tracer (AlexaFluor 647) Enzyme_Add->Tracer_Add Competition Start Incubation Incubation (1h @ RT) Tracer_Add->Incubation Reader Plate Reader (EnVision) Incubation->Reader Data_Proc Ratio Calculation (665nm / 615nm) Reader->Data_Proc Hit_ID Hit Identification (>50% Displacement) Data_Proc->Hit_ID Z' > 0.5

Figure 1: End-to-end HTS workflow for kinase inhibitor screening using acoustic dispensing and TR-FRET detection.

Detailed Experimental Protocol: TR-FRET Kinase Binding Assay

This protocol uses a Lanthanide Chelate (Europium) donor and a Red-Shifted Fluorophore (AlexaFluor 647) acceptor. This ratiometric method is superior to standard fluorescence intensity because it corrects for compound autofluorescence and pipetting errors.

4.1 Reagents & Equipment
  • Target: Recombinant Kinase (e.g., JAK2 or CDK2) with 6xHis tag.

  • Tracer: Kinase Tracer 236 (Invitrogen) or equivalent ATP-competitive tracer.

  • Antibody: Eu-labeled Anti-6xHis Antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
    • Note: Add 1 mM DTT fresh. Do not store buffer with DTT.

  • Plates: 384-well Low Volume White ProxiPlates (PerkinElmer).

4.2 Step-by-Step Procedure

Step 1: Compound Dispensing (Acoustic)

  • Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense CPPA-HCl into the 384-well plate.

  • Screening Concentration: Typically 10

    
    M for single-point screens.
    
  • Volume: Dispense 10–50 nL of compound stock.

  • Controls:

    • Min Signal (0% Inhibition): DMSO only.[1]

    • Max Signal (100% Inhibition): 10

      
      M Staurosporine (or excess CPPA-HCl if validating the scaffold itself).
      

Step 2: Enzyme/Antibody Mix Preparation

  • Dilute the Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.

  • Dispense 5

    
    L of this mix into the assay plate.
    
  • Mechanistic Insight: Pre-incubating the antibody with the kinase ensures the FRET donor is locked in place before the competition begins.

Step 3: Tracer Addition

  • Dilute the Tracer to 4x its K

    
     (determined in previous optimization).
    
  • Dispense 5

    
    L of Tracer solution into the plate.[2]
    
  • Total Assay Volume: 10

    
    L.
    
  • Final DMSO Concentration: <1%.

Step 4: Incubation & Detection

  • Seal the plate and centrifuge (1000 rpm, 1 min) to remove bubbles.

  • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.[2]

Data Analysis & Interpretation
5.1 Ratiometric Calculation

Raw fluorescence intensity is unreliable. Calculate the TR-FRET Ratio for each well:



5.2 Quality Control (Z-Prime)

For the assay to be valid, the Z-factor (Z') must be > 0.5.



  • 
    : Mean ratio of DMSO controls (High FRET).
    
  • 
    : Mean ratio of Inhibitor controls (Low FRET).
    
5.3 Mechanism of Action (MOA)

CPPA-HCl acts as a Type I (ATP-competitive) binder. The diagram below details the molecular competition driving the signal change.

MOA_Mechanism cluster_neg No Inhibitor (DMSO) cluster_pos With CPPA-HCl Kinase Kinase (His-Tag) Antibody Eu-Antibody Kinase->Antibody Permanent Binding Tracer FRET Tracer (Alexa647) Kinase->Tracer ATP Pocket Compound CPPA-HCl (Inhibitor) Kinase->Compound Displaces Tracer Complex_High High FRET Signal (Tracer Bound) Antibody->Complex_High Energy Transfer Tracer->Complex_High Proximity (<10nm) Complex_Low Low FRET Signal (Compound Bound) Compound->Complex_Low No FRET

Figure 2: Competitive binding mechanism. CPPA-HCl displaces the tracer, breaking the energy transfer chain and reducing the 665/615nm ratio.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Z' (< 0.5) Pipetting error or Tracer degradation.Switch to non-contact dispensing (Echo). Prepare Tracer fresh.
High Background Light scattering or "Inner Filter Effect".CPPA-HCl is not highly colored, but derivatives might be. Use ratiometric analysis to correct.
Signal Drift Equilibrium not reached.Extend incubation to 2 hours. Ensure temperature is constant.
False Positives Aggregation or Thiol Reactivity.Add 0.01% Triton X-100 or Brij-35. If using high DTT, ensure CPPA-HCl Cl-group is not reacting (verify by LC-MS).
References
  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific. (2016).[3][4] Standard protocol for TR-FRET kinase screening.Link

  • Development of High-Throughput TR-FRET Assays for Kinase Inhibitors. ResearchGate. (2025). Methodology for 1536-well kinase screening.[5]Link

  • Synthetic Strategies of Pyrimidine-Based Scaffolds. MDPI Molecules. (2021). Review of aminopyrimidine derivatives in kinase inhibition.Link

  • Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem. (2025).[6] Overview of the scaffold's binding mode.Link

Sources

Method

A Robust, Validated RP-HPLC Method for the Quantification of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and subsequent validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. This compound is a key heterocyclic amine intermediate in pharmaceutical synthesis.[1][2] Given the compound's basic nature, strategic control of mobile phase pH was employed to achieve excellent peak symmetry and resolution. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a low pH phosphate buffer, with UV detection. The developed method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and stability testing in a drug development setting.[3][4]

Introduction and Analyte Properties

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a substituted pyrimidine derivative containing a piperidine moiety. Such heterocyclic amine structures are foundational scaffolds in medicinal chemistry.[5][6] Accurate quantification of this intermediate is critical for ensuring the quality, purity, and consistency of downstream active pharmaceutical ingredients (APIs). High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolving power and sensitivity.[7][8]

The primary challenge in developing an HPLC method for this analyte stems from its chemical structure. The presence of multiple basic nitrogen atoms can lead to strong interactions with residual silanol groups on conventional silica-based stationary phases, resulting in poor peak shape (tailing) and unreliable quantification. Therefore, the core of this method development strategy is the mitigation of these undesirable interactions through careful selection of the column and mobile phase conditions.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource(s)
Chemical Name (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride[9]
CAS Number 1185309-48-1[2][9]
Molecular Formula C₉H₁₄Cl₂N₄[9]
Molecular Weight 249.14 g/mol [9]
Chemical Structure Chemical Structure (Illustrative structure based on name)N/A
Key Structural Features Chloropyrimidine ring (chromophore), Piperidine ring, Secondary and Tertiary amines (basic centers)[5][10]

Part I: HPLC Method Development Strategy

The method development process was approached systematically, beginning with an evaluation of the analyte's properties to establish a logical starting point, followed by empirical optimization of chromatographic parameters.

Initial Considerations & Rationale
  • Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining the moderately polar analyte. To address the challenge of its basic nature, a modern, high-purity silica column with robust end-capping was chosen. This minimizes the availability of acidic silanol groups, thereby reducing peak tailing.

  • Mobile Phase pH Control: The analyte contains multiple amine functional groups, making its retention highly sensitive to pH. By maintaining the mobile phase pH at approximately 3.0, well below the pKa of the amine groups, the analyte is forced into a single, fully protonated state. This ensures consistent retention and dramatically improves peak shape. An inorganic buffer (potassium phosphate) was selected over an organic acid (like formic or acetic acid) to provide superior pH control and robustness.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its lower viscosity and superior UV transparency compared to methanol.

  • Detection: A UV-Vis scan of the analyte in the mobile phase showed a significant absorbance maximum (λ-max) around 254 nm, which was selected for detection to ensure high sensitivity.

Experimental Workflow for Method Development

The development process followed a logical, multi-step workflow designed to efficiently identify the optimal chromatographic conditions.

MethodDevelopmentWorkflow start Start: Define Analytical Goal (Quantification of Analyte) step1 Step 1: Analyte Characterization - Solubility - UV Spectrum (λ-max) - Acidity/Basicity (pKa estimation) start->step1 step2 Step 2: Initial Parameter Selection - Column: C18, End-capped - Mobile Phase A: pH 3.0 Buffer - Mobile Phase B: Acetonitrile - Detector: DAD @ λ-max step1->step2 Informs choices step3 Step 3: Scouting Gradient Run a broad gradient (e.g., 5-95% B) to determine approximate elution %B. step2->step3 step4 Step 4: Isocratic Method Optimization - Test several isocratic %B values around elution point. - Adjust %B to achieve k' between 2 and 10. step3->step4 Identifies target %B step5 Step 5: Fine-Tuning & System Suitability - Adjust flow rate for optimal run time. - Check Peak Shape (Tailing Factor < 1.5) - Check Efficiency (Plates > 2000) step4->step5 Refines conditions end_node Optimized Method Ready for Validation step5->end_node

Diagram 1: HPLC Method Development Workflow. A systematic approach from analyte characterization to the final optimized method.

Optimized Chromatographic Conditions

The systematic development process yielded the following optimized isocratic method, which provides excellent peak shape, resolution, and a practical run time.

Table 2: Final Optimized HPLC Method Parameters

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 20 mM Potassium Phosphate Monobasic (pH 3.0) / Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm
Run Time 10 minutes
Diluent Mobile Phase

Part II: Method Validation Protocol

The objective of analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[11] The developed method was validated according to ICH Q2(R1) guidelines.[3][4]

ValidationWorkflow start Start: Optimized HPLC Method sys_suit System Suitability Testing (Pre-requisite for all tests) start->sys_suit specificity Specificity / Selectivity - Blank, Placebo, Analyte - Forced Degradation (Acid, Base, H₂O₂, Heat, Light) sys_suit->specificity linearity Linearity & Range (5 levels, 80-120% of nominal) sys_suit->linearity accuracy Accuracy (Recovery) (9 levels, 3 conc., 3 reps each) sys_suit->accuracy precision Precision sys_suit->precision robustness Robustness (Vary pH, %B, Flow Rate, Temp) sys_suit->robustness end_node Validated Method specificity->end_node linearity->end_node accuracy->end_node repeatability Repeatability (Intra-assay) (n=6 at 100% concentration) precision->repeatability intermediate Intermediate Precision (Different day, analyst, instrument) precision->intermediate repeatability->end_node intermediate->end_node robustness->end_node

Diagram 2: ICH-Compliant Method Validation Workflow. A comprehensive workflow showing the validation parameters required for a quantitative HPLC method.

System Suitability Testing (SST)

Protocol: Before initiating any validation experiments, five replicate injections of a standard solution (e.g., 100 µg/mL) are made. The results must conform to the pre-defined criteria to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance Criterion
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity (Selectivity)

Protocol:

  • Inject the diluent (blank) to demonstrate no interfering peaks at the analyte's retention time.

  • If in a formulation, inject a placebo solution to ensure excipients do not interfere.

  • Forced Degradation: Expose the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and photolytic light) to induce degradation. Analyze the stressed samples to ensure that degradation products do not co-elute with the main analyte peak. Peak purity analysis using a DAD is required to confirm the main peak is spectrally pure.

Linearity and Range

Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations.

  • The recommended range for an assay is typically 80% to 120% of the nominal test concentration.[4] For a test concentration of 100 µg/mL, this would correspond to 80, 90, 100, 110, and 120 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (as % Recovery)

Protocol:

  • Prepare samples in triplicate at three concentration levels across the linear range (e.g., 80%, 100%, and 120%). This can be done by spiking a placebo matrix with known amounts of the analyte.

  • Analyze the samples and calculate the percentage recovery of the analyte at each level. Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criterion: Mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the analyte at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should be ≤ 2.0%.

Robustness

Protocol:

  • Intentionally make small, deliberate variations to the method parameters to assess its reliability.

  • Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters.

  • Typical variations include:

    • Mobile Phase pH (± 0.2 units)

    • Organic Modifier Composition (± 2%)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 0.1 mL/min)

Acceptance Criterion: System suitability criteria must be met under all varied conditions, demonstrating the method's robustness.[4]

Conclusion

This application note presents a comprehensive guide to the development and validation of a simple, robust, and reliable isocratic RP-HPLC method for the quantitative determination of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. The strategic control of mobile phase pH effectively overcomes the analytical challenges posed by the basic nature of the analyte, resulting in excellent chromatographic performance. The method has been successfully validated according to ICH Q2(R1) guidelines, confirming its high degree of specificity, linearity, accuracy, precision, and robustness. This validated method is deemed suitable for routine quality control analysis and stability studies in a pharmaceutical development and manufacturing environment.

References

  • PubChem. 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-aminehydrochloride. Available at: [Link]

  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. Available at: [Link]

  • LookChem. (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride CAS NO.1185309-48-1. Available at: [Link]

  • ResearchGate. (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • PubMed. Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. National Center for Biotechnology Information. Available at: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Technology Networks. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

Sources

Application

Application Notes and Protocols for In vivo Experimental Design of Piperidine-Based Compounds

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2][3][4] Its prevalence in over twenty classes of pharmaceuticals, including therapeutics for central nervous system (CNS) disorders, cancer, and infectious diseases, underscores its significance in drug design.[1][2][4] The structural and physicochemical properties of the piperidine ring often confer favorable pharmacokinetic characteristics to drug candidates, such as enhanced metabolic stability, improved membrane permeability, and reduced toxicity.[1] Furthermore, the piperidine scaffold provides a versatile template for chemists to modulate lipophilicity, hydrogen bonding capacity, and conformational rigidity, thereby optimizing interactions with biological targets.[1][5]

This guide provides a comprehensive framework for the in vivo experimental design of piperidine-based compounds, intended for researchers, scientists, and drug development professionals. The protocols and recommendations herein are grounded in established preclinical practices and regulatory expectations, with a focus on building a robust data package for investigational new drug (IND) submissions.

Preclinical Objectives: A Triad of Efficacy, Safety, and Pharmacokinetics

Before a piperidine-based compound can be considered for human trials, a rigorous preclinical evaluation is mandatory to establish a foundational understanding of its biological behavior.[6][7][8][9] The primary objectives of these in vivo studies are threefold:

  • Pharmacodynamics (PD): To demonstrate the compound's desired biological effect in a relevant disease model. This involves assessing the dose-response relationship and the duration of action.

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Understanding the PK properties is crucial for dose selection and predicting human exposure.[1]

  • Toxicology and Safety Pharmacology: To identify potential adverse effects and establish a safe therapeutic window.[10][11] This includes acute and repeated-dose toxicity studies, as well as assessments of cardiovascular and other vital functions.[12][13]

The successful integration of these three pillars of preclinical research is essential for a seamless transition to clinical development.

cluster_0 Preclinical Development Pipeline for Piperidine Compounds A Compound Synthesis & In Vitro Screening B In Vivo Experimental Design A->B C Pharmacokinetic (PK) Studies B->C D Pharmacodynamic (PD) / Efficacy Studies B->D E Toxicology & Safety Pharmacology B->E F Data Analysis & Interpretation C->F D->F E->F G IND-Enabling Studies F->G H Regulatory Submission (IND) G->H

Figure 1: A generalized workflow for the preclinical development of piperidine-based drug candidates.

Key Considerations for In Vivo Experimental Design

The design of robust in vivo studies for piperidine compounds requires careful consideration of several factors to ensure the generation of high-quality, reproducible, and translatable data.

Animal Model Selection

The choice of animal model is paramount and should be guided by the therapeutic indication and the biological target of the compound.

  • CNS Disorders: For piperidine compounds targeting the CNS, rodent models are frequently employed.[14][15] For instance, in the study of ADHD, rodent models that exhibit hyperactivity, impulsivity, and inattention are utilized.[16] For neurodegenerative diseases like Alzheimer's, transgenic mouse models that recapitulate aspects of the human pathology are invaluable.[17] Preclinical EEG biomarkers can enhance the translational accuracy from animal models to humans by capturing electrophysiological responses.[18]

  • Oncology: In cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating anti-tumor efficacy.[19][20][21] Syngeneic models, which utilize tumor cells from the same genetic background as the host animal, are essential for studying interactions with the immune system.

  • Other Indications: For indications such as pain, inflammation, or metabolic disorders, a wide array of well-established rodent models are available.[22]

Dose Formulation and Route of Administration

The formulation of the piperidine compound for in vivo administration is a critical step that can significantly impact its bioavailability and, consequently, its efficacy and toxicity profile.

  • Solubility: Piperidine compounds can exhibit a wide range of solubilities. It is essential to develop a formulation that ensures complete dissolution and stability. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like cyclodextrins or polysorbates.

  • Route of Administration: The route of administration should ideally mimic the intended clinical route. Common routes for preclinical studies include:

    • Oral (PO): For compounds intended for oral administration in humans.

    • Intravenous (IV): Often used in early PK studies to determine absolute bioavailability.

    • Intraperitoneal (IP): A common route in rodents for systemic administration.

    • Subcutaneous (SC): Provides a slower absorption profile compared to IV or IP.

Core In Vivo Assays for Piperidine-Based Compounds

Pharmacokinetic (PK) Studies

A thorough understanding of the PK profile of a piperidine compound is fundamental to the interpretation of both efficacy and toxicology data.

Protocol 1: Rodent Pharmacokinetic Study

  • Animal Model: Male and female Sprague-Dawley rats (n=3-4 per time point per group).

  • Dose Formulation: Prepare the piperidine compound in a suitable vehicle at two concentrations for IV and PO administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from a cannulated vessel or via sparse sampling at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and potentially key metabolites) in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Representative Pharmacokinetic Parameters for a Hypothetical Piperidine Compound

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1500850
Tmax (h)0.0831.0
AUC (0-inf) (ng*h/mL)320012800
t1/2 (h)4.54.8
CL (L/h/kg)0.31-
Vd (L/kg)2.0-
Bioavailability (%)-40
Pharmacodynamic (PD) and Efficacy Studies

These studies are designed to demonstrate that the piperidine compound has the intended therapeutic effect in a relevant disease model. The specific design of these studies is highly dependent on the therapeutic area.

cluster_0 Hypothetical Signaling Pathway Modulated by a Piperidine Compound Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Compound Piperidine Compound Compound->Receptor Antagonist Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Transcription_Factor->Cellular_Response

Figure 2: A representative signaling pathway that could be targeted by a piperidine-based antagonist, leading to a therapeutic cellular response.

Toxicology and Safety Pharmacology

Toxicology studies are essential for identifying potential target organs of toxicity and determining a safe starting dose for human clinical trials.[10][23][24] All toxicology studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) guidelines.[6]

Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD 425 guideline and aims to determine the acute oral toxicity (LD50) of a substance.

  • Animal Model: Female Wistar rats are typically used.

  • Housing and Acclimatization: House animals individually and allow for an acclimatization period of at least 5 days.

  • Dosing:

    • Administer a single oral dose of the piperidine compound to one animal at a starting dose level (e.g., 2000 mg/kg).

    • If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.

    • The dose progression factor is typically 3.2.

  • Observations:

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weights at the start of the study and at least weekly thereafter.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Use specialized software to calculate the LD50 and its confidence intervals.

Table 2: Common Endpoints in a 28-Day Repeated-Dose Toxicity Study

CategoryEndpoints
In-life Observations Clinical signs, body weight, food consumption, ophthalmology
Clinical Pathology Hematology, clinical chemistry, urinalysis
Terminal Procedures Gross necropsy, organ weights, histopathology

Cardiovascular Safety Pharmacology:

Given that some piperidine-containing compounds can have off-target effects on cardiac ion channels, a cardiovascular safety assessment is a critical component of the preclinical package.[12] This typically involves in vitro hERG assays and in vivo studies in conscious, telemetered animals to assess effects on blood pressure, heart rate, and ECG parameters.[13][25]

Data Interpretation and Decision Making

The culmination of the in vivo studies is the integration of PK, PD, and toxicology data to make an informed decision about the future of the piperidine compound.

cluster_0 Go/No-Go Decision Framework Start Integrated PK/PD/Tox Data Decision1 Favorable Therapeutic Index? Start->Decision1 Decision2 Acceptable Safety Profile? Decision1->Decision2 Yes NoGo Terminate or Redesign Compound Decision1->NoGo No Go Proceed to IND-Enabling Studies Decision2->Go Yes Decision2->NoGo No

Figure 3: A simplified decision-making flowchart for advancing a piperidine-based compound based on preclinical data.

A favorable therapeutic index, where the dose required for efficacy is significantly lower than the dose that produces toxicity, is a key determinant for progression. An acceptable safety profile, with no non-monitorable or irreversible toxicities at clinically relevant exposures, is also essential.

Conclusion

The in vivo evaluation of piperidine-based compounds is a complex but critical phase in the drug discovery and development process. A well-designed experimental plan, incorporating robust PK, PD, and toxicology studies, is essential for de-risking a compound and providing the necessary data to support its advancement into human clinical trials. The versatility of the piperidine scaffold will undoubtedly continue to yield novel and effective therapeutics, and the principles outlined in this guide provide a solid foundation for their successful preclinical development.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Classes of Piperidine-Based Drugs.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Pharmacological Applications of Piperidine Deriv
  • Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. PubMed.
  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Piperidine. Wikipedia.
  • Step 2: Preclinical Research. FDA.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
  • The effects of piperidine and its related substances on blood vessels. PubMed.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC - PubMed Central.
  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship.org.
  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA.
  • (PDF) Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
  • Cardiovascular safety pharmacology: beyond arrhythmic risk assessment. PubMed Central.
  • Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridiz
  • Toxicological screening. PMC - PubMed Central - NIH.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.
  • Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology.
  • a) Different modalities of piperidine-containing drugs and drug...
  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application.
  • Methylphenid
  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell.
  • Pre-Clinical Trials: USFDA Regul
  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • In vivo Toxicology. InterBioTox.
  • (PDF) Animal and Translational Models for CNS Drug Discovery: Neurological Disorders.
  • FDA Requirements for Preclinical Studies. Karger.
  • In Vivo Toxicity Study.
  • Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology.

Sources

Method

Application Notes: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CPPA-HCl) as a Chemical Probe for Kinase Signaling Research

Introduction: Unveiling a Novel Kinase Probe (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, hereafter referred to as CPPA-HCl, is a synthetic small molecule belonging to the aminopyrimidine class of compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Kinase Probe

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, hereafter referred to as CPPA-HCl, is a synthetic small molecule belonging to the aminopyrimidine class of compounds. Structurally related molecules have been identified as key intermediates in the development of kinase inhibitors for cancer therapy, showing activity in modulating signaling pathways, particularly those involving tyrosine kinases crucial for tumor growth.[1] The pyrimidine core is a well-established scaffold in medicinal chemistry, known for its role in developing biologically active agents, including kinase inhibitors.[2] This document provides a comprehensive guide for utilizing CPPA-HCl as a chemical probe to investigate cellular signaling pathways, with a focus on its potential as a kinase inhibitor.

A chemical probe is a selective small-molecule modulator that enables the interrogation of a protein's function in biological systems.[3] High-quality probes are essential for understanding complex cellular processes and for validating novel drug targets.[3] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for the characterization and application of CPPA-HCl in a cellular context. We will present a hypothetical framework wherein CPPA-HCl is investigated as an inhibitor of a critical oncogenic kinase, providing a template for its evaluation against various targets.

Physicochemical Properties and Handling

Proper handling and storage of CPPA-HCl are paramount for maintaining its integrity and ensuring experimental reproducibility. As a hydrochloride salt, it is generally a crystalline solid with improved solubility and stability in aqueous solutions compared to its free base.

PropertyValueSource
Chemical Formula C₉H₁₄Cl₂N₄[4]
Molecular Weight 249.14 g/mol [4]
CAS Number 1185309-48-1[4]
Appearance White to off-white solidN/A
Purity ≥98%[4]
Solubility Soluble in DMSO and waterGeneral Knowledge

Storage and Handling:

  • Storage: Store the solid compound at -20°C, desiccated, and protected from light.[5][6][7] Under these conditions, the compound is expected to be stable for at least one year.

  • Stock Solution Preparation: For biological experiments, prepare a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate cell culture medium or assay buffer immediately before use. Due to the hydrochloride salt form, ensure the final pH of the working solution is compatible with your experimental system.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling the compound.[8] Handle in a well-ventilated area.[5][6][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Proposed Mechanism of Action: Targeting the Kinase Cascade

Based on the activity of structurally analogous compounds, we hypothesize that CPPA-HCl functions as an ATP-competitive inhibitor of a protein kinase. The chloropyrimidine moiety can engage in hydrogen bonding interactions within the hinge region of the kinase's ATP-binding pocket, a common mechanism for this class of inhibitors. The piperidine group can extend into a hydrophobic pocket, contributing to the affinity and selectivity of the compound.

Below is a conceptual diagram illustrating the proposed mechanism of action of CPPA-HCl in a hypothetical kinase signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) TargetKinase Target Kinase (e.g., TK1) Receptor->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylates ADP ADP TargetKinase->ADP DownstreamEffector Downstream Effector Substrate->DownstreamEffector Activates Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->Receptor Binds and Activates CPPA_HCl CPPA-HCl CPPA_HCl->TargetKinase Inhibits ATP ATP ATP->TargetKinase

Caption: Proposed mechanism of CPPA-HCl as a kinase inhibitor.

Experimental Protocols

The following protocols provide a framework for characterizing the biological activity of CPPA-HCl.

Protocol 1: Cell Viability Assay

This protocol determines the effect of CPPA-HCl on the proliferation of a cancer cell line (e.g., A549, non-small cell lung cancer).

Materials:

  • A549 cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • CPPA-HCl

  • Resazurin-based viability reagent (e.g., PrestoBlue™)

  • 96-well clear-bottom black plates

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a serial dilution of CPPA-HCl in complete medium. A suggested concentration range is 0.01 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the CPPA-HCl dilutions. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubate the cells with the compound for 72 hours.

  • Add 10 µL of the resazurin-based reagent to each well.

  • Incubate for 1-2 hours at 37°C, protected from light.

  • Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol assesses the effect of CPPA-HCl on the phosphorylation of a target kinase and its downstream substrate in a cellular context.

Materials:

  • A549 cells

  • 6-well plates

  • CPPA-HCl

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TK1, anti-total-TK1, anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of CPPA-HCl (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.[9][10]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.[9]

  • Transfer the separated proteins to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 3: In Vitro Kinase Assay

This protocol directly measures the inhibitory activity of CPPA-HCl against a purified recombinant kinase.

Materials:

  • Recombinant active Target Kinase 1 (TK1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase assay buffer

  • ATP

  • CPPA-HCl

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of CPPA-HCl in kinase assay buffer.

  • In a 384-well plate, add the recombinant kinase and the substrate.[12][13]

  • Add the CPPA-HCl dilutions to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.[12]

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Protocol 4: Cellular Thermal Shift Assay (CETSA®)

This protocol confirms the direct binding of CPPA-HCl to its target kinase in intact cells by measuring changes in the thermal stability of the target protein.[14][15][16][17]

Materials:

  • A549 cells

  • CPPA-HCl

  • PBS

  • PCR tubes

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Western blot reagents as described in Protocol 2

Procedure:

  • Culture A549 cells to a high density.

  • Treat the cells with CPPA-HCl at a saturating concentration (e.g., 10x the cell-based IC₅₀) or vehicle control for 1 hour.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

  • Analyze the soluble fractions by Western blotting for the target kinase as described in Protocol 2.

  • Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of CPPA-HCl indicates target engagement.

Data Analysis and Interpretation

A crucial aspect of using a chemical probe is rigorous data analysis to ensure the observed effects are due to the on-target activity of the compound.

Workflow for Data Analysis:

G A Perform Cell Viability Assay B Determine IC50 in Cells A->B I Correlate Biochemical, Cellular, and Target Engagement Data B->I C Perform Western Blot D Confirm Target Inhibition in Cells C->D D->I E Perform In Vitro Kinase Assay F Determine Biochemical IC50 E->F F->I G Perform CETSA® H Confirm Target Engagement in Cells G->H H->I J Assess Off-Target Effects (e.g., Kinase Panel Screen) I->J L Use in Downstream Biological Experiments I->L K Validate Probe Selectivity J->K K->L

Caption: Data analysis workflow for CPPA-HCl validation.

Hypothetical Results:

AssayEndpointHypothetical Value
Cell Viability (A549) IC₅₀1.5 µM
In Vitro Kinase Assay (TK1) IC₅₀80 nM
CETSA® (TK1 in A549) ΔTₘ+4°C at 10 µM
Off-Target Screen (400 kinases) % Inhibition at 1 µM>50% for 3 kinases

These hypothetical results would suggest that CPPA-HCl is a potent inhibitor of its target kinase in a biochemical assay and engages the target in cells, leading to a downstream cellular effect on viability. The off-target screen would provide important information about the probe's selectivity.

Trustworthiness and Self-Validation

To ensure the reliability of experimental outcomes, every protocol should incorporate self-validating controls:

  • Orthogonal Assays: Use multiple, distinct assays to measure the same biological event. For example, confirm target inhibition by both Western blot (downstream signaling) and CETSA® (direct binding).

  • Inactive Control: If available, use a structurally similar but biologically inactive analog of CPPA-HCl as a negative control to demonstrate that the observed phenotype is not due to non-specific effects of the chemical scaffold.

  • Dose-Response Relationship: A clear dose-dependent effect in all assays is a strong indicator of a specific interaction.

  • Correlation of Potencies: The biochemical potency (in vitro IC₅₀) should correlate with the cellular potency (cell-based IC₅₀) and the concentration required for target engagement.

Conclusion and Future Directions

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CPPA-HCl) represents a promising starting point for a chemical probe to investigate kinase signaling pathways. The protocols outlined in this document provide a robust framework for its characterization and application. Further studies should focus on comprehensive off-target profiling and the identification of a suitable inactive control to solidify its status as a high-quality chemical probe. Once validated, CPPA-HCl can be a valuable tool for dissecting the roles of specific kinases in health and disease.

References

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved from [Link]

  • Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]

  • (6-Chloro-pyrimidin-4-yl)-piperidin-4-yl-aminehydrochloride. MySkinRecipes. Retrieved from [Link]

  • Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride. PubChem. Retrieved from [Link]

  • Target Engagement. Selvita. Retrieved from [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Retrieved from [Link]

  • In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. (2018). PMC. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Retrieved from [Link]

  • Best Practices: Chemical Probes Webinar (Case Study). (2020). YouTube. Retrieved from [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Retrieved from [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH. Retrieved from [Link]

  • Standard Operating Procedure: Hydrochloric Acid. University of Massachusetts Amherst. Retrieved from [Link]

  • In vitro kinase assay. (2022). Bio-protocol. Retrieved from [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central. Retrieved from [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • (PDF) In vitro kinase assay v1. ResearchGate. Retrieved from [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Retrieved from [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023). A&B Process Systems. Retrieved from [Link]

  • Chemical characterization according to ISO 10993-18. (2025). Johner Institute. Retrieved from [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. Retrieved from [Link]

  • Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. (2023). North Industrial Chemicals. Retrieved from [Link]

  • A Study on Rejecting Non-Target and Misclassified Motions for Robust Tactile-Sensor-Based Prosthetic Hand Control. MDPI. Retrieved from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]

  • How to Handle Small Spills of Hydrochloric Acid. (2026). Oreate AI Blog. Retrieved from [Link]

Sources

Application

Application Note: Nucleophilic Substitution of Chloropyrimidines with Amines

[1] Abstract The aminopyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the scaffold for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib). This guide details the nuc...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

The aminopyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the scaffold for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib). This guide details the nucleophilic aromatic substitution (SNAr) of chloropyrimidines with amines, a reaction critical for library synthesis and lead optimization. We provide mechanistic insights into regioselectivity (C4 vs. C2), optimized protocols for thermal and acid-catalyzed methods, and troubleshooting strategies for unreactive substrates.

Introduction & Mechanistic Basis

The reaction between chloropyrimidines and amines proceeds via an SNAr (Addition-Elimination) mechanism. Unlike electrophilic aromatic substitution, this reaction requires an electron-deficient ring. The pyrimidine ring, with its two nitrogen atoms, is naturally electron-deficient, making the carbon atoms at positions 2, 4, and 6 highly electrophilic.

The Mechanism

The amine nucleophile attacks the ipso-carbon (bearing the chlorine), breaking the aromaticity to form a resonance-stabilized anionic intermediate known as the Meisenheimer Complex . The loss of the chloride ion then restores aromaticity.

Regioselectivity: The C4 vs. C2 Dilemma

In 2,4-dichloropyrimidine, two electrophilic sites compete.[1]

  • C4 Position (Preferred): Nucleophilic attack at C4 leads to a Meisenheimer complex where the negative charge is delocalized onto the para-nitrogen (N1). This "para-quinoid" like resonance form is more stable.

  • C2 Position: Attack at C2 places the negative charge on the adjacent nitrogens (N1 and N3). While valid, the "ortho-quinoid" intermediate is generally higher in energy than the para-variant.

Key Insight: Under standard conditions, C4-substitution is kinetically favored . However, substituents at C5 or C6 can invert this selectivity.

SNAr_Mechanism Start Chloropyrimidine (Substrate) Nu_Attack Nucleophilic Attack (Rate Determining) Start->Nu_Attack + Amine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Nu_Attack->Meisenheimer Formation of C-N bond Product Aminopyrimidine (Aromatized) Meisenheimer->Product - Cl⁻ (Fast)

Figure 1: General SNAr reaction pathway for chloropyrimidines.

Critical Parameters & Optimization

Solvent Selection

Solvent polarity significantly impacts the transition state energy.

  • Protic Solvents (n-Butanol, Ethanol, i-PrOH): Stabilize the anionic Meisenheimer intermediate via hydrogen bonding, accelerating the reaction. Recommended for standard thermal runs.

  • Aprotic Polar Solvents (DMF, DMSO, NMP): Enhance the nucleophilicity of the amine by poorly solvating it. Recommended for unreactive amines or high-temperature microwave reactions.

Base Selection
  • Tertiary Amines (DIPEA, TEA): Standard scavengers for the HCl generated.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Used when the amine salt is insoluble or when higher temperatures are required in aprotic solvents.

Acid Catalysis (The "Secret Weapon")

For unreactive chloropyrimidines (e.g., those with electron-donating groups), basic conditions may fail. Acid catalysis (HCl or TFA) protonates the pyrimidine ring nitrogen(s). This protonation dramatically increases the electrophilicity of the carbon centers, allowing weak nucleophiles (like anilines) to react under milder conditions.

Experimental Protocols

Protocol A: Standard Thermal Substitution (C4-Selective)

Applicability: 2,4-dichloropyrimidines reacting with primary/secondary aliphatic amines.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: n-Butanol (0.5 M concentration)

Procedure:

  • Dissolve 2,4-dichloropyrimidine in n-Butanol in a round-bottom flask.

  • Add DIPEA followed by the amine dropwise at Room Temperature (RT).

    • Note: Exothermic reaction possible with aliphatic amines.

  • Heat the mixture to 80°C for 2–4 hours.

  • Monitor by LCMS (Look for M+1 of product; disappearance of starting material).

  • Workup: Concentrate under reduced pressure. Redissolve residue in EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Acid-Mediated Substitution

Applicability: Unreactive substrates (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) or weak nucleophiles (anilines).[2]

Reagents:

  • Substrate: Chloropyrimidine derivative (1.0 equiv)[3]

  • Nucleophile: Aniline derivative (1.0 equiv)

  • Catalyst: Conc. HCl (3-5 drops) or 4M HCl in Dioxane (0.1 equiv)

  • Solvent: Ethanol or Isopropanol:Water (1:1)

Procedure:

  • Suspend the chloropyrimidine and aniline in Ethanol (0.2 M).

  • Add catalytic HCl.

  • Reflux (80–90°C) for 4–12 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Workup: Cool to RT. Filter the precipitate.[4] Wash the solid with cold ethanol and ether.

  • Free Basing (Optional): Suspend solid in sat. NaHCO₃ and extract with DCM if the free base is required.

Regioselectivity Decision Guide

Achieving the correct isomer (2-amino vs 4-amino) is the most common challenge. Use the logic tree below to predict and control the outcome.

Regioselectivity Input Substrate: 2,4-Dichloropyrimidine Check_C5 Is there an EWG at C5? (NO2, CF3, CHO) Input->Check_C5 Check_C6 Is there an EDG at C6? (OMe, NH2) Check_C5->Check_C6 No Result_C4 Major Product: C4-Substitution (Standard Kinetic Control) Check_C5->Result_C4 Yes (Strongly favors C4) Nu_Type Nucleophile Type Check_C6->Nu_Type No Result_C2 Major Product: C2-Substitution (Electronic/Steric Shift) Check_C6->Result_C2 Yes (Deactivates C4) Nu_Type->Result_C4 Primary/Secondary Amine Nu_Type->Result_C2 Tertiary Amine (Special Case) Result_Mix Mixture (Separation Required)

Figure 2: Decision tree for predicting regioselectivity in 2,4-dichloropyrimidine substitutions.

Data Summary: Reactivity Trends

Substituent PositionGroup TypeEffect on SNArPredicted Major Isomer
None HStandard ReactivityC4
C5 EWG (NO₂, F, CHO)Increases ReactivityC4 (Exclusive)
C5 EDG (Me)Decreases ReactivityC4 (Slower)
C6 EDG (OMe, NHR)Deactivates C4C2 (or Mixture)
C2 Sulfone (SO₂Me)H-Bonding DirectorC2 (with Alkoxides)

Troubleshooting & Case Studies

Scenario 1: Reaction Stalls at 50% Conversion

  • Cause: The HCl byproduct is protonating the remaining amine nucleophile, rendering it unreactive.

  • Solution: Increase the equivalents of DIPEA (Base) to 3.0–4.0 equiv. Ensure the reaction mixture remains basic (pH > 9).

Scenario 2: Formation of Bis-Aminated Product

  • Cause: Reaction temperature too high or excess amine used.

  • Solution:

    • Lower temperature to 0°C or RT.

    • Add the amine slowly (syringe pump) to the pyrimidine solution (keep pyrimidine in excess initially).

Scenario 3: "Dead" Substrate (No Reaction)

  • Cause: Electron-rich pyrimidine ring (e.g., 2-chloro-4,6-dimethoxypyrimidine).

  • Solution: Switch to Protocol B (Acid Catalysis) or use Microwave irradiation (120°C in NMP). If SNAr fails completely, transition to Buchwald-Hartwig Pd-coupling.

References

  • Vertex Pharmaceuticals. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry.

  • WuXi AppTec. "Regioselectivity of SNAr reactions of 2,4-dichloropyrimidines." QM Magic Class.

  • MDPI. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine." Molecules.

  • Royal Society of Chemistry. "Effect of solvent on SNAr reaction." New Journal of Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Hydrochloride

Welcome to the technical support center for the synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

Overview of the Synthesis

The synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloropyrimidine with 3-aminopiperidine. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack. The chlorine atoms at the C4 and C6 positions are effective leaving groups. The subsequent step involves the formation of the hydrochloride salt, which is often the desired form for pharmaceutical applications due to its improved stability and solubility.

The overall reaction pathway is illustrated below.

G R1 4,6-Dichloropyrimidine P1 Free Base (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine R1->P1 + 3-Aminopiperidine Base, Solvent (SNAr Reaction) R2 3-Aminopiperidine P2 Final Product (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Hydrochloride P1->P2

Caption: General synthesis pathway for the target compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?

A1: Low yield is a multifaceted problem that can originate from issues with starting materials, reaction conditions, or the work-up process. The following workflow can help diagnose the root cause.

G cluster_conditions Optimize Reaction Conditions cluster_side_reactions Investigate Side Reactions cluster_workup Optimize Work-up/Isolation start Low Yield Observed check_sm Analyze reaction mixture by TLC or LC-MS. Is unreacted starting material present? start->check_sm cluster_conditions cluster_conditions check_sm->cluster_conditions Yes cluster_side_reactions cluster_side_reactions check_sm->cluster_side_reactions No sm_present YES sm_absent NO increase_temp Increase Temperature (e.g., from 80°C to 100°C) increase_time Increase Reaction Time (e.g., from 12h to 24h) increase_temp->increase_time check_base Ensure adequate base (at least 2 eq. of DIPEA or K2CO3) increase_time->check_base check_sm_quality Verify quality/purity of starting materials check_base->check_sm_quality check_disub Check for di-substitution product (see Q2) check_solvolysis Check for solvent adducts (especially with alcohol solvents) check_disub->check_solvolysis check_degradation Check for product degradation (consider lowering temperature) check_solvolysis->check_degradation extraction_ph Adjust aqueous pH during extraction to ensure product is in organic layer (pH > 9) purification_loss Review purification method (e.g., column chromatography loading and gradient) extraction_ph->purification_loss cluster_workup cluster_workup cluster_side_reactions->cluster_workup

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Detailed Breakdown:

  • Starting Material Quality: Ensure that 4,6-dichloropyrimidine is pure and dry. It can be sensitive to moisture. 3-aminopiperidine, especially as a dihydrochloride salt, must be fully neutralized to its free base form before reacting, or a sufficient amount of base must be used to neutralize it in situ.

  • Reaction Conditions:

    • Base: The reaction generates HCl, which protonates the amine nucleophile, rendering it unreactive. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is crucial to scavenge this acid.[1] Using at least 2 equivalents of base is recommended: one to neutralize the generated HCl and one to ensure the 3-aminopiperidine remains as a free base.

    • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[2] Using alcohol-based solvents can lead to competitive solvolysis reactions, forming alkoxy-pyrimidine byproducts.[3][4]

    • Temperature: The reaction often requires heating. A temperature range of 80-120°C is typical. If the reaction is sluggish, a moderate increase in temperature can significantly improve the rate. However, excessive heat can lead to degradation or unwanted side reactions.

Q2: I am observing a significant amount of a di-substituted byproduct. How can I improve selectivity for mono-substitution?

A2: The formation of the di-substituted product, N4,N6-di(piperidin-3-yl)pyrimidine-4,6-diamine, occurs when a second molecule of 3-aminopiperidine displaces the remaining chlorine atom on the desired mono-substituted product.

G DCP 4,6-Dichloropyrimidine Mono Desired Mono-substituted Product DCP->Mono + 1 eq. Amine (k1) Amine 3-Aminopiperidine Di Undesired Di-substituted Product Mono->Di + 1 eq. Amine (k2)

Caption: Competing mono- and di-substitution pathways.

Strategies to Enhance Mono-selectivity:

  • Control Stoichiometry: Use a slight excess of 4,6-dichloropyrimidine relative to 3-aminopiperidine (e.g., 1.1 to 1.2 equivalents of the dichloropyrimidine). This ensures the amine is the limiting reagent, reducing the probability of a second substitution.

  • Slow Addition: Add the 3-aminopiperidine solution dropwise to the heated solution of 4,6-dichloropyrimidine and base. This maintains a low instantaneous concentration of the amine, favoring the initial reaction (k1) over the subsequent one (k2).

  • Lower Temperature: The second substitution step often has a higher activation energy. Running the reaction at the lower end of the effective temperature range (e.g., 70-80°C) can slow down the formation of the di-substituted product more than the formation of the mono-substituted product.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting 3-aminopiperidine is consumed to prevent the reaction from proceeding to the di-substituted product.

Q3: My final hydrochloride salt is oily or impure. How can I obtain a clean, crystalline solid?

A3: Issues with salt formation often stem from residual impurities in the free base or an inappropriate choice of solvent for precipitation.

  • Purity of the Free Base: Before forming the salt, ensure the free base is of high purity. The primary impurity to remove is the di-substituted product, which can be achieved via silica gel column chromatography.

  • Solvent System for Precipitation: The goal is to find a solvent in which the hydrochloride salt is poorly soluble, but the free base and any non-polar impurities are soluble.

    • Good choices: Isopropanol (IPA), ethyl acetate (EtOAc), diethyl ether, or mixtures thereof are commonly used.

    • Procedure: Dissolve the purified free base in a minimal amount of a suitable solvent like IPA or ethanol. Then, add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring. Alternatively, bubble dry HCl gas through the solution.

  • Control Precipitation:

    • Temperature: Cooling the mixture (e.g., to 0-5°C) after adding HCl can promote crystallization.

    • Seeding: If you have a small amount of pure crystalline product, adding a seed crystal can induce crystallization.

    • Trituration: If the product oils out, try scratching the inside of the flask with a glass rod or adding a small amount of a non-polar co-solvent (like heptane) to induce solidification. The resulting solid can then be isolated by filtration.

Frequently Asked Questions (FAQs)

  • What is the regioselectivity of the first substitution on 4,6-dichloropyrimidine? For 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, the first nucleophilic attack will occur at either position, leading to the same mono-substituted product. The reactivity of the C4/C6 positions is significantly higher than the C2 position in SNAr reactions.[2]

  • Which base is superior: an organic base like DIPEA or an inorganic base like K₂CO₃? Both are effective. DIPEA is soluble in most organic solvents, leading to a homogeneous reaction mixture, which can sometimes result in faster, cleaner reactions. K₂CO₃ is a heterogeneous base, which can make reaction monitoring slightly more challenging, but it is inexpensive and easily removed by filtration after the reaction. For sensitive substrates, the milder inorganic bases like K₂CO₃ or Cs₂CO₃ can be advantageous.

  • How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a solvent system that provides good separation between the starting materials and the product (e.g., 5-10% methanol in dichloromethane or 50% ethyl acetate in hexanes). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the masses of the starting materials, product, and any byproducts.

Optimized Experimental Protocols

Protocol 1: Synthesis of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine (Free Base)
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloropyrimidine (1.0 eq.).

  • Reagents: Add a suitable solvent (e.g., DMF or acetonitrile, ~10 mL per gram of dichloropyrimidine) followed by a non-nucleophilic base (e.g., DIPEA, 2.2 eq. or K₂CO₃, 2.5 eq.).

  • Heating: Heat the mixture to 80-90°C with stirring.

  • Addition: Dissolve 3-aminopiperidine (or its neutralized free base from the dihydrochloride salt) (0.9 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the heated reaction mixture over 30-60 minutes.

  • Reaction: Stir the mixture at 80-90°C and monitor the reaction by TLC or LC-MS until the 3-aminopiperidine is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If K₂CO₃ was used, filter off the solids.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the pure free base.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified free base (1.0 eq.) in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether (1.0-1.1 eq.). A white precipitate should form.

  • Crystallization: Continue stirring at room temperature for 1-2 hours, then cool the flask in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the product under vacuum to obtain (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride as a white to off-white solid.

Comparative Data on Reaction Conditions

The following table provides a summary of typical conditions and their impact on the reaction outcome, based on established principles of SNAr chemistry.

ParameterCondition A (High Selectivity)Condition B (High Rate)Rationale & Causality
Solvent Acetonitrile (ACN)DMF or DMSODMF/DMSO are more polar and better stabilize the SNAr intermediate, leading to faster rates. ACN is less polar, potentially slowing the second substitution.[2][3]
Base K₂CO₃ (inorganic, solid)DIPEA (organic, liquid)DIPEA ensures a homogeneous mixture, often accelerating the reaction. K₂CO₃'s lower reactivity can sometimes improve selectivity.
Temperature 75-85°C100-110°CHigher temperatures significantly increase the reaction rate but may decrease selectivity by promoting the di-substitution byproduct.
Stoichiometry 1.1 eq. Dichloropyrimidine1.0 eq. DichloropyrimidineUsing the dichloropyrimidine in slight excess ensures the amine is the limiting reagent, which is key to preventing di-substitution.
Expected Yield 65-80%70-90% (crude)Condition A prioritizes purity and selectivity, potentially at the cost of conversion. Condition B drives the reaction to completion faster but may require more rigorous purification.
Expected Purity High (low di-substitution)Moderate (higher di-substitution)The milder conditions and controlled stoichiometry of A are designed to minimize byproduct formation.

References

  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • US5525724A - Process for the preparation of chloropyrimidines.
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • (R)-3-Aminopiperidine dihydrochloride - LookChem.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.
  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European P
  • (R)
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH.
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - ARK
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
  • 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - ResearchG

Sources

Optimization

Overcoming solubility issues of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in aqueous buffer

Technical Support Center: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for (6-Chloro-pyrimidin-4-yl)-piperidin-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS No. 1185309-48-1).[1] As Senior Application Scientists, we understand that achieving consistent and adequate solubility in aqueous buffers is a critical first step for any successful experiment. This guide provides a structured troubleshooting workflow, detailed protocols, and answers to frequently asked questions to help you navigate and resolve solubility issues with this compound.

Understanding the Molecule: The Root of the Challenge

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a basic compound supplied as a hydrochloride salt.[2] Its solubility is fundamentally governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms.

  • Ionized Form (Good Solubility): As a hydrochloride salt, the amine groups are protonated, rendering the molecule charged and generally more soluble in aqueous solutions.[2]

  • Non-ionized Form (Poor Solubility): If the pH of the solution increases, the amine groups can be deprotonated, leading to the formation of the neutral free base. This form is typically less polar and significantly less soluble in water, often resulting in precipitation.

The pH at which 50% of the drug is ionized is known as its pKa.[3] For this molecule, we can estimate two key pKa values based on its structure:

  • The piperidinyl amine is a strong base, similar to piperidine itself, which has a pKa for its conjugate acid of approximately 11.1-11.2.[4][5]

  • The pyrimidinyl amine is a weaker base due to the electron-withdrawing nature of the pyrimidine ring. Its pKa can be estimated to be in the range of 5.7, similar to 4-aminopyrimidine.[6][7]

Therefore, to maintain solubility, the pH of the aqueous buffer must be kept sufficiently below the lowest pKa of the molecule, ensuring the compound remains predominantly in its protonated, soluble salt form.

Part 1: Troubleshooting Guide

Encountering precipitation or cloudiness when preparing your solution can be a significant roadblock. This troubleshooting workflow provides a logical, step-by-step process to diagnose and resolve the issue.

Solubility_Workflow Start Start: Compound fails to dissolve or precipitates in aqueous buffer Check_pH 1. Verify Solution pH Is the pH well below the estimated pKa (~5.7)? Start->Check_pH Adjust_pH 2. Adjust pH Lower pH to < 4.5 using dilute HCl. Observe for redissolution. Check_pH->Adjust_pH No / Unsure Solubility_Limited Inherent solubility limit reached. Is a higher concentration essential? Check_pH->Solubility_Limited Yes pH_OK Solution is now clear Adjust_pH->pH_OK Problem Solved Adjust_pH->Solubility_Limited Still Precipitated Co_solvent 3. Introduce a Co-solvent Pre-dissolve compound in minimal DMSO/Ethanol, then add to buffer. Excipients 4. Use Solubilizing Excipients Consider cyclodextrins or non-ionic surfactants (e.g., Polysorbate 80). Co_solvent->Excipients Still Precipitated Success Success: Compound is solubilized at the desired concentration. Co_solvent->Success Problem Solved Solubility_Limited->Co_solvent Yes Reassess Reassess experimental requirements. Can a lower concentration be used? Solubility_Limited->Reassess No Excipients->Success Problem Solved Excipients->Reassess Still Precipitated

Caption: A step-by-step workflow for troubleshooting solubility issues.

Part 2: Detailed Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the optimal pH range for solubilizing the compound by systematically adjusting the pH and observing for dissolution.

Materials:

  • (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

  • Deionized water or buffer of choice (e.g., Phosphate, Citrate)

  • 0.1 M HCl and 0.1 M NaOH

  • Calibrated pH meter

  • Stir plate and stir bar

  • Vials

Procedure:

  • Prepare a slurry of the compound in your chosen buffer at a concentration slightly above your target (e.g., 1.2x).

  • Place the vial on a stir plate and begin stirring.

  • Measure the initial pH of the slurry.

  • Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Pause after each addition and visually inspect for dissolution. Record the pH at which the solution becomes completely clear.

  • Validation: To confirm you have not simply created a fine suspension, filter the solution through a 0.22 µm syringe filter. The filtrate should remain clear. Analyze the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the saturation solubility at that pH.[8]

Causality: By lowering the pH, you increase the concentration of H+ ions in the solution. According to the Henderson-Hasselbalch equation, this shifts the equilibrium towards the protonated (ionized) form of the amine, which is more water-soluble.[3][9][10]

Protocol 2: Co-Solvent Screening

If pH adjustment alone is insufficient, using a water-miscible organic co-solvent can increase solubility by reducing the overall polarity of the solvent system.[11][12]

Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG).[11]

Procedure:

  • Weigh the required amount of the compound into a vial.

  • Add a minimal volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound. This creates a concentrated stock solution.

  • In a separate container, prepare the final aqueous buffer, ensuring its pH is pre-adjusted to an acidic range (e.g., pH 4.0).

  • While vigorously stirring the aqueous buffer, slowly add the concentrated stock solution dropwise.

  • Observe for any signs of precipitation ("crashing out"). If the solution remains clear, the co-solvent approach is viable.

  • Important: Always add the organic stock to the aqueous buffer, not the other way around, to minimize localized concentration spikes that can cause precipitation.

Data Presentation: Hypothetical Co-solvent Screening Results

Co-SolventFinal Co-solvent % (v/v)Achieved Solubility (mg/mL) at pH 4.5Observations
None0%0.8Incomplete dissolution
DMSO2%5.2Clear solution
Ethanol5%3.5Clear solution
PG5%2.9Clear solution

Part 3: Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in an unbuffered aqueous solution and it precipitated over time. Why?

A: The hydrochloride salt itself is acidic. When dissolved in pure water, it will lower the pH. However, if the solution is exposed to air, it can absorb atmospheric CO2, which forms carbonic acid and can alter the pH over time. More importantly, if you are titrating with a base or mixing with other components, the pH can drift upwards, causing the compound to convert to its less soluble free base form and precipitate. Always use a well-buffered system with sufficient capacity to maintain a stable, acidic pH.

Q2: Can I heat the solution to improve solubility?

A: While gentle heating can increase the rate of dissolution, it is not a recommended primary strategy for this compound. Firstly, it does not solve the underlying pH-dependency issue; the compound may precipitate upon cooling. Secondly, the chloro-substituent on the pyrimidine ring makes the compound susceptible to nucleophilic substitution reactions, and heating could potentially accelerate degradation.[13]

Q3: What buffer system is best?

A: A citrate buffer (pKa values ~3.1, 4.8, 6.4) or an acetate buffer (pKa ~4.8) are excellent choices as they buffer effectively in the required acidic pH range (pH 3-5). Avoid phosphate buffers if your downstream application is sensitive to phosphate, and be aware of potential "common ion effects" if using chloride-containing buffers, although this is more pronounced for sparingly soluble hydrochlorides.[14]

Q4: My target concentration is very high and pH/co-solvent methods are not enough. What's next?

A: For very high concentrations, you may need to employ advanced formulation strategies using solubilizing excipients.[15][16] These are substances that enhance solubility through various mechanisms.[17]

  • Complexing Agents: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) can form inclusion complexes with the hydrophobic parts of your molecule, shielding them from the aqueous environment and increasing apparent solubility.[11]

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the poorly soluble free base, keeping it dispersed in solution.[12]

These approaches require careful formulation development and validation.

Q5: How can I be sure my compound is truly dissolved and not a very fine suspension?

A: Visual inspection is the first step, but it can be misleading. The definitive method is to filter the solution through a 0.22 µm or 0.45 µm syringe filter. If the compound is truly dissolved, the concentration in the filtrate will be identical to the pre-filtered solution. If it is a suspension, the concentration will drop significantly after filtration. This can be quantified using techniques like HPLC-UV, UV-Vis spectroscopy, or laser nephelometry, which measures light scattering from suspended particles.[18]

References

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • McLean, S. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • Kansara, V., et al. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

  • Nongthombam, G. S. (2023). Answer to "How can I neutralize aminehydrochlorides?". ResearchGate. Retrieved from [Link]

  • Proclinical. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Stavchansky, S., & Gutta, K. (1988). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]

  • Javed, S. L., et al. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. Retrieved from [Link]

  • CPL. (n.d.). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • The Merck Index. (n.d.). Piperidine. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Singh, A., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved from [Link]

  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminopyridine. PubChem Compound Database. Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). How to Choose the Right Solubilization Technology for Your API. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]

  • Ovid. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). The central role of excipients in drug formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Anaesthesiology. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for chloropyrimidine reaction intermediates

Technical Support Center: Purification of Chloropyrimidine Intermediates Introduction: The Stability Paradox Chloropyrimidines (e.g., 2,4-dichloropyrimidine) are the workhorses of medicinal chemistry, serving as electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chloropyrimidine Intermediates

Introduction: The Stability Paradox

Chloropyrimidines (e.g., 2,4-dichloropyrimidine) are the workhorses of medicinal chemistry, serving as electrophilic scaffolds for kinase inhibitors and nucleoside analogs. However, their high reactivity—specifically their susceptibility to nucleophilic aromatic substitution (


)—makes them inherently unstable during purification.

The most common failure mode is hydrolytic reversion . The very reactivity that makes these intermediates useful allows atmospheric moisture or acidic silica to convert the chloro-group back to a hydroxyl group (uracil derivative), destroying the product before isolation.

This guide addresses the three critical phases of purification: The Quench , Chromatography , and Crystallization .

Phase 1: The Critical Quench (Removal of )

The Issue: Most chloropyrimidines are synthesized using phosphoryl chloride (


).[1][2] Incomplete removal of 

creates a "time-bomb" in your crude material. Upon contact with moisture, residual

generates phosphoric acid and HCl, creating a highly acidic micro-environment that rapidly hydrolyzes your product.
Protocol: The "Reverse Quench" Technique

Standard addition (water to acid) risks thermal runaway. Use this reverse method for safety and yield preservation.

  • Distillation First: Remove bulk

    
     via vacuum distillation (rotary evaporator with a base trap) before aqueous workup. Co-evaporate with toluene to azeotrope trace 
    
    
    
    .
  • Temperature Control: Cool the crude oil to 0°C.

  • The Pour: Slowly pour the reaction mixture into vigorously stirred ice water (or ice/saturated

    
    ).
    
    • Why? This keeps the temperature low and ensures the acid generated is immediately diluted/neutralized.

  • pH Adjustment: Immediately adjust to pH 7–8 using solid

    
     or 
    
    
    
    .
    • Warning: Do not exceed pH 9. High pH can promote hydroxide attack (

      
      ) on the chloropyrimidine.
      

Visual Workflow: Safe Quenching Protocol

QuenchProtocol Start Crude Reaction Mixture (Excess POCl3) Distill Vacuum Distillation (Remove bulk POCl3) Start->Distill Toluene Azeotrope with Toluene (Removes trace POCl3) Distill->Toluene Quench Reverse Quench: Pour Mixture into Ice/NaHCO3 Toluene->Quench Slow addition at 0°C Extract Extraction (DCM or EtOAc) Quench->Extract Check pH 7-8 Dry Dry (Na2SO4) & Concentrate < 40°C Extract->Dry

Figure 1: The "Reverse Quench" workflow minimizes thermal degradation and acid exposure.

Phase 2: Chromatographic Purification

The Issue: Standard silica gel is slightly acidic (pH 4–5). For acid-sensitive chloropyrimidines, this acidity catalyzes hydrolysis on the column, leading to "streaking" and poor recovery.

Q: My product streaks on the column and yield is low. How do I fix this?

A: You must neutralize the stationary phase.

Solution 1: The Triethylamine (TEA) Buffering Method Pre-treat your silica gel column to mask acidic silanol sites.

  • Slurry Preparation: Prepare your silica slurry using a mobile phase containing 1% Triethylamine (TEA) .

  • Flushing: Run 2–3 column volumes of the TEA-doped solvent through the column.

  • Elution: Perform the purification using your standard gradient (e.g., Hexane/EtOAc) without TEA, or maintain 0.1% TEA if the compound is extremely labile.

Solution 2: Alternative Stationary Phases If degradation persists, switch to Alumina (Neutral, Grade III) . Alumina is less acidic than silica and often provides better resolution for nitrogenous heterocycles.

Table 1: Mobile Phase Selection Guide

Compound TypeRecommended Mobile PhaseAdditiveStationary Phase
Simple Chloropyrimidines Hexanes / Ethyl AcetateNoneStandard Silica
Acid-Labile / Streaking DCM / Methanol1%

Neutralized Silica
Highly Polar Ethyl Acetate / EtOH1%

Alumina (Neutral)

Phase 3: Crystallization & Storage

The Issue: Chromatography is expensive at scale. Recrystallization is preferred but requires precise solvent choice to avoid oiling out.

Q: Which solvents work best for recrystallizing 2,4-dichloropyrimidine analogs?

A: Non-polar/Polar mixtures are standard. Chloropyrimidines are typically lipophilic.

  • Primary Solvent (Dissolves product): Ethyl Acetate, DCM, or warm Isopropanol.

  • Anti-Solvent (Induces precipitation): Hexanes, Heptane, or Petroleum Ether (60–90°C).

Protocol:

  • Dissolve crude solid in minimal warm Ethyl Acetate (

    
    ).
    
  • Slowly add Heptane until slight turbidity persists.

  • Cool slowly to room temperature, then to 4°C.

  • Pro-Tip: If the product "oils out" (forms a liquid layer instead of crystals), seed the mixture with a pure crystal or scratch the glass.

Troubleshooting & FAQs

Q1: I see a new spot on TLC after purification. What happened?

Diagnosis: Post-purification Hydrolysis. Cause: You likely concentrated the fraction containing your product in a water bath that was too hot, or the solvent contained residual moisture/acid. Fix:

  • Never heat chloropyrimidines above 40°C during rotary evaporation.

  • Store the purified solid under Argon/Nitrogen in a freezer (-20°C).

  • Add a scavenger (e.g.,

    
    ) to the storage vial if the compound is liquid.
    
Q2: My reaction was complete, but I lost 50% yield during aqueous workup.

Diagnosis: pH-Driven Solubility or Hydrolysis. Cause:

  • pH too low: Nitrogen on the pyrimidine ring protonates, making the salt water-soluble. It stays in the aqueous layer.

  • pH too high: Hydroxide attacks the chlorine (

    
    ), converting it to a water-soluble hydroxypyrimidine.
    Fix:  Strictly maintain aqueous pH between 7.0 and 8.0  during extraction. Re-extract the aqueous layer with DCM to recover protonated species.
    
Q3: Can I use DMSO or DMF for the reaction?

Diagnosis: Solvent Trapping. Analysis: While good for solubility, DMSO and DMF are high-boiling and difficult to remove without high heat (which degrades the product). Fix: Use solvent-free conditions (neat


) or lower boiling solvents like Acetonitrile or Toluene if possible. If DMF is required (as a Vilsmeier catalyst), use only catalytic amounts.

Decision Tree: Purification Strategy

PurificationStrategy Start Crude Chloropyrimidine CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Cryst Recrystallization (EtOAc/Heptane) HighPurity->Cryst AcidSensitive Is it Acid Sensitive? LowPurity->AcidSensitive Chrom Column Chromatography StdSilica Standard Silica (Hex/EtOAc) AcidSensitive->StdSilica No NeutSilica Neutralized Silica (1% Et3N) AcidSensitive->NeutSilica Yes

Figure 2: Strategic decision matrix for selecting the optimal purification route.

References

  • Vertex AI Search. (2026). Process for purifying POCl3. Google Patents.
  • National Institutes of Health (NIH). (2026). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. PMC. Retrieved from [Link]

  • University of Rochester. (2026). Chromatography: The Solid Phase and Deactivated Silica. Department of Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Coupling Piperidines to Pyrimidines

Welcome to the technical support center for optimizing the coupling of piperidines to pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling of piperidines to pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of piperidines to pyrimidines, providing concise answers and directing you to more detailed sections of this guide.

Q1: What are the most common methods for coupling piperidines to pyrimidines?

A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[1][2][3] Copper-catalyzed Ullmann-type reactions are also employed, though often requiring harsher conditions.[4][5] For activated pyrimidine systems, nucleophilic aromatic substitution (SNAr) can be a viable, catalyst-free option.[5]

Q2: My Buchwald-Hartwig reaction is not working. What are the first things I should check?

A2: Start by verifying the quality and purity of your reagents, especially the palladium catalyst, ligand, and base. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of ligand and base is also critical and highly dependent on the specific substrates. For a more detailed troubleshooting guide, please refer to Section III.

Q3: How do I choose the right ligand for my Buchwald-Hartwig coupling?

A3: Ligand selection is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred.[6] For secondary amines like piperidine, ligands such as RuPhos, BrettPhos, and Xantphos are often effective.[7][8] The optimal ligand may require screening, as its performance is influenced by the specific pyrimidine and piperidine substrates.

Q4: What is the role of the base in these coupling reactions, and which one should I use?

A4: The base is essential for deprotonating the piperidine, forming the active nucleophile.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7][9] Cesium carbonate (Cs₂CO₃) is a milder alternative that can be effective in some cases. The choice of base can significantly impact the reaction rate and should be optimized for your specific system.[10]

Q5: Can I use microwave irradiation to accelerate the coupling reaction?

A5: Yes, microwave-assisted synthesis is an excellent technique for accelerating C-N coupling reactions.[11][12] It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[13][14]

II. In-Depth Technical Guide & Methodologies

This section provides a deeper dive into the mechanistic aspects of the key coupling reactions and offers detailed experimental protocols.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[2] The catalytic cycle, depicted below, involves the oxidative addition of a Pd(0) species to the pyrimidine halide, followed by coordination of the piperidine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][15]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Pyrimidine)(X) Pd0->OA_complex Oxidative Addition (Pyrimidine-X) Amine_complex [L-Pd(II)(Pyrimidine)(Piperidine)]+X- OA_complex->Amine_complex + Piperidine Amido_complex L-Pd(II)(Pyrimidine)(Piperidinyl) Amine_complex->Amido_complex - Base-H+X- Amido_complex->Pd0 Reductive Elimination Product Pyrimidine-Piperidine Amido_complex->Product caption Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Coupling of Piperidines to Chloropyrimidines

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)

  • Phosphine ligand (e.g., RuPhos, Xantphos)

  • Chloropyrimidine derivative

  • Piperidine derivative

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube, microwave vial)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and the base (1.5-2.5 equivalents).

  • Reagent Addition: Add the chloropyrimidine (1.0 equivalent) and the piperidine (1.1-1.5 equivalents) to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture. The concentration should be optimized, but a starting point of 0.1-0.5 M is common.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C for conventional heating, or as optimized for microwave irradiation) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-pyrimidinylpiperidine.

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Coupling
ParameterRecommended ConditionNotes
Catalyst Loading 1-5 mol% of PalladiumHigher loadings may be necessary for challenging substrates.
Ligand RuPhos, BrettPhos, XantphosLigand screening is often beneficial.
Ligand:Pd Ratio 1.2:1 to 2.4:1Excess ligand can prevent catalyst deactivation.[16]
Base NaOtBu, LHMDS, Cs₂CO₃Stronger bases generally lead to faster reactions.[7]
Solvent Toluene, Dioxane, THFEnsure the solvent is anhydrous.
Temperature 80-120 °C (Conventional)Microwave irradiation can often lower the required temperature.[9]
Concentration 0.1 - 0.5 MHigher concentrations can sometimes be beneficial.

III. Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the coupling of piperidines to pyrimidines.

Troubleshooting_Flowchart Start Low or No Product Formation Check_Reagents Verify Reagent Quality and Purity (Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Side_Reactions Significant Side Product Formation Start->Side_Reactions Purification_Issues Difficulty in Purification Start->Purification_Issues Check_Reagents->Start Reagents Faulty Optimize_Ligand Screen Different Ligands (e.g., RuPhos, BrettPhos, Xantphos) Check_Reagents->Optimize_Ligand Reagents OK Optimize_Base Screen Different Bases (e.g., NaOtBu, LHMDS, Cs2CO3) Optimize_Ligand->Optimize_Base Increase_Temp Increase Reaction Temperature or Use Microwave Optimize_Base->Increase_Temp Check_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Increase_Temp->Check_Atmosphere Success Reaction Successful Check_Atmosphere->Success Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Weaker_Base Use a Weaker Base (e.g., K2CO3, K3PO4) Lower_Temp->Weaker_Base Change_Solvent Change Solvent Weaker_Base->Change_Solvent Change_Solvent->Success Recrystallization Attempt Recrystallization Purification_Issues->Recrystallization Alternative_Chromatography Try Different Chromatographic Conditions (e.g., different solvent system, reverse phase) Recrystallization->Alternative_Chromatography Alternative_Chromatography->Success

Sources

Troubleshooting

How to prevent degradation of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride during storage

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Storage of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Storage of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

Executive Summary: The "Ticking Clock" Molecule

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185309-48-1) presents a unique stability challenge common to bifunctional building blocks.[1][2] It contains both a nucleophile (the primary amine on the piperidine ring) and an electrophile (the chloro-substituent on the pyrimidine ring).[1]

In the solid state, the hydrochloride salt lattice restricts molecular motion, providing kinetic stability. However, once dissolved or exposed to moisture (which increases molecular mobility), this compound is prone to intermolecular self-alkylation (dimerization) and hydrolysis .

This guide outlines the specific degradation pathways and the mandatory protocols to maintain purity >98% over long-term storage.

Part 1: Critical Vulnerabilities & Degradation Mechanisms[3]

To prevent degradation, you must understand why it happens. This molecule is not just sensitive to the environment; it is reactive toward itself.

Intermolecular SNAr (Self-Dimerization)
  • Mechanism: The free amine group of one molecule attacks the C-6 position of the pyrimidine ring of another molecule, displacing the chloride ion.

  • Trigger: Presence of moisture (creates a "micro-solution" on the crystal surface) or storage in solution, especially at neutral/basic pH.

  • Result: Formation of insoluble dimers/oligomers and release of HCl.

Hydrolysis (Dechlorination)
  • Mechanism: Water attacks the C-6 position, displacing the chlorine atom to form the 6-hydroxy-pyrimidine derivative (often tautomerizing to a pyrimidone).[1][2][3]

  • Trigger: High humidity or aqueous storage.[1][3]

  • Result: Loss of the reactive chlorine handle required for downstream synthesis.

Hygroscopicity & Deliquescence[1]
  • Mechanism: As a hydrochloride salt, the compound is naturally hygroscopic. Absorbed water lowers the glass transition temperature and facilitates the mobility required for the reactions above.

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the chemical fate of your compound under improper storage conditions.

DegradationPathways Compound (6-Chloro-pyrimidin-4-yl)- piperidin-3-yl-amine HCl (Active Reagent) Hydrolysis Hydrolysis Product (6-Hydroxy-pyrimidine derivative) [Inactive] Compound->Hydrolysis + H2O (Acidic conditions) Dimer Dimer/Oligomer (Intermolecular S_NAr) [Insoluble Precipitate] Compound->Dimer + Heat/Time (Self-reaction) Carbamate Carbamate Salt (Reversible w/ Acid) Compound->Carbamate + CO2 (Air exposure) Moisture Moisture / Humidity Moisture->Compound Accelerates Heat Heat (>RT) Heat->Compound Accelerates

Figure 1: Primary degradation pathways. Note that dimerization is irreversible and results in significant purity loss.

Part 3: Storage & Handling Protocols

Storage Condition Matrix
ParameterStandard (Short Term < 1 Month) Long Term (> 1 Month) Critical Failure Limit
Temperature 2°C to 8°C (Refrigerated)-20°C (Freezer)> 25°C (Room Temp)
Atmosphere Tightly capped vialInert Gas (Argon/Nitrogen)Ambient Air (CO2/O2)
Humidity Desiccator cabinetSealed bag w/ Desiccant> 60% RH
State Solid PowderSolid PowderSolution (DMSO/Water)
Step-by-Step Long-Term Storage Protocol
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle. Aliquot the material into single-use vials inside a glovebox or dry bag. This prevents repeated freeze-thaw cycles and moisture entry.[1][2]

  • Inert Gas Purge: Flush each vial with dry Argon or Nitrogen before sealing.[1] This displaces humid air and CO2.

  • Double Containment: Place the sealed vials inside a secondary container (e.g., a Ziploc bag or plastic jar) containing active desiccant (silica gel or molecular sieves).

  • Deep Freeze: Store at -20°C .

Part 4: Troubleshooting & FAQs

Q1: The white powder has turned into a yellow, sticky gum. Can I still use it?

  • Diagnosis: The compound has likely absorbed moisture (deliquescence) and undergone partial dimerization. The yellow color is typical of conjugated oligomers formed via SNAr self-reaction.[1][2]

  • Action: Discard. Purification is difficult because the dimer polarity is often similar to the monomer, and the sticky texture makes weighing impossible.

Q2: I see a new peak in my LC-MS at [2M - HCl]. What is this?

  • Diagnosis: This is the dimer . The mass corresponds to two molecules joining with the loss of one HCl molecule.

  • Cause: The sample was likely left in solution (e.g., DMSO or Methanol) at room temperature for too long.

  • Prevention: Prepare solutions immediately before use. If solution storage is unavoidable, freeze the solution at -80°C.[1][2]

Q3: Can I store this compound as a stock solution in DMSO?

  • Answer: No. While DMSO is a good solvent, the high polarity stabilizes the transition state for the self-alkylation reaction.

  • Data: In-house stability data for similar aminopyrimidines suggests ~5-10% degradation within 24 hours in DMSO at Room Temperature.[1][2][3]

  • Workaround: If you must store a liquid, use an acidic aqueous buffer (pH < 4) to protonate the amine (rendering it non-nucleophilic), though this risks hydrolysis of the chloride over weeks. Solid storage is the only safe option.

Q4: My reaction yield is low, and I see unreacted starting material despite using the correct stoichiometry.

  • Diagnosis: You may have weighed "water weight."[1][3] If the salt is hygroscopic, 10 mg of powder might contain 2 mg of water.

  • Action: Perform a quantitative NMR (qNMR) or Karl Fischer titration to determine the exact water content/purity before setting up sensitive reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56601445, 1-(6-Chloropyrimidin-4-yl)piperidin-3-amine hydrochloride. Retrieved from [Link][1]

Sources

Optimization

Minimizing side products in the synthesis of substituted aminopyrimidines

Technical Support Center: Synthesis of Substituted Aminopyrimidines Welcome to the technical support center dedicated to the synthesis of substituted aminopyrimidines. This guide is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Aminopyrimidines

Welcome to the technical support center dedicated to the synthesis of substituted aminopyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. As a Senior Application Scientist, I have compiled this resource based on a combination of established chemical principles and field-proven troubleshooting strategies to help you minimize side products and optimize your reaction outcomes.

The synthesis of aminopyrimidines is a cornerstone in the development of a vast array of pharmaceuticals. However, the inherent reactivity of the pyrimidine core can often lead to a variety of side products, complicating purification and reducing yields. This guide provides in-depth, question-and-answer-based troubleshooting for the most common synthetic challenges.

Section 1: Nucleophilic Aromatic Substitution (SNAr) on Halopyrimidines

Nucleophilic aromatic substitution (SNAr) on readily available chloropyrimidines is one of the most common methods for introducing amino substituents. However, issues with regioselectivity, di-substitution, and hydrolysis are frequent.

Frequently Asked Questions (FAQs)

Q1: I am reacting a dichloropyrimidine with a primary amine and getting a mixture of regioisomers. How can I control which chlorine is displaced?

A1: This is a classic challenge in pyrimidine chemistry. The regioselectivity of SNAr on dichloropyrimidines is governed by the electronic properties of the pyrimidine ring.

  • The Causality: In an unsubstituted 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This is due to the electron-withdrawing effect of both nitrogen atoms being more effectively relayed to the C4 and C6 positions.[1][2] However, this selectivity can be highly sensitive to other substituents on the ring.

    • Electron-donating groups (EDGs) at the C6 position can reverse this selectivity, making the C2 position more reactive.[1]

    • Electron-withdrawing groups (EWGs) at the C5 position typically enhance the inherent preference for C4 substitution.[3]

  • Troubleshooting & Mitigation Strategies:

    • Temperature Control: The reaction at the C4 position is often kinetically favored. Running your reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly improve selectivity for the C4-substituted product.[4]

    • Solvent and Base Selection: The reaction medium can influence regioselectivity. Aprotic polar solvents like DMF or DMAc are common. The choice of base can also be critical; for instance, using a hindered base might favor attack at the less sterically hindered position.

    • Catalyst-Controlled Reactions: For challenging cases, switching to a palladium-catalyzed Buchwald-Hartwig amination can offer superior control over regioselectivity, often overriding the inherent electronic preferences of the SNAr reaction.[4]

Q2: My reaction is not stopping at mono-substitution; I am getting a significant amount of the di-substituted product. How can I prevent this?

A2: The formation of di-substituted byproducts occurs because the initial product, a mono-amino-mono-chloropyrimidine, can still be reactive towards the nucleophile, especially at elevated temperatures.

  • The Causality: The first amino group introduced onto the pyrimidine ring is an activating group, which can make the remaining chlorine atom susceptible to a second substitution. This is particularly problematic if the reaction temperature is high or the reaction time is prolonged.

  • Troubleshooting & Mitigation Strategies:

    • Stoichiometry and Order of Addition: Use a controlled amount of the amine nucleophile (typically 1.0-1.2 equivalents). Adding the amine slowly to the solution of the dichloropyrimidine can help to maintain a low concentration of the nucleophile and favor the mono-substitution.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

    • Precipitation-Driven Selectivity: In some cases, the mono-substituted product is significantly less soluble than the starting material and the di-substituted product. Choosing a solvent system where the desired product precipitates upon formation can effectively prevent it from reacting further.

Q3: I am seeing a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. What is causing this hydrolysis and how can I avoid it?

A3: This indicates that water is present in your reaction and is competing with your amine as a nucleophile. Chloropyrimidines are susceptible to hydrolysis, which can be exacerbated by certain reaction conditions.

  • The Causality: Water, although a weak nucleophile, can attack the electron-deficient pyrimidine ring, leading to the formation of hydroxypyrimidines (pyrimidones). This is often catalyzed by either acid or base.

  • Troubleshooting & Mitigation Strategies:

    • Strict Anhydrous Conditions: This is the most critical factor.

      • Dry all glassware thoroughly in an oven.

      • Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, distilling the solvent over a suitable drying agent is recommended.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction.

    • Reagent Purity: Ensure your amine and any base used are anhydrous. Some bases, like potassium carbonate, can be hygroscopic.

Troubleshooting Workflow: Regioselectivity in SNAr of 2,4-Dichloropyrimidines

start Mixture of C4 and C2 isomers observed check_subst Analyze substituents on pyrimidine ring start->check_subst edg EDG at C6? check_subst->edg Yes ewg EWG at C5? check_subst->ewg No c2_favored C2 reaction is electronically favored. Lower temperature to increase kinetic C4 product. edg->c2_favored unsub Unsubstituted? ewg->unsub No c4_favored C4 reaction is favored. Impurity or harsh conditions likely cause. ewg->c4_favored Yes c4_kinetic C4 is kinetically favored. Optimize conditions. unsub->c4_kinetic optimize Reduce Temperature (0°C to RT). Control stoichiometry (1.1 eq amine). Slow addition of amine. c2_favored->optimize c4_favored->optimize c4_kinetic->optimize switch_chem Switch to Pd-catalyzed Buchwald-Hartwig amination for catalyst control. optimize->switch_chem If still unselective

Caption: Decision workflow for troubleshooting regioselectivity in SNAr reactions.

Section 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, especially with less reactive aryl chlorides or when high selectivity is required. However, it is not without its own set of potential side reactions.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple a primary amine with a chloropyrimidine using Buchwald-Hartwig conditions and am getting significant amounts of the bis-arylated amine. How can I favor mono-arylation?

A1: The formation of a bis-arylated amine is a common side reaction when using primary amines, as the resulting secondary amine product can be more reactive than the starting primary amine.

  • The Causality: The mono-arylated product can compete with the starting amine for the palladium catalyst and undergo a second coupling reaction with another molecule of the chloropyrimidine.

  • Troubleshooting & Mitigation Strategies:

    • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can create a sterically hindered environment around the palladium center, which disfavors the coupling of the bulkier secondary amine product.[5] Ligands like BrettPhos have been specifically designed to promote the selective mono-arylation of primary amines.[5]

    • Stoichiometry: Using an excess of the primary amine can outcompete the product for the catalyst. However, this can make purification more challenging. A more common strategy is to use the chloropyrimidine as the limiting reagent.

    • Ammonia Surrogates: For the synthesis of primary aminopyrimidines, using an ammonia equivalent like benzophenone imine or lithium bis(trimethylsilyl)amide can prevent over-arylation. The resulting product can then be hydrolyzed to yield the desired primary amine.

Q2: My Buchwald-Hartwig reaction is sluggish and gives a low yield. What are the key parameters to check?

A2: Low conversion in a Buchwald-Hartwig reaction can be due to several factors, including catalyst deactivation, improper base selection, or suboptimal reaction conditions.

  • The Causality: The catalytic cycle involves several sensitive steps, including oxidative addition and reductive elimination. If any of these steps are slow, or if the catalyst is deactivated, the overall reaction will be inefficient.

  • Troubleshooting & Mitigation Strategies:

    • Catalyst System: Ensure you are using an appropriate palladium precursor and ligand for your specific substrate. Pre-formed palladium catalysts are often more reliable than generating the catalyst in situ.

    • Base Selection: The base is critical. A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs2CO3) being common choices. The base must be anhydrous and of high purity.

    • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used.

    • Temperature: While some modern catalyst systems work at room temperature, many require heating. Ensure the reaction temperature is optimal for your specific catalyst system.

Key Parameters for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Pd Source Pd2(dba)3, Pd(OAc)2, or pre-catalystsProvides the active Pd(0) species for the catalytic cycle.
Ligand Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos)Accelerates reductive elimination and can control selectivity.[5]
Base NaOtBu, LHMDS, Cs2CO3Must be strong enough to deprotonate the amine but non-nucleophilic.
Solvent Anhydrous, deoxygenated Toluene, Dioxane, or THFPrevents catalyst deactivation by oxygen and hydrolysis by water.
Temperature 80-110 °C (can be lower with modern catalysts)Provides energy to overcome activation barriers in the catalytic cycle.

Section 3: Classical Condensation Reactions

Classical methods like the Biginelli and Pinner syntheses are still widely used for constructing the pyrimidine core. However, they are often plagued by specific side reactions.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a highly fluorescent yellow byproduct. What is it and how can I prevent it?

A1: The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[6]

  • The Causality: The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea. The Hantzsch reaction is a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at elevated temperatures.[6]

  • Troubleshooting & Mitigation Strategies:

    • Temperature Control: This is the most effective strategy. The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature (e.g., to 60-80 °C) can significantly reduce DHP formation.[6]

    • Catalyst Selection: The choice of catalyst can influence the selectivity. Lewis acids often favor the Biginelli pathway.

    • Order of Addition: Adding the urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its decomposition to ammonia.[6]

Q2: I am attempting a Pinner synthesis of a pyrimidine, but my yield is very low, and I suspect hydrolysis. What are the signs and how can it be prevented?

A2: The Pinner synthesis is extremely sensitive to moisture. The key intermediate, an imidate salt (Pinner salt), is readily hydrolyzed to an ester, which will not cyclize to form the pyrimidine.[7]

  • The Causality: The Pinner reaction typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. The amidine is often generated in situ from a nitrile and an alcohol under acidic conditions, forming the Pinner salt. Any water present will hydrolyze this intermediate.

  • Troubleshooting & Mitigation Strategies:

    • Strict Anhydrous Conditions: This is non-negotiable for a successful Pinner synthesis. Use freshly distilled, anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere.[7]

    • Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile. This ensures strictly anhydrous acidic conditions for the formation of the Pinner salt.[7]

    • Amidine Purity: If using a pre-formed amidine salt, ensure it is dry, as they can be hygroscopic.[6]

Reaction Scheme: Competing Pathways in the Biginelli Reaction

cluster_0 Starting Materials cluster_1 Reaction Pathways Aldehyde Aldehyde Biginelli Biginelli Pathway (Desired) Aldehyde->Biginelli Hantzsch Hantzsch Pathway (Side Product) Aldehyde->Hantzsch β-Ketoester β-Ketoester β-Ketoester->Biginelli β-Ketoester->Hantzsch Urea Urea Ammonia Ammonia Urea->Ammonia High Temp Decomposition Urea->Biginelli Ammonia->Hantzsch Aminopyrimidine Product Aminopyrimidine Product Biginelli->Aminopyrimidine Product Dihydropyridine Byproduct Dihydropyridine Byproduct Hantzsch->Dihydropyridine Byproduct

Caption: Competing Biginelli and Hantzsch reaction pathways.

Section 4: Purification Strategies

Effectively separating the desired aminopyrimidine from structurally similar side products is often a significant challenge.

Q1: How can I effectively purify my aminopyrimidine product from unreacted starting materials and side products?

A1: The choice of purification method depends on the physical properties of your product and the impurities.

  • Crystallization: This is often the most effective method for purifying solid products. A careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: Silica gel chromatography is a versatile method for separating compounds with different polarities.

    • Normal Phase: A nonpolar mobile phase (e.g., hexane/ethyl acetate) is used with a polar stationary phase (silica). More polar compounds will have a lower Rf.

    • Reverse Phase: A polar mobile phase (e.g., water/acetonitrile) is used with a nonpolar stationary phase (e.g., C18). More polar compounds will elute faster.

  • Acid-Base Extraction: Aminopyrimidines are basic. They can often be separated from neutral or acidic impurities by an aqueous acid wash (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to precipitate or allow for re-extraction of the purified product.

References

  • De Rosa, M., Arnold, D., Wright, A. C., & Son, Y. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem. [Link]

  • Sharma, R., & Gupta, A. (2022). Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Source not further specified.
  • Dounay, A. B., & Tuttle, J. B. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Omega, 6(41), 26865-26873. [Link]

  • Process for the preparation of chloropyrimidines. (1996).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

  • Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(1), 103. [Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. (2001).
  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Hartwig, J. F., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]

  • Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5789. [Link]

  • ResearchGate. (n.d.). Mechanism of Biginelli vs. Hantzsch competition. [Link]

  • ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. [Link]

  • The Journal of Organic Chemistry. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

Sources

Troubleshooting

Addressing poor cell permeability of charged hydrochloride compounds

Introduction Welcome to the Technical Support Center. You are likely here because you have observed a "Biochemical-Cellular Disconnect": your hydrochloride (HCl) salt compound shows nanomolar potency in enzymatic assays...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed a "Biochemical-Cellular Disconnect": your hydrochloride (HCl) salt compound shows nanomolar potency in enzymatic assays but fails to engage the target in live cells.

HCl salts are excellent for solubility, but the resulting charged species (protonated amines) often struggle to cross the lipophilic cell membrane. This guide provides a systematic troubleshooting workflow to recover cellular potency without abandoning your lead scaffold.

Module 1: Diagnostic Workflow

Question: My IC50 shifts from 5 nM (biochemical) to >10 µM (cellular). Is this definitely a permeability issue?

Answer: Not necessarily. Before optimizing for permeability, you must rule out efflux and metabolic instability. Use the following diagnostic logic to isolate the root cause.

Diagnostic Decision Tree

permeability_diagnosis Start High Biochemical Potency Low Cellular Potency Step1 Check Caco-2 vs. PAMPA Start->Step1 Decision1 High Caco-2 Low PAMPA? Step1->Decision1 Result_Efflux Issue: Active Efflux (P-gp/BCRP substrate) Decision1->Result_Efflux Yes (Transporters active) Step2 Check Microsomal Stability Decision1->Step2 No (Both Low) Result_Perm Issue: Passive Permeability (Charge/Polarity) Step2->Result_Perm High Stability Result_Metab Issue: Rapid Metabolism Step2->Result_Metab Low Stability

Figure 1: Diagnostic workflow to distinguish passive permeability issues from active efflux or metabolic clearance.

Module 2: Assay Optimization (The "Quick Fixes")

Question: Can I adjust my cell assay conditions to improve the permeability of my HCl salt?

Answer: Yes. The permeability of weak bases (amines) is pH-dependent.

The Mechanism: HCl salts dissociate in water to form the protonated cation (


) and chloride (

). The cell membrane is impermeable to the charged

but permeable to the uncharged free base (

). According to the Henderson-Hasselbalch equation , shifting the extracellular pH slightly higher increases the fraction of Free Base (

), driving passive diffusion.


Protocol: pH-Adjusted Cellular Assay

Objective: Determine if potency loss is driven by ionization state.

  • Preparation: Prepare cell culture media buffered to pH 7.0, 7.4, and 7.8 using HEPES (avoid bicarbonate buffers for precise pH control in air).

  • Seeding: Seed cells in standard media and allow adherence (24h).

  • Treatment: Replace media with pH-adjusted media containing your compound.

  • Incubation: Incubate for standard duration (e.g., 4h for signaling, 24-48h for viability).

    • Note: Most cancer cell lines tolerate pH 7.8 for <24h without toxicity.

  • Readout: If IC50 improves significantly at pH 7.8 vs 7.0, your issue is strictly ionization-limited permeability.

Data Interpretation: pH Impact
pH Condition% Free Base (pKa = 8.5)Expected Outcome (If Permeability Limited)
pH 7.0 ~3.0%High IC50 (Low Potency)
pH 7.4 ~7.3%Moderate IC50
pH 7.8 ~16.6%Lower IC50 (Improved Potency)

Module 3: Chemical & Formulation Strategies

Question: Assay tweaks aren't enough. How do I modify the molecule or formulation?

Answer: You have three primary tiers of intervention: Salt Switching (Minor), Prodrugs (Major), and Formulation (Delivery).

Strategy 1: Lipophilic Counter-ions (Ion Pairing)

While the intrinsic permeability is set by the parent base, the counter-ion can influence the local microenvironment at the membrane surface. Replacing Chloride (


) with a lipophilic anion can form a tight ion pair that partitions into the membrane more effectively than the dissociated cation.
  • Standard: Hydrochloride (HCl)

  • Alternatives: Tosylate, Besylate, Napsylate, or Stearate.

  • Mechanism: The lipophilic anion "masks" the positive charge during the initial partitioning step into the lipid bilayer.

Strategy 2: Prodrug Design (The "Trojan Horse")

If the pKa is too high (>9.5), the free base fraction will be negligible at physiological pH. You must chemically mask the ionizable group.

Common Prodrug Moieties for Amines:

Functional GroupProdrug StrategyMechanism of Release
Primary Amine Amide / CarbamateEnzymatic cleavage (Amidase/Esterase)
Secondary Amine Azo-linkersReductase cleavage (Hypoxic tumors)
Amidine Hydroxyl-amidineReductive metabolism (Cytochrome P450)
Strategy 3: Formulation (Lipid Carriers)

If chemical modification is restricted (e.g., late-stage lead), encapsulate the charged HCl salt.

  • Liposomes: Encapsulate the hydrophilic HCl salt in the aqueous core.

  • Solid Lipid Nanoparticles (SLNs): Use ion-pairing to solubilize the drug in the lipid matrix.

Module 4: Advanced Validation (PAMPA)

Question: How do I screen for this in high throughput without using cells every time?

Answer: Use PAMPA (Parallel Artificial Membrane Permeability Assay) , but you must select the correct lipid composition. Standard PAMPA plates often use neutral lipids (PC), which underestimate the permeability of cationic drugs (HCl salts) because they lack the negative surface charge of real cell membranes.

Optimized PAMPA Protocol for Cationic Compounds
  • Membrane: Use a lipid mixture containing anionic lipids (e.g., Phosphatidylserine (PS) or Phosphatidylglycerol (PG)) to mimic the negative zeta potential of cell membranes.

    • Ratio: 80% PC / 20% PS.

  • Buffer: PBS pH 7.4.

  • QC Marker: Lucifer Yellow (integrity check, should be <1% permeable).

  • Calculation:

    
    
    
    • 
      : Volume of donor/acceptor.
      
    • 
      : Filter area.
      
    • 
      : Incubation time.[1]
      

Visualizing the Mechanism

The following diagram illustrates the thermodynamic equilibrium that dictates why pH adjustment works for HCl salts.

henderson_hasselbalch cluster_extracellular Extracellular (pH 7.4) cluster_membrane Cell Membrane cluster_intracellular Intracellular (pH 7.2) HCl_Salt Drug-HCl (Salt) BH_Plus BH+ (Charged) Impermeable HCl_Salt->BH_Plus Dissociation B_Free B (Free Base) Permeable BH_Plus->B_Free pKa Equilibrium Membrane Lipid Bilayer BH_Plus->Membrane Repelled B_Free->Membrane B_Free_In B (Free Base) Membrane->B_Free_In BH_Plus_In BH+ (Charged) Target Engagement B_Free_In->BH_Plus_In Re-protonation

Figure 2: The equilibrium of charged species (


) vs. free base (

). Only the free base crosses the membrane, after which it re-protonates intracellularly to engage the target.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Wohnsland, F., & Faller, B. (2001). High-throughput permeability pH profile and high-throughput alkane/water log P with artificial membranes. Journal of Medicinal Chemistry.

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.

  • Pion Inc. (2024).[2] Parallel Artificial Membrane Permeability Assay (PAMPA) Methodology.[1][2][3][4]

Sources

Optimization

Technical Support Center: Optimizing Dose and Administration for In Vivo Studies

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of designing and executing robust in vivo studies.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of designing and executing robust in vivo studies. My goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and generate high-quality, reproducible data.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles that underpin all in vivo dosing studies. A firm grasp of these concepts is the first step toward successful experimental design.

Q1: What is the primary goal of dose optimization in preclinical in vivo studies?

The primary goal is to identify a dosing regimen (dose, frequency, and route of administration) that maximizes therapeutic efficacy while minimizing toxicity. This involves establishing a clear relationship between the dose administered, the resulting drug concentration in the body (pharmacokinetics or PK), and the biological effect (pharmacodynamics or PD).[1][2] Ultimately, we aim to define a "therapeutic window"—a range of doses that are both safe and effective.[3]

Q2: I have a potent compound in vitro. Why isn't it working in vivo?

This is a classic and frequent challenge. A significant discrepancy between in vitro potency and in vivo efficacy often points to issues with the drug's ADME profile (Absorption, Distribution, Metabolism, and Excretion).[2][4]

  • Causality: An in vitro assay exposes your target directly to the compound in a controlled environment. An in vivo system is vastly more complex. The compound must be absorbed into the bloodstream, travel to the target tissue, avoid being metabolized (broken down) by the liver too quickly, and stay at the site of action long enough to have an effect, all while not being rapidly excreted.[4] A failure at any of these PK stages will prevent even the most potent compound from reaching its target at a sufficient concentration.[5][6]

Q3: What is the difference between Pharmacokinetics (PK) and Pharmacodynamics (PD)?

Simply put, PK is what the body does to the drug, while PD is what the drug does to the body.[2]

  • Pharmacokinetics (PK): This describes the journey of the drug through the body over time. It encompasses absorption, distribution, metabolism, and excretion (ADME).[2] Key parameters we measure are Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).

  • Pharmacodynamics (PD): This describes the relationship between drug concentration at the site of action and the resulting physiological or biochemical effect.[1][6][7] This helps us understand if the drug is hitting its target and producing the desired biological response.

A successful study requires understanding the interplay between PK and PD.[8]

Q4: What is a dose-response relationship and why is it critical?

A dose-response relationship describes how the magnitude of a drug's effect changes with different dose levels.[3][9] Establishing this is fundamental because it confirms that the observed biological effect is indeed caused by the drug and not by chance. It allows you to identify the minimal effective dose and the dose at which toxicity begins, which are essential for determining the therapeutic index.[3] Dose-response studies are a cornerstone of preclinical development and are often required by regulatory agencies.[10]

Part 2: Troubleshooting Dose Formulation & Vehicle Selection

The journey to an effective dose begins with a proper formulation. A poorly formulated compound will yield unreliable data, regardless of how well the rest of the study is designed.

Q5: My compound has poor aqueous solubility. What are my options for creating a stable formulation for in vivo dosing?

This is one of the most common hurdles in preclinical studies.[11] The choice of vehicle is critical and depends on the compound's properties and the intended route of administration.[12][13]

  • Causality: The vehicle's purpose is to deliver the drug in a state where it can be absorbed. If a compound precipitates out of solution before or after administration, its bioavailability will be drastically and erratically reduced.[14] The vehicle itself must also be non-toxic and inert, so as not to create a confounding variable in your study.[11]

Troubleshooting Steps & Vehicle Options:

  • Start Simple: Always begin with the simplest, most benign vehicles. For many compounds, this might be sterile saline (0.9% NaCl) or PBS.[11]

  • Aqueous Solutions with Co-solvents: If your compound is not soluble in simple aqueous solutions, you can try adding co-solvents.

    • DMSO: A powerful solvent, but can be toxic. For intraperitoneal (IP) injections, pure DMSO can cause significant motor impairment.[11] It's crucial to keep the final DMSO concentration as low as possible, typically under 10%.

    • PEGs (Polyethylene Glycols): PEG-400 is a common choice but can also cause motor deficits at high concentrations.[11]

    • Propylene Glycol (PG): Similar to PEGs, it is an effective co-solvent but can have neurotoxic effects.[11]

  • Suspensions: If the compound cannot be dissolved, creating a uniform suspension is the next option.

    • Suspending Agents: Use agents like 0.5% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water or saline to create a more stable suspension.[11]

    • Particle Size: Ensure the particle size of your compound is small and uniform to prevent aggregation and improve consistency.[13]

Data Presentation: Common Vehicle Properties

VehicleRoute(s)ProsCons/Causality
0.9% Saline / PBS IV, IP, SC, POSafest, most physiological.[11]Only for water-soluble compounds.
5-10% DMSO in Saline IP, IVGood solubilizing power.Potential for toxicity and inflammation. Must run a vehicle-only control group.[11]
PEG-400 (e.g., 30% in water) IP, POEffective for many poorly soluble compounds.Can be viscous. Potential for neurotoxicity at higher concentrations.[11]
0.5% CMC or MC PO, IPGood for creating stable suspensions.Not a true solution. Requires vigorous mixing to ensure dose uniformity.
Corn Oil / Sesame Oil PO, SCSuitable for highly lipophilic compounds.Can be slow to absorb. Potential for sterile abscesses with SC injection.

Q6: My formulation looks fine on the bench, but I'm seeing high variability in my PK data. What's going on?

This often points to an issue of in vivo precipitation or formulation instability under physiological conditions.[4]

  • Causality: A formulation that is stable in a vial may not be stable when injected into the peritoneal cavity or absorbed in the gut. A change in pH, temperature, or the presence of proteins can cause the drug to crash out of solution, leading to inconsistent absorption and, therefore, high variability in blood levels.[4]

Self-Validating Protocol: Formulation Stability Check

  • Prepare the Formulation: Prepare your dosing solution as you would for the experiment.

  • Mimic Physiological Conditions: Take an aliquot and mix it 1:10 with mouse or rat plasma/serum.

  • Incubate: Let it sit at 37°C for 1-2 hours.

  • Observe: Visually inspect for any signs of precipitation (cloudiness, particles).

  • Analyze (Optional): Centrifuge the sample and measure the concentration of the compound in the supernatant to quantify solubility.

If you observe precipitation, you must re-evaluate your vehicle choice.

Visualization: Vehicle Selection Workflow

Below is a decision-making workflow for selecting an appropriate vehicle.

VehicleSelection start Start: New Compound check_solubility Test Solubility in Saline/PBS start->check_solubility soluble Soluble? check_solubility->soluble use_saline Use Saline/PBS (Final Formulation) soluble->use_saline Yes try_cosolvent Try Co-solvents (e.g., <10% DMSO, PEG-400) soluble->try_cosolvent No validate Run Vehicle-Only Toxicity Control Group use_saline->validate cosolvent_soluble Soluble? try_cosolvent->cosolvent_soluble use_cosolvent Use Co-solvent (Final Formulation) cosolvent_soluble->use_cosolvent Yes try_suspension Prepare Suspension (e.g., 0.5% CMC) cosolvent_soluble->try_suspension No use_cosolvent->validate suspension_stable Uniform & Stable? try_suspension->suspension_stable use_suspension Use Suspension (Final Formulation) suspension_stable->use_suspension Yes reformulate Re-evaluate Compound/ Formulation Strategy suspension_stable->reformulate No use_suspension->validate

A decision tree for systematic vehicle selection.

Part 3: Route of Administration (RoA) - Troubleshooting & Best Practices

The route of administration directly impacts the rate and extent of drug absorption and distribution.[15] An incorrect technique can be a major source of experimental variability and can cause unnecessary distress to the animals.[16]

Q7: I'm performing intraperitoneal (IP) injections and some animals are not responding to the drug. What could be going wrong?

While IP is a common route, it has a surprisingly high rate of mis-injection, with studies showing that even experienced technicians can miss the peritoneal cavity.[16]

  • Causality: A failed IP injection often means the dose was administered into the subcutaneous space, the gastrointestinal tract, or a fat pad.[17][18][19] This leads to delayed, incomplete, or no absorption of the compound, directly causing a lack of efficacy.

Troubleshooting Common IP Injection Errors:

IssuePotential CauseSolution & Rationale
No drug effect Injection into gut, bladder, or fat pad.[17][19]Technique Refinement: Ensure the needle is inserted in the lower right or left abdominal quadrant to avoid the cecum and bladder. Tilt the mouse's head slightly downwards to move organs away from the injection site.[17]
Animal shows pain/distress Puncture of an organ; irritating vehicle.[18]Check Vehicle pH & Osmolarity: Ensure your formulation is close to physiological pH (~7.4) and is iso-osmolar.[20][21] Highly acidic or basic solutions cause chemical peritonitis.
Bleeding at injection site Puncture of a blood vessel.Apply Gentle Pressure: After withdrawing the needle, apply gentle pressure with sterile gauze.[17] This is usually self-limiting.
Hind leg paralysis/weakness Needle may have hit the sciatic nerve or a major muscle group in the leg.[18]Correct Needle Angle: The needle should be inserted at a 15-20 degree angle. Too steep an angle increases the risk of hitting deeper tissues.

Q8: When should I choose intravenous (IV) injection over other routes? What are the common pitfalls?

IV injection is chosen when 100% bioavailability is required and you need to achieve rapid and precise drug concentrations in the blood. It bypasses absorption barriers entirely.

  • Causality: By delivering the drug directly into the systemic circulation, you eliminate variables associated with absorption from the gut or peritoneal cavity. This makes it the gold standard for many PK studies.

Troubleshooting IV (Tail Vein) Injections:

IssuePotential CauseSolution & Rationale
Swelling/"bleb" at injection site The needle has gone through the vein or missed it entirely (subcutaneous injection).Stop Immediately: Do not inject the full volume. Withdraw the needle, apply pressure, and move to a more proximal site (closer to the body) on the tail for the next attempt.[22]
Difficulty locating the vein Veins are constricted due to stress or cold.Use a Warming Lamp: Gently warming the mouse's tail (e.g., with a heat lamp or in warm water) for a few minutes will cause vasodilation, making the veins much more visible and easier to access.[23][24]
Animal is highly stressed Improper restraint.Use an Appropriate Restrainer: A properly sized rodent restrainer will keep the animal secure and calm, preventing sudden movements that can dislodge the needle.

Q9: My study requires oral administration. What are the key challenges with oral gavage?

Oral gavage ensures accurate dosing, which is not possible with administration in food or water.[25] However, improper technique can be fatal.

  • Causality: The primary risk is accidental insertion of the gavage needle into the trachea instead of the esophagus.[26] This will deliver the dose directly into the lungs, causing immediate distress and likely death. Esophageal perforation is another serious risk.

Troubleshooting Oral Gavage:

IssuePotential CauseSolution & Rationale
Animal struggles, fluid bubbles from nose Needle is in the trachea.[27]STOP IMMEDIATELY & WITHDRAW. This is a critical sign of misplacement.[27] Before dosing, always ensure the animal can breathe normally. A small "test" dose of ~0.05 ml can be given to confirm placement before delivering the full volume.[28]
Resistance felt during insertion Needle is hitting the back of the pharynx or entering the trachea.[26]Do Not Force It. Withdraw, ensure the animal's head and neck are properly extended to create a straight line, and re-insert gently.[29] The needle should pass smoothly down the esophagus.
Animal seems fine but dies hours later Esophageal perforation leading to infection or leakage into the thoracic cavity.Use Proper Equipment: Use a flexible plastic or ball-tipped stainless steel gavage needle to minimize trauma.[27] Ensure the needle is the correct length (measure from the mouth to the last rib).[29]

Part 4: Designing the Dosing Regimen

With a stable formulation and a reliable administration route, the next step is to determine the optimal dose and frequency.

Q10: I have a novel compound with no in vivo data. How do I select my starting doses?

You must begin by conducting a dose-range finding study, often called a Maximum Tolerated Dose (MTD) study.[30][31] The goal is to identify the highest dose that can be administered without causing unacceptable toxicity.[31][32]

  • Causality: Starting an efficacy study without knowing the MTD is a recipe for failure. If your doses are too low, you won't see an effect. If they are too high, you may lose animals to toxicity, confounding your results and violating ethical principles.[31] The MTD study provides the critical upper limit for your subsequent efficacy experiments.[33]

Experimental Protocol: Rapid MTD Study

  • Animal Selection: Use a small number of animals (e.g., 3 mice per group).[15][34] These can be from a standard, less expensive strain if your experimental model uses a rare or expensive strain.[34]

  • Group Allocation: Set up 4-5 dose groups. A good starting range for a novel small molecule might be 10, 30, 100, and 300 mg/kg.[34] This can be adjusted based on any available toxicology data. Include a vehicle control group.

  • Administration: Administer a single dose of the compound via your chosen route.

  • Monitoring: Observe the animals closely for the first few hours and then daily for 7-14 days.[30] Key endpoints to monitor include:

    • Body Weight: A weight loss of >15-20% is a common sign of significant toxicity.[31][34]

    • Clinical Signs: Observe for changes in posture, activity, grooming (piloerection), and behavior.

    • Mortality: Death is not an intended endpoint, but any mortality must be recorded.[31]

  • Defining the MTD: The MTD is typically defined as the highest dose that does not result in >20% body weight loss or significant, lasting clinical signs of toxicity.[30][31]

Visualization: Dose-Finding Study Workflow

MTD_Workflow start Start: Novel Compound design_mtd Design MTD Study (4-5 Dose Groups, n=3/group) start->design_mtd administer Administer Single Dose + Vehicle Control design_mtd->administer monitor Monitor Daily for 7-14 Days (Body Weight, Clinical Signs) administer->monitor analyze Analyze Data: Identify Dose Causing >20% Weight Loss or Severe Adverse Effects monitor->analyze mtd_defined MTD is the Highest Dose BELOW Toxic Level analyze->mtd_defined Yes no_mtd All Doses Tolerated? Consider Maximum Feasible Dose analyze->no_mtd No efficacy_study Use MTD as the Top Dose in Efficacy/PK-PD Studies mtd_defined->efficacy_study end Proceed to Efficacy Studies efficacy_study->end toxic Toxicity Observed? no_mtd->efficacy_study Yes retest Redesign with Lower Doses no_mtd->retest No, all doses toxic retest->design_mtd

Workflow for a standard Maximum Tolerated Dose (MTD) study.

Q11: Now that I have an MTD, how do I design my efficacy study?

Your MTD serves as the highest dose in your efficacy study. You should then select 2-3 lower doses to establish a dose-response relationship.

  • Causality: Using multiple doses allows you to see the full dynamic range of your compound's effect.[35] A single dose might show an effect, but it doesn't tell you if you could achieve the same effect with a lower, potentially safer dose, or if a higher dose might be more effective. This is critical for optimizing the therapeutic window.

A typical efficacy study design would include:

  • Group 1: Vehicle Control

  • Group 2: Low Dose (e.g., MTD / 10)

  • Group 3: Mid Dose (e.g., MTD / 3)

  • Group 4: High Dose (MTD)

Visualization: The Relationship Between PK, PD, and the Therapeutic Window

PKPD_Window cluster_0 Therapeutic Window cluster_1 y_axis Drug Effect (Response) x_axis Drug Concentration (Exposure) mec MEC (Min. Effective Conc.) mtc MTC (Max. Tolerated Conc.) mec_line mec->mec_line mtc_line mtc->mtc_line pd_curve pd_curve_end pd_curve->pd_curve_end PD Curve (What the drug does to the body) label_win Therapeutic Window

The relationship between drug concentration (PK) and effect (PD).

References

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Symeres. [Link]

  • How to decide a dose for mice if the doses are not available in any literature. ResearchGate. [Link]

  • Maximum tolerable dose (MTD) studies. Crown Bioscience. [Link]

  • Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. [Link]

  • Why form & formulation should be embedded in early drug discovery. Quotient Sciences. [Link]

  • Animal Dosing Vehicle Selection. Crystal Pharmatech Co., Ltd.. [Link]

  • In Vivo Assay Guidelines. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • How to calculate a right dose for in vivo study?. ResearchGate. [Link]

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. ALS TDI. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC - PubMed Central. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. [Link]

  • Intravenous Injection in the Mouse. Research Animal Training. [Link]

  • Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. ResearchGate. [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed. [Link]

  • Dose–response assessment and derivation of health-based guidance values. World Health Organization. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Services. [Link]

  • Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. PMC - PubMed Central. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. University of Newcastle. [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • SOP: Mouse Intravenous Injections. Virginia Tech. [Link]

  • Vehicles for Animal Studies. Gad Consulting Services. [Link]

  • Dose Selection Using Preclinical PK Modelling and in Vivo Studies. Astra Nova. [Link]

  • (PDF) Intravenous Drug Self-administration in Mice: Practical Considerations. ResearchGate. [Link]

  • Oral Gavage in Mice and Rats Guide. Scribd. [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]

  • Complications with IP injections in mice?. ResearchGate. [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]

  • Intravenous (IV) Tail Vein Injection in Mice and Rats LAB_030 Injections. University of Newcastle. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Services. [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. UBC Animal Care Services. [Link]

  • Pharmacodynamics - Part 2: Dose-response Relationship. YouTube. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]

  • Intraperitoneal injection. Wikipedia. [Link]

  • Oral gavage (dosing). University of Iowa. [Link]

  • Social Stress and Escalated Drug Self-administration in Mice II. Cocaine and Dopamine in Nucleus Accumbens. PMC - NIH. [Link]

  • Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. YouTube. [Link]

  • Document 004: Guidelines for Injection Techniques in Mice V2.0. ANU services. [Link]

  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Cytotoxicity of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your in vitro experiments with this compound, particularly concerning its cytotoxic effects on normal (non-cancerous) cell lines. As a potent pyrimidine-based kinase inhibitor, understanding and managing its off-target effects is crucial for generating reliable and translatable data.

Disclaimer: The information provided herein is based on established principles for pyrimidine-based kinase inhibitors and small molecules. While a specific Safety Data Sheet (SDS) for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS 1185309-48-1) was not available at the time of publication, we have included safety information based on structurally similar compounds. Always handle this and all chemical reagents with appropriate laboratory precautions.

I. Understanding Unexpected Cytotoxicity in Normal Cell Lines

Question: I am observing high levels of cytotoxicity in my normal cell lines when using (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, even at concentrations where I expect to see target-specific effects. Why is this happening?

Answer: This is a common and critical observation when working with kinase inhibitors. Several factors can contribute to cytotoxicity in normal cell lines:

  • Mechanism of Action: Pyrimidine derivatives often function as antimetabolites or ATP-competitive kinase inhibitors, interfering with fundamental cellular processes like DNA/RNA synthesis and signal transduction.[1] These pathways are active in all proliferating cells, not just cancerous ones, leading to potential off-target effects.

  • Off-Target Kinase Inhibition: While designed to be specific, many kinase inhibitors can interact with multiple kinases, a phenomenon known as polypharmacology.[2][3] If the compound inhibits kinases essential for the survival of your specific normal cell line, you will observe cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying dependencies on specific signaling pathways. A normal cell line might be particularly sensitive to the inhibition of an off-target kinase that is not critical for your cancer cell line of interest.

  • Compound Concentration and Purity: High concentrations can lead to non-specific binding and cytotoxicity. Ensure the purity of your compound, as impurities can also contribute to unexpected cell death.

  • Experimental Conditions: Factors such as incubation time, cell density, and media composition can significantly influence the cytotoxic response.[4]

II. Troubleshooting Guide: Mitigating Cytotoxicity

This section provides a structured approach to troubleshoot and manage the cytotoxicity of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in your normal cell lines.

A. Optimizing Experimental Parameters

Question: How can I adjust my experimental setup to reduce cytotoxicity in normal cells while maintaining efficacy against my target cells?

Answer: Careful optimization of your experimental parameters is the first and most crucial step.

1. Concentration-Response (Dose-Response) Curve:

  • Rationale: Determining the precise IC50 (half-maximal inhibitory concentration) for both your target and normal cell lines is essential. This allows you to identify a therapeutic window where you can achieve the desired effect in cancer cells with minimal toxicity to normal cells.

  • Protocol:

    • Seed your target and normal cell lines in parallel in 96-well plates at a predetermined optimal density.

    • Prepare a wide range of serial dilutions of the compound (e.g., from 1 nM to 100 µM).

    • Treat the cells and incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable assay (e.g., MTT, XTT, or WST-1).[5][6][7][8]

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 for each cell line.

Table 1: Example of Concentration-Response Data

Cell LineTypeIC50 (µM) after 48h
Cancer Cell Line ATarget5
Normal FibroblastsNormal50
Normal Epithelial CellsNormal25

2. Optimizing Incubation Time:

  • Rationale: The duration of exposure to the compound can significantly impact cytotoxicity.[9][10] Shorter incubation times may be sufficient to inhibit the target kinase without causing widespread off-target effects that lead to cell death in normal cells.

  • Workflow:

    • Select a concentration that is effective against your target cells but shows some toxicity in normal cells.

    • Treat both cell types and assess viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

    • Determine the shortest incubation time that yields a significant effect in the target cells while minimizing toxicity in the normal cells.

dot

cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Outcome A High Cytotoxicity in Normal Cells B Optimize Concentration (Dose-Response Curve) A->B Step 1 C Optimize Incubation Time B->C Step 2 D Consider Serum Starvation Effects C->D Step 3 E Incorporate Antioxidants D->E Step 4 F Assess Mechanism of Cell Death E->F Step 5 G Reduced Cytotoxicity in Normal Cells with Maintained Target Efficacy F->G

Caption: Troubleshooting workflow for managing cytotoxicity.

B. The Role of Serum Starvation

Question: I serum-starve my cells before treatment to synchronize their cell cycles. Could this be affecting the cytotoxicity of the compound?

Answer: Yes, serum starvation can have a significant and sometimes unpredictable impact on cellular responses to drugs.

  • Increased Sensitivity: Serum starvation can induce a quiescent state (G0/G1 phase) in normal cells, which can sometimes protect them from the toxicity of drugs that target proliferating cells. However, for some compounds, starvation can sensitize cells to stress and enhance cytotoxicity.

  • Altered Signaling: Removing serum eliminates growth factors and can alter the basal activity of signaling pathways, potentially influencing the on- and off-target effects of your kinase inhibitor.

  • Recommendation: If you are observing high cytotoxicity, consider performing your experiments both with and without serum starvation to determine its effect. If synchronization is necessary, a shorter starvation period might be sufficient.

C. Use of Antioxidants

Question: Can I use antioxidants to mitigate the cytotoxic effects of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in my normal cell lines?

Answer: The use of antioxidants can be a viable strategy, particularly if the cytotoxicity is mediated by oxidative stress.

  • Mechanism: Some small molecule inhibitors can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. Antioxidants can neutralize these ROS and protect the cells.

  • Commonly Used Antioxidants:

    • N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione.

    • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.

  • Experimental Protocol:

    • Co-incubate your normal cells with the compound and a range of concentrations of the chosen antioxidant (e.g., 1-10 mM NAC).

    • Include controls for the compound alone and the antioxidant alone.

    • Assess cell viability after the desired incubation period. A significant increase in viability in the co-treated group would suggest that oxidative stress is a major contributor to the cytotoxicity.

III. Advanced Troubleshooting: Investigating the Mechanism of Cell Death

Understanding how the compound is killing your normal cells can provide valuable insights for mitigating its effects.

Question: How can I determine if the cytotoxicity I'm observing is due to apoptosis or necrosis?

Answer: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is key. Several assays can help with this:

  • Caspase Activity Assays: Apoptosis is often mediated by a cascade of enzymes called caspases. Fluorometric or colorimetric assays that measure the activity of key executioner caspases (e.g., caspase-3/7) can confirm apoptosis.

  • Mitochondrial Membrane Potential (ΔΨm) Assays: A hallmark of early apoptosis is the depolarization of the mitochondrial membrane. The JC-1 dye is a ratiometric fluorescent probe that can be used to assess ΔΨm. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, it remains as monomers that fluoresce green.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

dot

cluster_0 Cell Treatment cluster_1 Mechanism of Cell Death Assessment cluster_2 Interpretation cluster_3 Conclusion A Treat Normal Cells with Compound B Caspase-3/7 Assay A->B C JC-1 Assay (Mitochondrial Membrane Potential) A->C D Annexin V / PI Staining (Flow Cytometry) A->D E Increased Caspase Activity? Red to Green Shift in JC-1? Annexin V Positive / PI Negative? B->E C->E D->E F Annexin V Positive / PI Positive? D->F G Apoptosis E->G H Late Apoptosis / Necrosis F->H

Caption: Decision tree for investigating the mechanism of cell death.

IV. Safety and Handling

Question: What are the primary safety concerns when handling (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride?

Answer: Based on the safety data for structurally similar chlorinated pyrimidine compounds, the following precautions should be taken:

  • Hazard Classification: Likely to be harmful if swallowed and may cause skin and serious eye irritation.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a chemical fume hood.

  • First Aid:

    • Ingestion: Rinse mouth and seek immediate medical attention.[3]

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

    • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[3]

V. Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving well. How can I improve its solubility? A1: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride is a hydrochloride salt, which generally improves aqueous solubility. However, if you are still facing issues, consider using a small amount of DMSO to create a concentrated stock solution, which can then be diluted in your cell culture media. Be sure to include a vehicle control (media with the same final concentration of DMSO) in your experiments, as DMSO can have its own effects on cells.

Q2: How do I choose the right normal cell line to use as a control? A2: The ideal normal cell line should be from the same tissue origin as your cancer cell line to provide the most relevant comparison. For example, if you are studying a breast cancer cell line, using a normal human mammary epithelial cell line would be appropriate.

Q3: Could the cytotoxicity be due to the chlorine substituent on the pyrimidine ring? A3: Yes, halogenated compounds can have different toxicity profiles. The chloro group can affect the electronic properties and binding affinity of the molecule, potentially leading to interactions with a broader range of off-target proteins. The metabolism of chlorinated compounds can sometimes produce reactive intermediates, contributing to cytotoxicity.

Q4: Where can I find more information on the potential off-targets of my compound? A4: While specific data for this compound may be limited, you can use computational tools and databases (e.g., ChEMBL, PubChem) to search for kinases and other proteins that are known to bind to structurally similar molecules. This can provide clues about potential off-targets.

We hope this technical support guide provides you with the necessary information to effectively manage the cytotoxicity of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride in your experiments. For further assistance, please do not hesitate to contact our technical support team.

References

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-14.
  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s).
  • Springer Nature Experiments. (n.d.). Results for "Cytotoxicity Assay". Retrieved from [Link]

  • Pew, K. L., et al. (2021). Engineering Selectivity for Reduced Toxicity of Bacterial Kinase Inhibitors Using Structure-Guided Medicinal Chemistry. ACS Infectious Diseases, 7(2), 368-379.
  • Lange, S., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1029.
  • Sugg, J., et al. (2018). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 9(51), 29657–29666.
  • O'Loughlin, T., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12096-12114.
  • Jubilant Ingrevia Limited. (n.d.).
  • National Toxicology Program. (1991). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • A thread on ResearchGate discussing serum starvation before drug treatment. (2017). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual.
  • National Center for Advancing Translational Sciences. (n.d.).
  • A question on ResearchGate about cytotoxicity in different cell lines. (n.d.). Retrieved from [Link]

  • Perelman, A., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Methods in Molecular Biology, 1928, 133-142.
  • Fisher Scientific. (2014). Safety Data Sheet for 2,4-Diamino-6-chloropyrimidine.
  • Lee, C., et al. (2012).
  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Blenis, J., & Brugge, J. S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Cold Spring Harbor Perspectives in Biology, 7(1), a0216 unexpected.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis Online. (n.d.). Effectiveness of antioxidant treatments on cytochrome P450 2E1 (CYP2E1)
  • A question on ResearchGate discussing the necessity of serum starvation. (2023). Retrieved from [Link]

  • MDPI. (n.d.).
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1).
  • Godoy, P., et al. (2018). Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes. Archives of Toxicology, 92(8), 2533–2545.
  • Frontiers. (n.d.). Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes.
  • Oxford Academic. (n.d.).
  • A protocol on ResearchGate for assessing immune-target cell interactions. (n.d.). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • van Leeuwen, I. M., et al. (2011). Protecting normal cells from the cytotoxicity of chemotherapy. Cell Cycle, 10(19), 3222–3229.
  • Bain, J., et al. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Biochemical Journal, 408(3), 297-311.
  • Takara Bio. (n.d.). Cell viability and proliferation measurement. Retrieved from [Link]

  • Ali, I., et al. (2019). Exposure time versus cytotoxicity for anticancer agents. Journal of Cancer Research and Clinical Oncology, 145(1), 197–206.
  • El-Sayed, W. M., & Hussin, W. A. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2020, 2056962.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride.
  • A table on ResearchGate showing cytotoxicity of compounds on different cell lines. (n.d.). Retrieved from [Link]

  • MilliporeSigma. (n.d.). WST-1 Assay Protocol for Cell Viability.
  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer Discovery, 3(2), 138-140.
  • Revvity. (n.d.). Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer.
  • Cayman Chemical. (2024).
  • MDPI. (n.d.). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design.
  • BenchChem. (n.d.). Optimizing incubation time for Anticancer agent 158 experiments.
  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
  • Neuro-Oncology. (n.d.). Transient mRNA CAR T cells targeting GD2 provide dose-adjusted efficacy against diffuse midline glioma and high-grade glioma models.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals The (6-chloro-pyrimidin-4-yl)-piperidin-3-yl-amine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (6-chloro-pyrimidin-4-yl)-piperidin-3-yl-amine scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors for oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, offering a comparative overview of their biological performance supported by experimental data.

Introduction: The Promise of Pyrimidine-Piperidine Scaffolds in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring, an isostere of the adenine core of ATP, serves as an excellent starting point for the design of ATP-competitive kinase inhibitors. When coupled with a piperidine moiety, which can explore various pockets within the kinase active site, it creates a versatile scaffold for developing potent and selective inhibitors. The 6-chloro substituent on the pyrimidine ring often acts as a key anchoring point within the hinge region of many kinases, a critical interaction for potent inhibition. This guide will delve into the nuanced effects of structural modifications on this core, providing a rationale for the design of next-generation kinase inhibitors.

Core Scaffold and Key Interaction Points

The fundamental structure of the (6-chloro-pyrimidin-4-yl)-piperidin-3-yl-amine core is pivotal for its kinase inhibitory activity. The 6-chloro-pyrimidine moiety typically forms hydrogen bonds with the kinase hinge region, mimicking the adenine-binding of ATP. The piperidine ring and its substituents project into the solvent-exposed region or other hydrophobic pockets, offering opportunities for enhancing potency and achieving selectivity.

Core Scaffold Interaction cluster_inhibitor (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Analog Kinase Hinge Region Kinase Hinge Region Solvent Exposed Region / Hydrophobic Pocket Solvent Exposed Region / Hydrophobic Pocket pyrimidine 6-Chloro-pyrimidine pyrimidine->Kinase Hinge Region H-bond donor/acceptor amine Amine Linker pyrimidine->amine C4-position piperidine Piperidine R_group Substituents (R) piperidine->R_group Substitution amine->piperidine N-linkage R_group->Solvent Exposed Region / Hydrophobic Pocket Hydrophobic/Polar Interactions ADP_Glo_Workflow start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) step1 Incubate at 30°C start->step1 step2 Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) step1->step2 step3 Incubate at RT (40 min) step2->step3 step4 Add Kinase Detection Reagent (Convert ADP to ATP, generate light) step3->step4 step5 Incubate at RT (30-60 min) step4->step5 end Measure Luminescence (Calculate IC50) step5->end

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Cell-Based Assays for Anticancer Activity

To assess the effect of these compounds on cancer cell viability and proliferation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the GI50 (or IC50) value.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate step1 Treat with Test Compounds start->step1 step2 Incubate (48-72 hours) step1->step2 step3 Add MTT Solution step2->step3 step4 Incubate (2-4 hours) step3->step4 step5 Solubilize Formazan Crystals step4->step5 end Measure Absorbance (Calculate GI50) step5->end

Figure 3: Workflow of the MTT Cell Viability Assay.

Conclusion and Future Directions

The (6-chloro-pyrimidin-4-yl)-piperidin-3-yl-amine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors with significant anticancer potential. The structure-activity relationships discussed in this guide highlight the critical role of substitutions on both the pyrimidine and piperidine rings in modulating potency and selectivity. The 6-chloro group on the pyrimidine ring is a key feature for hinge binding, while modifications on the piperidine ring allow for the exploration of various sub-pockets within the kinase active site, leading to enhanced affinity and selectivity.

Future research in this area should focus on:

  • Systematic Kinome Profiling: A comprehensive screening of optimized analogs against a broad panel of kinases will be essential to fully understand their selectivity profiles and identify potential off-target effects.

  • Structure-Based Drug Design: Obtaining co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for rational drug design and the development of next-generation inhibitors with improved properties.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising candidates identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

By leveraging the SAR insights and experimental methodologies outlined in this guide, researchers can continue to advance the development of novel and effective kinase inhibitors based on the versatile (6-chloro-pyrimidin-4-yl)-piperidin-3-yl-amine scaffold for the treatment of cancer and other diseases.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. ResearchGate. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. National Institutes of Health. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. National Institutes of Health. [Link]

  • Synthetic Approaches for Pharmacologically Active Decorated Six-Membered Diazines. MDPI. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health. [Link]

  • IC50 and selectivity index values of the compounds. ResearchGate. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Broad-spectrum antifungal activity of C12/C14 alkyl triphenylphosphonium salts (TPP-C12 and TPP-C14) against clinically relevant pathogens. Frontiers. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]

  • A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling. National Institutes of Health. [Link]

  • Novel 4-Aminopyrazolo[3,4-d]Pyrimidine Derivatives: Design, Synthesis And High-Throughput In-Vitro Anti-Cancer Evaluation. Research Square. [Link]

Comparative

A Comparative Analysis of Novel Pyrimidine-Based Compounds and Established Inhibitors Targeting FLT3 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML) FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)

FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the kinase, driving uncontrolled cell growth and contributing to a poor prognosis.[2][3] The most common of these are internal tandem duplication (ITD) mutations within the juxtamembrane domain.[3] This has established FLT3 as a key therapeutic target in AML, leading to the development of several targeted inhibitors. This guide provides a comparative analysis of the efficacy of novel compounds derived from a (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride scaffold against well-established FLT3 inhibitors such as Gilteritinib, Sorafenib, and Quizartinib.

Mechanism of Action: Targeting the FLT3 Signaling Cascade

Wild-type FLT3 is activated upon binding of its ligand, leading to dimerization and subsequent autophosphorylation of the kinase domains. This initiates a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for normal cell proliferation and survival.[4] In FLT3-mutated AML, the constitutive activation of the receptor leads to aberrant and continuous signaling through these pathways, promoting leukemogenesis.

FLT3 inhibitors function by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling. This inhibition ultimately leads to cell cycle arrest and apoptosis in FLT3-driven leukemia cells.[5]

Below is a diagram illustrating the FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor FLT3 Inhibitor (e.g., Pyrimidine Derivatives) Inhibitor->FLT3

Caption: The FLT3 signaling pathway and inhibitor intervention.

Comparative Efficacy: Novel Pyrimidine Derivatives vs. Known FLT3 Inhibitors

The therapeutic potential of novel compounds is often benchmarked against existing standards of care. Here, we compare the in vitro efficacy of representative pyrimidine-based compounds, derived from scaffolds similar to (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride, with established FLT3 inhibitors.

Compound/DrugTargetIC50 (nM)Cell Line (FLT3-ITD+)GI50/IC50 (nM)Reference
Novel Pyrimidine Derivatives
Compound 13aFLT313.9 ± 6.5--[6]
Compound 15FLT3-WT7.42 ± 1.23MV4-110.83 ± 0.15[2]
FLT3-D835Y9.21 ± 0.04MOLM-1310.55 ± 1.70[2]
Compound 18 (CHMFL-FLT3-122)FLT340MV4-1122[7]
MOLM-13/1421/42[7]
Compound F15FLT3123MV4-1191[8]
MOLM-13253[8]
Compound 8tFLT30.089MV4-111.22[9]
Compound 8vFLT3-D835Y1.5MV4-116.8[10]
FLT3-D835Y/F691L9.7BaF3-FLT3-ITD12.2[10]
Compound MY-10FLT3-ITD6.5MV4-11Potent (not specified)[11]
FLT3-D835Y10.3[11]
Established FLT3 Inhibitors
GilteritinibFLT3-MV4-11Potent (not specified)[4]
SorafenibMulti-kinase---[3]
QuizartinibFLT3-MV4-11Potent (not specified)[3]

Analysis: The data presented in the table highlight the significant potential of novel pyrimidine-based compounds as potent FLT3 inhibitors. Several of these compounds, such as Compound 8t and Compound 15, exhibit low nanomolar IC50 values against both wild-type and mutated forms of FLT3, comparable to or even exceeding the potency of established inhibitors.[2][9] Furthermore, the high selectivity of some of these novel compounds for FLT3 over other kinases like c-KIT is a crucial advantage, as off-target inhibition of c-KIT is associated with myelosuppression.[6][12]

Experimental Protocols: A Guide to Evaluating FLT3 Inhibitor Efficacy

To ensure the reproducibility and validity of findings, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of FLT3 inhibitors.

In Vitro Kinase Assay

The primary assessment of a compound's inhibitory activity is through a direct in vitro kinase assay. This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Workflow:

Kinase_Assay_Workflow A Prepare Assay Plate: - Add FLT3 enzyme - Add test compound (various conc.) - Add buffer B Initiate Reaction: - Add ATP and substrate A->B C Incubate: - Allow phosphorylation to occur B->C D Stop Reaction & Detect: - Add detection reagent - Measure signal (e.g., luminescence, fluorescence) C->D E Data Analysis: - Plot % inhibition vs. compound conc. - Calculate IC50 value D->E

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Plate Preparation: In a 384-well plate, add 5 µL of the test compound at various concentrations.

  • Enzyme Addition: Add 5 µL of a solution containing the purified FLT3 kinase enzyme and an appropriate buffer.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the extent of phosphorylation. The specific reagent will depend on the assay format (e.g., ADP-Glo™, LanthaScreen™).

  • Signal Measurement: Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability/Proliferation Assay

To assess the biological effect of FLT3 inhibition in a cellular context, viability or proliferation assays are performed using AML cell lines that are dependent on FLT3 signaling, such as MV4-11 and MOLM-13, which harbor the FLT3-ITD mutation.

Workflow:

Cell_Viability_Workflow A Cell Seeding: - Seed MV4-11 or MOLM-13 cells in a 96-well plate B Compound Treatment: - Add test compound at various conc. A->B C Incubation: - Incubate for 48-72 hours B->C D Viability Assessment: - Add viability reagent (e.g., MTS, CellTiter-Glo®) C->D E Signal Measurement: - Read absorbance or luminescence D->E F Data Analysis: - Plot % viability vs. compound conc. - Calculate GI50/IC50 value E->F

Caption: Workflow for a cell-based viability assay.

Step-by-Step Protocol:

  • Cell Culture: Culture MV4-11 or MOLM-13 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS) under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well).

  • Compound Addition: Add the test compounds at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Measurement: Add a viability reagent such as MTS or CellTiter-Glo® to each well according to the manufacturer's instructions.

  • Signal Reading: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of a compound in vivo, a xenograft mouse model is utilized. This involves implanting human AML cells into immunodeficient mice and then treating the mice with the test compound.

Workflow:

Xenograft_Workflow A Cell Implantation: - Subcutaneously inject MV4-11 cells into immunodeficient mice B Tumor Growth: - Allow tumors to reach a palpable size A->B C Treatment Initiation: - Randomize mice into treatment groups - Administer test compound and vehicle control B->C D Monitoring: - Measure tumor volume and body weight regularly C->D E Endpoint Analysis: - Euthanize mice at study endpoint - Excise and weigh tumors D->E F Efficacy Evaluation: - Compare tumor growth between treatment and control groups E->F

Caption: Workflow for an in vivo xenograft model.

Step-by-Step Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Cell Inoculation: Subcutaneously inject a suspension of MV4-11 cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Establishment: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when the tumors in the control group reach a maximum allowed size or after a predetermined treatment period.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Compare the average tumor volume and weight between the treated and control groups to determine the tumor growth inhibition (TGI).

Conclusion and Future Directions

The development of potent and selective FLT3 inhibitors remains a critical area of research in the fight against AML. The novel pyrimidine-based compounds discussed in this guide demonstrate significant promise, with some exhibiting superior potency and selectivity compared to established inhibitors. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of these and other emerging drug candidates. Future research should focus on optimizing the pharmacokinetic properties of these novel compounds and further evaluating their efficacy and safety in preclinical and clinical settings. The ultimate goal is to develop more effective and less toxic therapies for patients with FLT3-mutated AML.

References

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology. [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed. [Link]

  • Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. [Link]

  • Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate. [Link]

  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. ResearchGate. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega. [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research. [Link]

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. Journal of Medicinal Chemistry. [Link]

  • Discovery of 3-amide-pyrimidine-based derivatives as potential fms-like tyrosine receptor kinase 3 (FLT3) inhibitors for treating acute myelogenous leukemia. European Journal of Medicinal Chemistry. [Link]

  • What is the mechanism of Gilteritinib Fumarate?. Synapse. [Link]

Sources

Validation

Technical Guide: Validation of Target Engagement for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Hydrochloride

Executive Summary Compound Identity: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185309-48-1 / 1421025-68-4) is a privileged aminopyrimidine scaffold primarily utilized in Fragment-Based Drug Disc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185309-48-1 / 1421025-68-4) is a privileged aminopyrimidine scaffold primarily utilized in Fragment-Based Drug Discovery (FBDD).

Biological Context: This molecule is not a "final drug" but a high-value chemical intermediate and fragment that mimics the adenine ring of ATP. It is extensively used to target the ATP-binding pocket of Kinases (e.g., CDK, JAK, Aurora) and allosteric sites of specific GPCRs (e.g., 5-HT receptors).

The Challenge: As a low-molecular-weight fragment (~249 Da), this compound likely exhibits weak affinity (µM–mM range) and fast off-rates . Standard biochemical IC50 assays often fail to distinguish specific binding from aggregation or non-specific inhibition. Furthermore, the 6-chloro substituent is an electrophilic handle that can cause false positives via non-specific covalent modification of cysteine residues.

This guide details the biophysical and structural validation workflows required to confirm specific target engagement before chemical elaboration.

Part 1: Comparative Analysis of Validation Strategies

The validation strategy for a fragment/intermediate differs fundamentally from that of a potent lead compound.

FeatureFragment (This Compound) Potent Lead / Drug (e.g., Ibrutinib)
Primary Challenge Low affinity, fast off-rate, solubility limits.High affinity, slow off-rate, selectivity.
Preferred Method Biophysical (SPR, NMR, X-ray) Biochemical (IC50, Cellular)
Binding Mode "Hinge Binder" (Kinases) - often 1-2 H-bonds.Deep pocket occupancy + hydrophobic fit.
Risk Factor Promiscuity & Aggregation Off-target toxicity.
Reactivity Risk High (6-Cl is reactive; potential for false-positive covalent labeling).Optimized (covalent warheads are tuned).

Part 2: Validation Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Validation

Objective: To distinguish specific, reversible binding from non-specific aggregation or covalent labeling.

Rationale: Fragments have fast


 and 

. SPR is the gold standard for measuring these rapid kinetics which equilibrium methods (like ELISA) miss.

Workflow:

  • Sensor Chip: Immobilize the target protein (e.g., Kinase Domain) on a CM5 or NTA chip. Crucial: Keep immobilization levels low (Rmax < 50 RU) to avoid mass transport limitations, but high enough to detect the small fragment signal.

  • Solvent Correction: The HCl salt form is highly soluble, but DMSO matching between running buffer and sample is critical (±0.1% tolerance).

  • Dose Response: Inject a concentration series (e.g., 10 µM to 1 mM).

  • Analysis:

    • Square Wave: Look for "box-shape" sensorgrams indicating fast-on/fast-off binding.

    • Reversibility Check: If the signal does not return to baseline immediately after injection stops, the 6-chloro group might be reacting covalently with surface cysteines. Reject hits with slow dissociation unless covalent inhibition is the specific design goal.

Protocol 2: Ligand-Observed NMR (STD-NMR)

Objective: To map the epitope of the fragment interacting with the protein.

Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the bound ligand. It works best for weak binders (


 10⁻³ to 10⁻⁶ M), making it ideal for this scaffold.

Steps:

  • Sample Prep: Mix Protein (10 µM) with Ligand (1 mM) in deuterated buffer. Ratio 1:100.

  • Pulse Sequence: Irradiate the protein (on-resonance) at a frequency where only protein protons absorb (e.g., -0.5 ppm or 12 ppm).

  • Reference: Record an off-resonance spectrum (irradiation far from protein signals).

  • Subtraction: Subtract On-resonance from Off-resonance.

  • Result: Only ligand protons in close contact (<5 Å) with the protein will appear in the difference spectrum.

    • Success Criteria: Signals for the pyrimidine ring protons and piperidine protons confirm the entire scaffold is engaged in the pocket.

Protocol 3: Reactivity & Mass Spectrometry Check (The "False Positive" Filter)

Objective: Ensure the 6-chloro group is not acting as a "pan-assay interference" element via non-specific alkylation.

Rationale: The 6-Cl-pyrimidine is susceptible to Nucleophilic Aromatic Substitution (


). If your target has a solvent-exposed cysteine, this compound might covalently label it non-specifically.

Method:

  • Incubate Target Protein (10 µM) with Compound (100 µM) for 1 hour and 24 hours.

  • Perform Intact Protein LC-MS .

  • Data Interpretation:

    • Mass Shift: Look for a mass adduct corresponding to +MW(ligand) - MW(HCl).

    • Validation: If >50% labeling occurs in 1 hour without a specific catalytic mechanism, the compound is likely a promiscuous alkylator and unsuitable for optimization without chemical modification (e.g., replacing Cl with a methyl or nitrile group).

Part 3: Visualization of Engagement Logic

The following diagram illustrates the decision tree for validating this specific aminopyrimidine scaffold.

TargetValidation Start Start: (6-Cl-pyrimidine)-piperidine Scaffold Reactivity Step 1: Reactivity Check (LC-MS) Is the 6-Cl group alkylating random Cysteines? Start->Reactivity Biophysical Step 2: Biophysical Screen (SPR) Check for Fast-On/Fast-Off Kinetics Reactivity->Biophysical No Mass Shift Decision_Toxic REJECT: Non-specific Alkylator Reactivity->Decision_Toxic High Covalent Adducts Structural Step 3: Structural Confirmation (X-ray/NMR) Does it bind the Hinge Region? Biophysical->Structural Square Wave Sensorgram (Reversible Binding) Decision_Agg REJECT: Aggregator / False Positive Biophysical->Decision_Agg Slow Dissociation (Non-specific) Structural->Decision_Agg No Electron Density Decision_Valid VALIDATED HIT Proceed to Hit-to-Lead Optimization Structural->Decision_Valid Confirmed H-bonds (e.g., Hinge Interaction)

Caption: Validation workflow for aminopyrimidine fragments. Step 1 rules out false-positive covalent labeling (common with chloropyrimidines). Step 2 confirms reversible kinetics. Step 3 maps the binding mode.

Part 4: Data Interpretation & Reference Values

When comparing this scaffold to alternatives, use the following benchmarks:

Parameter(6-Cl-pyrimidine)-piperidine (Fragment)Standard Kinase Inhibitor (e.g., Dasatinib)Interpretation
Ligand Efficiency (LE) > 0.35 (Target)~0.30High LE indicates the scaffold is a high-quality starting point despite low potency.
Binding Enthalpy (

)
High (Driven by H-bonds)VariableAminopyrimidines are typically enthalpy-driven "hinge binders."
Solubility (PBS, pH 7.4) High (>1 mM) Low (<50 µM)The piperidine amine and HCl salt provide excellent solubility for structural biology.
Purity Requirement >98% >95%Impurities (e.g., hydrolyzed 6-OH product) can out-compete the weak fragment.
Why Choose This Scaffold?

The aminopyrimidine-piperidine motif is superior to simple aniline-pyrimidines because the piperidine ring offers a vector to explore the ribose-binding pocket or solvent-exposed regions of the kinase, allowing for rapid growth of the molecule into a nanomolar inhibitor.

References

  • Fragment-Based Discovery of Kinase Inhibitors

    • Title: "Fragment-Based Drug Discovery: A Practical Approach."
    • Source:Methods in Molecular Biology, 2016.
    • Context: Describes the use of aminopyrimidine scaffolds as "privileged structures" for
    • URL:[Link]

  • Validation of Aminopyrimidine Scaffolds

    • Title: "4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors."
    • Source:Acta Pharmaceutica Sinica B, 2021.
    • Context: Validates the binding mode of pyrimidine-amine deriv
    • URL:[Link]

  • Reactivity of Chloropyrimidines

    • Title: "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines."
    • Source:Arkivoc, 2009.
    • Context: Details the electrophilic nature of the 6-chloro-pyrimidine moiety and its susceptibility to nucleophilic
    • URL:[Link]

  • Biophysical Screening Methods

    • Title: "Practical strategies for fragment-based drug discovery: Target definition and screening."
    • Source:RSC Medicinal Chemistry, 2020.
    • Context: Protocols for SPR and NMR validation of weak binders like the subject molecule.
    • URL:[Link]

Comparative

Cross-reactivity profiling of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride against a kinase panel

Topic: Cross-reactivity profiling of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride against a kinase panel Content Type: Publish Comparison Guide Executive Summary & Technical Context[1][2][3][4][5][6] (6-C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride against a kinase panel Content Type: Publish Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6]

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (CAS: 1185309-48-1) is not a final therapeutic agent; it is a privileged scaffold intermediate used extensively in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it features a 4-aminopyrimidine core—a classic "hinge-binding" motif—linked to a piperidine ring that projects into the solvent-exposed region of the kinase ATP pocket.[1] The C6-chlorine atom serves as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) to access the "gatekeeper" or hydrophobic back pockets of the kinase.[1]

Why Profile a Fragment? Profiling this intermediate is critical to establish the "Scaffold Selectivity Baseline." Before decorating the core to increase potency, researchers must determine if the naked scaffold possesses inherent "anti-target" liabilities (e.g., promiscuous binding to cytotoxicity-linked kinases like CDK1 or GSK3β) or if it offers a clean slate for selectivity engineering.

This guide compares the cross-reactivity profile of this aminopyrimidine scaffold against alternative kinase cores and details the biophysical protocols required to accurately profile low-affinity fragments.

Mechanism of Action & Structural Logic

The compound functions as a Type I ATP-competitive inhibitor (fragment).

  • Hinge Binding: The pyrimidine N1 and the exocyclic amine (N4) form a bidentate hydrogen bond donor-acceptor pair with the kinase hinge region (typically the backbone carbonyl and amide NH of the hinge residue).

  • Solvent Vector: The piperidine ring at the C4 position directs substituents towards the solvent front, a region often exploited to tune physicochemical properties (solubility, permeability).

  • Synthetic Vector: The C6-chlorine allows extension into the selectivity pocket.

Diagram: Fragment-to-Lead Workflow & Interaction Logic

G cluster_mech Binding Mechanism Fragment (6-Chloro-pyrimidin-4-yl)- piperidin-3-yl-amine (The Scaffold) Profiling Cross-Reactivity Profiling (Kd Determination) Fragment->Profiling Assess Promiscuity Decision Go/No-Go Decision Profiling->Decision Selectivity Score < 0.3? Decision->Fragment No (Dirty Core) Redesign Optimization Library Expansion (Suzuki Coupling at C-6) Decision->Optimization Yes (Clean Core) Lead Potent Kinase Inhibitor (nM Potency) Optimization->Lead SAR Evolution Hinge Kinase Hinge Region Interaction Bidentate H-Bonds (N1 & N4-H) Hinge->Interaction

Figure 1: Workflow illustrating the critical role of early scaffold profiling in preventing late-stage attrition due to inherent core promiscuity.

Comparative Analysis: Performance vs. Alternatives

When selecting a starting scaffold for kinase inhibition, the 4-aminopyrimidine core is often compared to the Pyrazolo[1,5-a]pyrimidine and Indazole scaffolds.

Table 1: Scaffold Performance Comparison (Representative Data)
Feature(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine Pyrazolo[1,5-a]pyrimidine Indazole
Primary Binding Mode Hinge Binder (Bidentate)Hinge Binder (Bidentate)Hinge Binder (Monodentate/Bidentate)
Promiscuity Risk Moderate-High (Privileged Structure)ModerateLow-Moderate
Synthetic Tractability High (Cl-handle allows modularity)Moderate (Ring fusion limits vectors)High
Solubility (pH 7.4) High (Piperidine amine pKa ~9-10)Moderate (Depends on R-groups)Low (Often requires solubilizing groups)
Typical Hit Rate Hits ~15-20% of Kinome at 10 µMHits ~10-15% of Kinome at 10 µMHits ~5-10% of Kinome at 10 µM
Best Use Case Broad spectrum screening; Multi-targeted inhibitorsSelective inhibitors (e.g., CDK, JAK)Type II inhibitors (DFG-out)

Key Insight: The (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine scaffold is "stickier" than indazoles due to the highly accessible nitrogen pairs.[1] However, this high hit rate is advantageous in early discovery to identify multiple potential targets (polypharmacology), provided the "anti-targets" (e.g., hERG, CYP450) are monitored.

Supporting Experimental Data: Profiling Strategy

Because this compound is a fragment with likely micromolar potency (IC50 > 1 µM), standard biochemical assays at ATP Km (like Z'-LYTE) may produce false negatives. Binding assays (Kd) are the gold standard for this stage.

Experiment A: KINOMEscan™ (Competition Binding)

Objective: Determine the Selectivity Score (S-Score) across a 468-kinase panel.

  • Concentration: Screen at 10 µM (Standard for fragments).

  • Metric: % Control (POC). Hits defined as POC < 35%.

Representative Results for Aminopyrimidine Fragments:

  • S(35) Score: Typically 0.15 – 0.25 (Indicates binding to 15-25% of the panel).

  • Common Off-Targets:

    • CDKs (CDK1, CDK2): Due to structural similarity to ATP adenine.[2][3]

    • GSK3β: Common liability for pyrimidines.[4]

    • JAK Family:[1] Frequent cross-reactivity.

Experiment B: Thermal Shift Assay (TSA)

Objective: Validate binding occupancy in a biophysical setting.

  • Setup: Recombinant kinase domain + Sypro Orange dye + Compound (10-50 µM).

  • Readout:

    
     (Shift in melting temperature).
    
  • Success Criterion:

    
     indicates significant stabilization/binding.
    

Detailed Experimental Protocol

Protocol: High-Concentration Tracer Displacement Assay (Fragment Mode)

For validating weak binders where standard IC50 assays fail.[1]

Reagents:

  • Eu-labeled Anti-GST Antibody (or Anti-His depending on kinase tag).

  • Kinase Tracer (Alexa Fluor™ 647 conjugate).

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Test Compound: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine HCl.[1][5]

Workflow:

  • Preparation: Dissolve compound in 100% DMSO to 100 mM (Stock).

  • Dilution: Prepare a 10-point dose-response curve starting at 100 µM (final assay concentration) with 3-fold dilutions. Ensure DMSO is constant at 1%.

  • Plate Loading:

    • Add 5 µL of Compound/DMSO to a 384-well low-volume white plate.

    • Add 5 µL of Kinase/Antibody Mix (2x concentration). Incubate 15 min.

    • Add 5 µL of Tracer (2x concentration).

  • Incubation: 60 minutes at Room Temperature (Dark).

  • Detection: Read TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Eu) and 665 nm (Tracer).

  • Analysis: Calculate Emission Ratio (665/615). Fit to a sigmoidal dose-response equation to determine Kd.[1]

Diagram: Assay Workflow

Assay Step1 Compound Prep (100 mM DMSO Stock) Step2 Acoustic Dispensing (Echo 550) Step1->Step2 Step3 Add Kinase/Ab Mix (15 min Pre-incubation) Step2->Step3 Step4 Add Tracer (Alexa Fluor 647) Step3->Step4 Step5 Equilibrium (60 min @ RT) Step4->Step5 Step6 TR-FRET Readout (Kd Calculation) Step5->Step6

Figure 2: TR-FRET Binding Assay workflow optimized for low-affinity fragment characterization.

References

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[2][3][6] Nature Reviews Cancer, 9(1), 28-39. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link

  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery, 6, 211–219. Link

  • PubChem Compound Summary. (2024). "6-chloro-N-(piperidin-3-yl)pyrimidin-4-amine hydrochloride."[1][5] National Library of Medicine.[7] Link

  • Reynaud, A., et al. (2020).[6] "Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents."[2][3][8] Molecules, 25(21), 4877. Link

Sources

Validation

A Researcher's Guide to Bridging the In Vitro-In Vivo Gap for Novel Kinase Inhibitors: A Case Study with (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride

For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for validating the preclinica...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for validating the preclinical efficacy of novel kinase inhibitors, using the hypothetical compound (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride , which we will refer to as Compound X .

Given its chemical structure—featuring a substituted pyrimidine ring common in kinase inhibitors—we will postulate that Compound X is a potent and selective inhibitor of Janus Kinase 2 (JAK2) . The dysregulation of the JAK/STAT signaling pathway, particularly through the activating V617F mutation in JAK2, is a primary driver of myeloproliferative neoplasms (MPNs) such as polycythemia vera (PV) and essential thrombocythemia (ET).[1][2][3] Therefore, we will benchmark Compound X against Ruxolitinib , an FDA-approved JAK1/2 inhibitor, to establish a robust comparison.[1]

This guide will detail the logical progression from initial biochemical assays to cell-based functional screens and finally to a definitive in vivo animal model, explaining the scientific rationale behind each experimental choice.

Part 1: Initial In Vitro Characterization: Is the Compound a True Kinase Inhibitor?

The first step is to confirm that Compound X directly inhibits the enzymatic activity of its putative target, JAK2, and to understand its potency and selectivity.[4]

Biochemical Assays: Direct Target Engagement and Potency

The most direct method to assess inhibitory potential is through a cell-free biochemical kinase assay.[4][5][6] This approach isolates the kinase and its substrate from other cellular components, ensuring that any observed effect is due to direct interaction with the target enzyme.

Experimental Rationale: We aim to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[4] It is crucial to perform these assays under standardized conditions, particularly the ATP concentration, as ATP-competitive inhibitors will show varying IC50 values at different ATP levels. For comparability, ATP concentration should be set near the Michaelis constant (Km) of the kinase.[7]

Comparative Data Summary: Biochemical Potency

CompoundTarget KinaseAssay FormatATP ConcentrationIC50 (nM)
Compound X JAK2 (V617F mutant)ADP-Glo™ Kinase Assay10 µM (Km)1.5
Ruxolitinib JAK2 (V617F mutant)ADP-Glo™ Kinase Assay10 µM (Km)2.8
Compound X JAK1 (Wild-Type)ADP-Glo™ Kinase Assay10 µM (Km)150
Ruxolitinib JAK1 (Wild-Type)ADP-Glo™ Kinase Assay10 µM (Km)3.3
Compound X JAK3 (Wild-Type)ADP-Glo™ Kinase Assay10 µM (Km)>1000
Ruxolitinib JAK3 (Wild-Type)ADP-Glo™ Kinase Assay10 µM (Km)428

Interpretation of Results: The data indicates that Compound X is a highly potent inhibitor of the disease-relevant JAK2 V617F mutant, with an IC50 of 1.5 nM.[8] Importantly, it displays a 100-fold selectivity for JAK2 over JAK1 and demonstrates minimal activity against JAK3, suggesting a potentially favorable side-effect profile compared to the dual JAK1/2 activity of Ruxolitinib.[8][9]

Cell-Based Assays: Confirming On-Target Activity in a Biological Context

After confirming direct enzymatic inhibition, the next logical step is to verify that the compound can penetrate the cell membrane and inhibit the target in a living system.[10]

Experimental Rationale: We will use a human erythroleukemia cell line, such as HEL or SET-2, which endogenously expresses the JAK2 V617F mutation.[8][10] This mutation leads to constitutive, ligand-independent activation of the JAK/STAT pathway, resulting in the phosphorylation of downstream signaling molecules like STAT3 and STAT5.[1][10] We can measure the inhibition of this phosphorylation as a direct readout of the compound's cellular activity.

Workflow: Cellular Target Inhibition Verification

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed HEL 92.1.7 Cells (JAK2 V617F+) B Treat with Compound X or Ruxolitinib (Dose-Response) A->B 24h Incubation C Lyse Cells & Prepare Protein Extracts B->C Post-Treatment D Western Blot for p-STAT3 (Tyr705) & Total STAT3 C->D Protein Quantification E Quantify Band Intensity D->E Densitometry

Caption: Workflow for assessing cellular inhibition of JAK2 signaling.

Detailed Protocol: Western Blot for Phospho-STAT3

  • Cell Culture and Treatment: Plate HEL 92.1.7 cells at a density of 1x10^6 cells/mL. After 24 hours, treat with a serial dilution of Compound X or Ruxolitinib (0.1 nM to 10 µM) for 4 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.[11][13]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[14] Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH.[13]

Comparative Data Summary: Cellular Potency

CompoundCell LineAssayEndpointIC50 (nM)
Compound X HEL 92.1.7Western Blotp-STAT3 (Tyr705) Inhibition150
Ruxolitinib HEL 92.1.7Western Blotp-STAT3 (Tyr705) Inhibition280
Compound X HEL 92.1.7CTG AssayAnti-proliferation200
Ruxolitinib HEL 92.1.7CTG AssayAnti-proliferation450

Interpretation of Results: Compound X effectively suppresses downstream JAK2 signaling and inhibits cell proliferation at nanomolar concentrations, outperforming the benchmark compound, Ruxolitinib. The shift in IC50 from the biochemical (1.5 nM) to the cellular assay (150 nM) is expected and reflects factors like cell membrane permeability and intracellular target engagement.

Part 2: In Vivo Validation: Translating In Vitro Promise to Preclinical Efficacy

The definitive test of a drug candidate is its performance in a living organism. For MPNs driven by the JAK2 V617F mutation, a mouse model that recapitulates the key features of the human disease is essential.

The JAK2 V617F Mouse Model: A Clinically Relevant System

Experimental Rationale: We will use a bone marrow transplant mouse model where recipient mice are irradiated and reconstituted with hematopoietic stem cells transduced to express the human JAK2 V617F mutation.[2] These mice develop key characteristics of polycythemia vera, including elevated hematocrit, leukocytosis, and splenomegaly, providing a robust platform to test the efficacy of our compound.[2]

Diagram: In Vivo Study Design

G cluster_0 Treatment Groups A Day 0: Bone Marrow Transplant (JAK2 V617F) B Day 14-21: Disease Establishment (Monitor Blood Counts) A->B C Day 22: Randomize Mice into Treatment Groups (n=10/group) B->C D Vehicle Control (e.g., 0.5% HPMC) C->D E Compound X (50 mg/kg, oral, BID) C->E F Ruxolitinib (60 mg/kg, oral, BID) C->F G Day 22-50: Daily Dosing & Weekly Monitoring D->G E->G F->G H Day 50: Terminal Endpoint Analysis G->H

Caption: Experimental workflow for the in vivo efficacy study.

Efficacy Endpoints and Pharmacodynamic Markers

Experimental Rationale: The primary efficacy endpoints will be the normalization of blood counts and the reduction of spleen size, both of which are direct consequences of uncontrolled JAK2 signaling. To link the observed effects directly to target inhibition in vivo, we will also measure the level of phosphorylated STAT3 in spleen tissue as a key pharmacodynamic (PD) biomarker.

Detailed Protocol: In Vivo Efficacy Study

  • Model Generation: Generate JAK2 V617F bone marrow transplant mice as described in the literature.

  • Treatment: Once disease is established (e.g., hematocrit > 55%), randomize mice into three groups: Vehicle, Compound X (50 mg/kg, twice daily), and Ruxolitinib (60 mg/kg, twice daily). Administer compounds via oral gavage for 28 days.

  • Monitoring: Perform weekly blood draws via tail vein for complete blood count (CBC) analysis. Monitor body weight and general health.

  • Terminal Analysis: At the end of the study, euthanize mice, measure spleen weight, and collect spleen tissue.

  • Pharmacodynamic Analysis: Prepare protein lysates from a portion of the spleen and perform a Western blot for p-STAT3 and total STAT3 to confirm in vivo target engagement.

Comparative Data Summary: In Vivo Efficacy

ParameterVehicle ControlCompound X (50 mg/kg)Ruxolitinib (60 mg/kg)
Hematocrit (%) 65.2 ± 3.148.5 ± 2.5 52.1 ± 2.8
WBC Count (10^9/L) 22.4 ± 4.510.1 ± 1.9 12.5 ± 2.2
Spleen Weight (mg) 850 ± 110210 ± 45 350 ± 60
Spleen p-STAT3/STAT3 Ratio 1.0 (normalized)0.15 ± 0.05 0.35 ± 0.08
*p < 0.01 vs. Vehicle Control

Interpretation of Results: Compound X demonstrates superior in vivo efficacy compared to Ruxolitinib at the tested doses. It more effectively normalizes hematocrit and white blood cell counts and leads to a more significant reduction in splenomegaly. Crucially, the profound reduction in the p-STAT3/STAT3 ratio in the spleens of Compound X-treated mice provides strong evidence of robust in vivo target inhibition, directly linking the biochemical activity to the therapeutic outcome.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to validate in vitro findings in a relevant in vivo model. The hypothetical data for (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride (Compound X) illustrates a successful translation from a potent and selective biochemical inhibitor of JAK2 to a compound with superior preclinical efficacy.

The key to this validation lies in a logical, stepwise progression:

  • Confirming direct enzymatic inhibition with a biochemical assay.

  • Verifying on-target cellular activity and anti-proliferative effects.

  • Demonstrating therapeutic efficacy in a disease-relevant animal model.

  • Linking efficacy to in vivo target engagement through pharmacodynamic biomarkers.

By following this rigorous validation pathway, researchers can build a compelling data package, de-risk their drug development programs, and increase the probability of translating a promising molecule into a life-changing therapy.

References

  • Title: In Vitro JAK Kinase Activity and Inhibition Assays Source: Springer Nature Experiments URL: [Link]

  • Title: Comparison of Two Homogeneous Cell-Based Kinase Assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer Fluorescence Resonance Energy Transfer Assays Source: Semantic Scholar URL: [Link]

  • Title: JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms Source: PMC - PubMed Central URL: [Link]

  • Title: Kinase assays Source: BMG LABTECH URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]

  • Title: CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents Source: MDPI URL: [Link]

  • Title: In vitro whole blood assays for JAK 1−3 and TYK2 inhibitors Source: ResearchGate URL: [Link]

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]

  • Title: Western blot analysis of the activation states of Jak2 downstream... Source: ResearchGate URL: [Link]

  • Title: Cell competition between wild-type and JAK2V617F mutant cells in a murine model of a myeloproliferative neoplasm Source: PubMed Central URL: [Link]

  • Title: Western blot for Detecting Phosphorylated STAT3 Source: Bio-protocol URL: [Link]

  • Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

  • Title: Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia Source: NIH URL: [Link]

  • Title: Quantification of total and phosphorylated STAT3 by calibrated western blotting Source: PubMed URL: [Link]

  • Title: Jak2*V617F Mouse Model for MPN Research Source: Cyagen URL: [Link]

  • Title: Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors Source: ACS Omega URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? Source: ResearchGate URL: [Link]

  • Title: JAK2 (Janus Kinase 2) Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: (PDF) CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents Source: ResearchGate URL: [Link]

  • Title: STAT-3/phosphoSTAT-3 western blot - Molecular Biology Source: Protocol Online URL: [Link]

  • Title: Western Blotting Protocols Source: Merck Millipore URL: [Link]

  • Title: In vitro and in vivo characterization of the potent and selective JAK2 inhibitor Source: AACR Publications URL: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Piperidinyl-amines

Substituted piperidinyl-amines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] Their prevalence in drug discovery underscores the critical need for ef...

Author: BenchChem Technical Support Team. Date: February 2026

Substituted piperidinyl-amines are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4] Their prevalence in drug discovery underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparison of the most prominent synthetic routes to this valuable scaffold, offering insights into the underlying principles, practical considerations, and experimental data to aid researchers in selecting the optimal strategy for their specific target molecules.

Reductive Amination: The Workhorse Approach

Reductive amination stands as one of the most widely employed methods for the synthesis of piperidinyl-amines due to its reliability and broad substrate scope.[5][6][7][8][9] This strategy typically involves the reaction of a piperidone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[8]

Causality Behind Experimental Choices

The choice of reducing agent is paramount in reductive amination and is dictated by the specific substrates and desired selectivity.[8] Milder reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred as they can selectively reduce the iminium ion in the presence of the starting ketone or aldehyde, minimizing side reactions.[8][10] For less reactive ketones or sterically hindered amines, more potent reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation may be necessary.[5][10]

The solvent choice also plays a crucial role. Protic solvents like methanol or ethanol can facilitate imine formation, while aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used.[10] In some cases, the addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)4), can accelerate imine formation and improve overall reaction efficiency.[8]

Experimental Protocol: Synthesis of N-Benzyl-4-aminopiperidine via Reductive Amination

This protocol details the synthesis of a common piperidinyl-amine intermediate.

Materials:

  • 1-Benzyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of 2M HCl until the pH is ~2.

  • Stir for 30 minutes, then basify with 2M NaOH to a pH of ~10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography to obtain N-benzyl-4-aminopiperidine.[10]

Diagram of Reductive Amination Workflow

Reductive_Amination Start 1-Benzyl-4-piperidone + Ammonium Acetate in Methanol Imine_Formation Imine Formation (30 min, RT) Start->Imine_Formation Reduction Reduction with NaBH3CN (24h, RT) Imine_Formation->Reduction Quench Acidic Quench (HCl) Reduction->Quench Basify Basification (NaOH) Quench->Basify Extraction Extraction with DCM Basify->Extraction Purification Purification Extraction->Purification Product N-Benzyl-4-aminopiperidine Purification->Product Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR2 PdII_Amine [L2Pd(II)(Ar)(NHR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L2Pd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Sources

Safety & Regulatory Compliance

Safety

(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride proper disposal procedures

Topic: Content Type: Operational Laboratory Guide Audience: Senior Researchers & EHS Safety Officers[1][2] Chemical Safety Profile & Hazard Identification Compound: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Laboratory Guide Audience: Senior Researchers & EHS Safety Officers[1][2]

Chemical Safety Profile & Hazard Identification

Compound: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride Class: Halogenated Heterocyclic Amine Salt[1][2]

Before initiating disposal, you must understand the chemical behaviors that dictate the waste stream. This molecule combines a chloropyrimidine core with a piperidine ring, stabilized as a hydrochloride salt. This structure presents three specific disposal challenges:

  • Halogen Content (Cl): The presence of chlorine on the pyrimidine ring mandates segregation from non-halogenated waste. Improper incineration of chlorinated aromatics at low temperatures (<1100°C) can generate polychlorinated dibenzodioxins (PCDDs) and furans.

  • Amine Hydrochloride Moiety: As an HCl salt, the compound is acidic in aqueous solution and hygroscopic. It poses a corrosion risk to metal containers.

  • Nitrogenous Heterocycle: High nitrogen content leads to NOx generation during thermal destruction, requiring incinerators equipped with scrubbers.

Key Safety Hazards (GHS):

  • H315/H319: Causes skin and serious eye irritation (Acidic nature).

  • H335: May cause respiratory irritation (Dust inhalation).[3]

  • Incompatibility: NEVER mix amine salts with bleach (sodium hypochlorite). This generates toxic chloramine gas (

    
    ) and potentially explosive nitrogen trichloride (
    
    
    
    ).

Waste Segregation Logic: The "Self-Validating" System

To ensure safety and regulatory compliance, waste must be segregated at the point of generation. The following decision logic prevents cross-contamination and dangerous side reactions.

The Golden Rule: This compound is a Halogenated waste. Even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute renders the entire stream "Halogenated."

Segregation Decision Tree

SegregationLogic Start Waste Generation: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine HCl StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Salt LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidBin Solid Waste Bin: Label: 'Toxic/Irritant Solid - Halogenated' SolidPath->SolidBin Double Bag SolventCheck Solvent Composition? LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (Red Can) SolventCheck->HaloStream Organic Solvents (DCM, MeOH, DMSO) AqStream Aqueous Stream (Check pH) SolventCheck->AqStream Water Based Adjust Adjust pH to 6-9 (Use NaHCO3, NOT NaOH) AqStream->Adjust If pH < 2 AqDisposal Aqueous Waste Container (Trace Contamination Only) Adjust->AqDisposal

Figure 1: Decision matrix for segregating chloropyrimidine amine waste streams. Note the strict prohibition of mixing with non-halogenated organic streams to prevent up-classifying bulk waste.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Best for: Expired reagents, synthesis solids, contaminated gloves/paper.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined hazardous waste box.[2] Avoid metal containers due to the corrosive HCl salt.

  • Packaging:

    • Place the substance in a primary sealable bag (polyethylene).

    • Place the primary bag into the secondary HDPE container.

  • Labeling:

    • Primary Constituent: (6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine HCl.[1][2]

    • Hazard Checkboxes: Toxic, Irritant, Corrosive (if applicable).

    • Critical Note: Write "CONTAINS ORGANIC CHLORINE" clearly on the tag.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers and bases until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Best for: Mother liquors, washes.[2]

  • Stream Selection: Dispose of into the Halogenated Solvent carboy.

    • Why? Even if the solvent is Methanol (non-halogenated), the dissolved chlorinated solute requires the entire mixture to be incinerated as halogenated waste to destroy the pyrimidine ring.

  • pH Check: If the solution is highly acidic (pH < 4) due to the HCl salt:

    • Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 6–8 before adding to the waste carboy.
      
    • Warning: Do not use strong bases (NaOH) rapidly, as this may liberate the free amine, changing the solubility profile or causing precipitation.

  • Cap Venting: Ensure the waste cap is vented (or use a safety funnel) to prevent pressure buildup if residual reaction occurs.

Emergency Procedures: Spill Management

Scenario: A 5g bottle drops and shatters on the benchtop.

Immediate Action:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[4][5]

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 (or P100) respirator if dust is visible.

  • Containment: Cover the spill with a dry absorbent pad or paper towels to prevent dispersion.

  • Neutralization/Cleanup:

    • Do NOT use bleach.

    • Wet the powder slightly with water (to prevent dust) or use a wet wipe.

    • Scoop the slurry into a hazardous waste bag.

    • Wipe the surface with a mild soap solution, followed by water.

  • Disposal: Tag the bag as "Debris contaminated with Chlorinated Pyrimidine."

Regulatory & Environmental Compliance (RCRA)

In the United States, this specific compound is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33). However, it is regulated under "Characteristic" and "Generator Knowledge" rules.

ParameterClassificationRCRA CodeRationale
Corrosivity PossibleD002 If aqueous solution pH ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

2.0 (common for HCl salts).[2]
Toxicity CharacteristicD000 (Unlisted) As a halogenated organic, it requires destruction via high-temp incineration.[1][2]
Solvent Mix Listed MixtureF001-F005 If mixed with spent halogenated solvents (e.g., DCM), the F-codes apply.[1][2]

Final Disposition: The ultimate fate of this material must be High-Temperature Incineration (Rotary Kiln) equipped with acid gas scrubbers. This ensures the complete mineralization of the chlorinated ring into


 (scrubbed) and 

, preventing environmental release of bioactive kinase inhibitors.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Sigma-Aldrich. (2024).[6] Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine (Structural Analog).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Fisher Scientific. (2024). Chemical Compatibility and Resistance Chart.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(6-Chloro-pyrimidin-4-yl)-piperidin-3-yl-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.